molecular formula C7H10N2 B124552 (3-Methylpyridin-2-yl)methanamine CAS No. 153936-26-6

(3-Methylpyridin-2-yl)methanamine

Katalognummer: B124552
CAS-Nummer: 153936-26-6
Molekulargewicht: 122.17 g/mol
InChI-Schlüssel: QNLAYSBIWHHNIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methylpyridin-2-yl)methanamine is a versatile chemical intermediate serving as a critical building block in medicinal chemistry and drug discovery research. This compound is esteemed for its role in the synthesis of novel thiourea derivatives, which have demonstrated significant biological activities. For instance, research has shown that derivatives incorporating the (3-Methylpyridin-2-yl)methanamine structure exhibit promising antimicrobial and antioxidant properties, alongside potent inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase . These attributes make it a compound of high interest for developing new therapeutic agents for central nervous system disorders and infectious diseases. Furthermore, the core pyridine-2-methylamine structure is recognized as a privileged scaffold in the design of antitubercular agents . Structural analogues have been developed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a key transporter in the cell wall synthesis of Mycobacterium tuberculosis , showing high activity against drug-resistant strains . The inherent fluorescence properties of its derivatives also provide utility in chemical biology, enabling applications in probing molecular interactions and cellular imaging . For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLAYSBIWHHNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153936-26-6
Record name 3-Methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153936-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methylpyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

(3-Methylpyridin-2-yl)methanamine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 153936-26-6 Alternative Name: 2-(Aminomethyl)-3-methylpyridine

This technical guide provides a comprehensive overview of (3-Methylpyridin-2-yl)methanamine, a pyridine derivative of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a general synthetic approach, and discusses the biological significance of the broader class of pyridine-2-yl-methanamine derivatives.

Chemical and Physical Properties

(3-Methylpyridin-2-yl)methanamine is a versatile chemical intermediate. It is commercially available as both the free base and its hydrochloride salt, each with a distinct CAS number. The properties of both forms are summarized below for easy reference.

Table 1: Physicochemical Properties of (3-Methylpyridin-2-yl)methanamine and its Hydrochloride Salt

Property(3-Methylpyridin-2-yl)methanamine (Free Base)(3-Methylpyridin-2-yl)methanamine Hydrochloride
CAS Number 153936-26-6[1]153936-25-5
Molecular Formula C₇H₁₀N₂C₇H₁₁ClN₂
Molecular Weight 122.17 g/mol 158.63 g/mol
Appearance Not specified in literatureNot specified in literature
Boiling Point Not specified in literatureNot specified in literature
Melting Point Not specified in literatureNot specified in literature
Density Not specified in literatureNot specified in literature
Solubility Not specified in literatureNot specified in literature
pKa Not specified in literatureNot specified in literature

Synthesis and Experimental Protocols

General Experimental Protocol for Reductive Amination of Pyridine Aldehydes

This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of (3-Methylpyridin-2-yl)methanamine.

Materials:

  • 3-Methylpyridine-2-carbaldehyde

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Acid for salt formation (optional, e.g., hydrochloric acid)

Procedure:

  • Dissolve 3-methylpyridine-2-carbaldehyde in an anhydrous alcohol solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the ammonia source to the solution and stir for a designated period at room temperature to form the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • For the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat with a solution of hydrochloric acid. The resulting precipitate can be collected by filtration and dried.

Below is a generalized workflow for the synthesis of (3-Methylpyridin-2-yl)methanamine.

G start Start with 3-Methylpyridine-2-carbaldehyde imine_formation Imine Formation (Ammonia source, solvent) start->imine_formation reduction Reduction (Reducing agent, cooled) imine_formation->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product (3-Methylpyridin-2-yl)methanamine (Free Base) purification->product salt_formation Salt Formation (HCl) product->salt_formation hcl_salt (3-Methylpyridin-2-yl)methanamine HCl salt_formation->hcl_salt

A generalized synthetic workflow for (3-Methylpyridin-2-yl)methanamine.

Biological Activity and Applications in Drug Development

While there is limited direct biological data on (3-Methylpyridin-2-yl)methanamine itself, the pyridine-2-yl-methylamine scaffold is a recognized pharmacophore in drug discovery. Derivatives of this core structure have been investigated for a range of therapeutic applications.

  • Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for the viability of M. tuberculosis.

  • iNOS Inhibitors: Certain analogs of 2-amino-4-methylpyridine have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory processes.[4]

  • EP4 Antagonists: Derivatives of 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid have been explored as antagonists of the EP4 receptor, a target for inflammatory and pain-related conditions.[5][6]

The role of (3-Methylpyridin-2-yl)methanamine in these contexts is typically as a key building block. The primary amine provides a reactive handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The following diagram illustrates the logical relationship of (3-Methylpyridin-2-yl)methanamine as a building block in the development of potential therapeutics.

G cluster_0 Core Scaffold cluster_1 Drug Discovery Process cluster_2 Potential Therapeutic Agents A (3-Methylpyridin-2-yl)methanamine B Chemical Modification (Substitution at amine) A->B is a building block for C SAR Studies B->C D Lead Optimization C->D E Antitubercular Agents D->E F iNOS Inhibitors D->F G EP4 Antagonists D->G

Role of the core scaffold in drug discovery.

References

physical and chemical properties of (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly as a potential inhibitor of the essential mycobacterial protein MmpL3. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (3-Methylpyridin-2-yl)methanamine

PropertyValueSource
Molecular Formula C₇H₁₀N₂PubChem
Molecular Weight 122.17 g/mol PubChem
CAS Number 153936-26-6PubChem
Predicted Boiling Point 218.4 ± 25.0 °CChemicalBook[1]
Predicted Density 1.027 ± 0.06 g/cm³ChemicalBook[1]
Predicted Flash Point 106.5 ± 10.2 °CChemicalBook[1]
Predicted pKa Not Available-
Solubility Not Available-
Physical Form Not Available-

Synthesis and Purification

The synthesis of (3-Methylpyridin-2-yl)methanamine can be achieved through the reductive amination of 3-methyl-2-pyridinecarboxaldehyde. This method offers a direct and efficient route to the desired primary amine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established methods for the synthesis of pyridin-2-yl-methylamine derivatives.[2][3][4]

Materials:

  • 3-Methyl-2-pyridinecarboxaldehyde

  • Ammonia (7N solution in methanol)

  • Sodium borohydride (NaBH₄) or α-picoline-borane[5]

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-methyl-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol. Add a 7N solution of ammonia in methanol (10-20 eq) and stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Alternatively, α-picoline-borane can be used as a stable and effective reducing agent.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate to neutralize any remaining acid and to aid in the extraction.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine the organic extracts.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (3-Methylpyridin-2-yl)methanamine by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure product.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Characterization (Reference Data)

Due to the limited availability of experimental spectral data for (3-Methylpyridin-2-yl)methanamine, the following sections provide reference data from closely related analogs and typical chemical shift ranges to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group protons, and the aminomethyl protons. Aromatic protons will typically appear in the δ 7.0-8.5 ppm region. The methyl protons will be a singlet around δ 2.3-2.6 ppm, and the aminomethyl protons (CH₂NH₂) will likely be a singlet around δ 3.8-4.2 ppm. The NH₂ protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The pyridine ring carbons will resonate in the aromatic region (δ 120-160 ppm). The methyl carbon will appear upfield (δ 15-25 ppm), and the aminomethyl carbon will be in the δ 40-50 ppm range.[6]

Mass Spectrometry (MS)

The mass spectrum of (3-Methylpyridin-2-yl)methanamine is expected to show a molecular ion peak (M⁺) at m/z = 122.17, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • N-H stretch: A broad to medium band in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C and C=N stretch (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.

  • N-H bend: A band around 1600 cm⁻¹.

Biological Significance and Mechanism of Action

Derivatives of pyridine-2-methylamine have emerged as a promising class of inhibitors targeting the essential mycobacterial membrane protein Large 3 (MmpL3).[7] MmpL3 plays a critical role in the transport of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are essential components of the unique and protective cell wall of Mycobacterium tuberculosis.[7][8][9] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to a compromised cell wall and ultimately bacterial cell death.[7][10]

MmpL3 Signaling and Inhibition Pathway

The transport of TMM by MmpL3 is a crucial step in the biogenesis of the mycobacterial cell envelope. The proposed mechanism of action for MmpL3 inhibitors, including potentially (3-Methylpyridin-2-yl)methanamine, involves the direct binding to the MmpL3 transporter, thereby blocking the translocation of TMM across the inner membrane.[10] An alternative mechanism suggests that some inhibitors may act by dissipating the proton motive force (PMF) that drives the transport activity of MmpL3.[10][11]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_Synth TMM Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synth->TMM Biosynthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TMM_Periplasm->Mycolic_Acid_Layer Incorporation Inhibitor (3-Methylpyridin-2-yl)methanamine (Potential Inhibitor) Inhibitor->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM and its inhibition.

Experimental Workflow for Inhibitor Screening

A typical workflow to evaluate the inhibitory activity of compounds like (3-Methylpyridin-2-yl)methanamine against M. tuberculosis and to confirm their mechanism of action targeting MmpL3 is outlined below.

Inhibitor_Screening_Workflow Start Start: Compound Library ((3-Methylpyridin-2-yl)methanamine) MIC_Assay Whole-cell MIC Assay (M. tuberculosis) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero cells) MIC_Assay->Cytotoxicity_Assay Hit_Compound Active & Non-toxic Hit Cytotoxicity_Assay->Hit_Compound MoA_Studies Mechanism of Action Studies Hit_Compound->MoA_Studies TMM_Accumulation TMM Accumulation Assay MoA_Studies->TMM_Accumulation Resistant_Mutant Generation of Resistant Mutants MoA_Studies->Resistant_Mutant MmpL3_Target Identify mutations in mmpL3 gene TMM_Accumulation->MmpL3_Target WGS Whole Genome Sequencing Resistant_Mutant->WGS WGS->MmpL3_Target Lead_Optimization Lead Optimization MmpL3_Target->Lead_Optimization

Caption: Workflow for MmpL3 inhibitor identification and validation.

Conclusion

(3-Methylpyridin-2-yl)methanamine is a compound with considerable potential in the field of drug discovery, particularly for the development of new anti-tuberculosis agents. This technical guide has provided a consolidated resource of its known physical and chemical properties, a detailed protocol for its synthesis, and an overview of its biological context as a potential MmpL3 inhibitor. While further experimental validation of some of its properties is warranted, the information compiled here serves as a solid foundation for researchers and scientists working with this and related molecules. The elucidation of the MmpL3 pathway and the provided experimental workflows offer a clear roadmap for the continued investigation and development of this promising class of compounds.

References

(3-Methylpyridin-2-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3-Methylpyridin-2-yl)methanamine for Researchers and Drug Development Professionals

Introduction

(3-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a heterocyclic amine, its structural motif is a key building block in the synthesis of a wide array of biologically active compounds. The pyridine ring, a common feature in many pharmaceuticals, imparts specific physicochemical properties that can be crucial for molecular interactions with biological targets.[1] The strategic placement of a methyl group and an aminomethyl substituent on the pyridine core creates a versatile scaffold for developing novel therapeutic agents, including potent inhibitors for challenging biological targets.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of (3-Methylpyridin-2-yl)methanamine are summarized below. Accurate knowledge of these properties is essential for its application in synthetic chemistry and for understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₁₀N₂[3]
Molecular Weight 122.17 g/mol [3]
IUPAC Name (3-methylpyridin-2-yl)methanamine
CAS Number 153936-26-6[3]
Canonical SMILES CC1=C(CN)N=CC=C1[4]
Parent Compound CID 1514370[5]

Note: The protonated form, (3-Methylpyridin-2-yl)methanaminium, has a molecular formula of C₇H₁₁N₂⁺ and a molecular weight of 123.18 g/mol .[5]

Synthesis of Pyridin-2-yl-methylamine Derivatives

The synthesis of substituted pyridin-2-yl-methylamines often involves multi-step processes. A common and effective method is reductive amination. This approach is advantageous as it can form the desired amine in a single step from a carbonyl compound and an amine with a reducing agent.

A general pathway for the synthesis of related structures involves the reaction of a cyanohydrin with a pyridin-2-yl-methylamine derivative.[6] This process highlights a key synthetic strategy in this area of chemistry. For the synthesis of the parent compound, a plausible route would involve the reduction of the corresponding nitrile or amide. For instance, the reduction of 2-cyano-3-methylpyridine would yield (3-Methylpyridin-2-yl)methanamine.

The causality behind this experimental choice lies in the reliability and efficiency of reducing agents like lithium aluminum hydride (LiAlH₄) for converting nitriles and amides to primary amines. The choice of solvent and reaction conditions is critical to ensure high yield and purity, preventing side reactions.

Below is a conceptual workflow for the synthesis of a pyridin-2-yl-methylamine derivative via reductive amination.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Cyanohydrin Cyanohydrin (Formula III) ReductiveAmination Reductive Amination Cyanohydrin->ReductiveAmination PyridineAmine (3-Methylpyridin-2-yl)methanamine (Formula IV) PyridineAmine->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->ReductiveAmination Catalyst Solvent Solvent (e.g., Methanol) Solvent->ReductiveAmination Medium FinalProduct Pyridin-2-yl-methylamine Derivative (Formula I) ReductiveAmination->FinalProduct Yields

Caption: Conceptual workflow for the synthesis of a pyridin-2-yl-methylamine derivative.

Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] (3-Methylpyridin-2-yl)methanamine serves as a critical intermediate in the synthesis of novel therapeutic agents due to its unique structural features.

Antitubercular Agents

A significant application of pyridine-2-methylamine derivatives is in the development of new treatments for tuberculosis (TB).[2] Specifically, these compounds have been identified as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is essential for the transport of mycolic acids, which are vital components of the mycobacterial cell wall. Inhibition of this protein disrupts cell wall formation, leading to bacterial death.

Structure-based drug design has led to the development of pyridine-2-methylamine derivatives with high activity against M. tuberculosis strain H37Rv and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2] The aminomethyl group can participate in crucial hydrogen bonding interactions within the MmpL3 target site, while the pyridine ring and its substituents can engage in hydrophobic and other interactions to enhance binding affinity.[2]

Experimental Protocol: Reductive Amination for Pyridin-2-yl-methylamine Derivative Synthesis

The following is a generalized protocol based on methods described for the synthesis of related compounds.[7] This protocol should be adapted and optimized for specific substrates and scales.

Objective: To synthesize a pyridin-2-yl-methylamine derivative via reductive amination.

Materials:

  • A cyanohydrin derivative

  • A pyridin-2-yl-methylamine derivative (e.g., (3-Methylpyridin-2-yl)methanamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve the cyanohydrin, the pyridin-2-yl-methylamine derivative, and DABCO in anhydrous methanol under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium cyanoborohydride to the mixture in portions.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Take up the residue in water and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization to yield the final pyridin-2-yl-methylamine derivative.

Safety and Handling

(3-Methylpyridin-2-yl)methanamine and its derivatives should be handled with care in a laboratory setting. Based on safety data for related compounds, the following precautions are advised:

  • Hazard Classification: This chemical is considered hazardous. It may be toxic if swallowed or in contact with skin, and can cause serious eye irritation and skin irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mist.[9] Use non-sparking tools and take precautionary measures against static discharge.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It may be air-sensitive and should be stored under an inert atmosphere.[9] Keep away from incompatible materials such as acids and oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

(3-Methylpyridin-2-yl)methanamine is a valuable building block for the synthesis of complex molecules with significant biological activity. Its role in the development of novel antitubercular agents targeting MmpL3 underscores its importance in modern drug discovery. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is crucial for its effective and safe utilization in research and development. The continued exploration of derivatives based on this scaffold holds promise for addressing unmet medical needs.[11]

References

An In-depth Technical Guide to (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (3-Methylpyridin-2-yl)methanamine, a pyridine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Structure

(3-Methylpyridin-2-yl)methanamine is a substituted pyridine compound featuring a methyl group at the 3-position and a methanamine group at the 2-position of the pyridine ring. Its structure forms a crucial building block in the synthesis of more complex molecules with biological activity.

The IUPAC name for this compound is (3-methylpyridin-2-yl)methanamine.[1] It is also referenced by its CAS Number: 153936-26-6.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of (3-Methylpyridin-2-yl)methanamine is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
IUPAC Name (3-methylpyridin-2-yl)methanamine[1]
CAS Number 153936-26-6[1][2]
Molecular Formula C7H10N2[2]
Molecular Weight 122.17 g/mol [2]
Canonical SMILES CC1=C(CN)N=CC=C1[2]
InChI Key QNLAYSBIWHHNIT-UHFFFAOYSA-N[1]
Storage Temperature 2-8°C[2]

Synthesis and Experimental Protocols

The synthesis of (3-Methylpyridin-2-yl)methanamine can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding nitrile, 3-methylpyridine-2-carbonitrile.

Experimental Protocol: Reduction of 3-Methylpyridine-2-carbonitrile

This protocol describes a general procedure for the synthesis of (3-Methylpyridin-2-yl)methanamine via the reduction of 3-methylpyridine-2-carbonitrile.

Materials:

  • 3-Methylpyridine-2-carbonitrile

  • Lithium aluminum hydride (LiAlH4) or another suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of 3-methylpyridine-2-carbonitrile in an anhydrous solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in a dry ice/acetone bath.

  • A solution of a reducing agent, such as lithium aluminum hydride (LiAlH4), in the same anhydrous solvent is added dropwise to the cooled solution of the nitrile. The temperature is maintained during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reduction.

  • The reaction is carefully quenched by the slow, sequential addition of water and an aqueous sodium hydroxide solution.

  • The resulting mixture is filtered to remove the inorganic salts.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic extracts are dried over anhydrous sodium sulfate (Na2SO4).

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (3-Methylpyridin-2-yl)methanamine.

  • The crude product can be further purified by distillation or chromatography if necessary.

Synthesis_Pathway Start 3-Methylpyridine-2-carbonitrile Reagent LiAlH4 / Anhydrous Ether Start->Reagent Product (3-Methylpyridin-2-yl)methanamine Reagent->Product Reduction

A generalized synthesis pathway for (3-Methylpyridin-2-yl)methanamine.

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3] (3-Methylpyridin-2-yl)methanamine serves as a valuable intermediate in the synthesis of novel therapeutic agents.

4.1. Antitubercular Agents

A significant application of pyridine-2-methylamine derivatives is in the development of novel antitubercular agents.[4] These compounds have been identified as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is essential for the transport of mycolic acids, which are critical components of the mycobacterial cell wall, making it a promising drug target.[4]

The development of these inhibitors often follows a structure-based drug design strategy. This involves identifying a lead compound and then systematically modifying its structure to improve its potency, selectivity, and pharmacokinetic properties. The (3-Methylpyridin-2-yl)methanamine core provides a versatile scaffold for such modifications.

Drug_Development_Workflow cluster_discovery Discovery and Optimization cluster_preclinical Preclinical Evaluation Target Target Identification (MmpL3) LeadGen Lead Generation via Screening Target->LeadGen LeadOpt Lead Optimization using (3-Methylpyridin-2-yl)methanamine Scaffold LeadGen->LeadOpt SAR Structure-Activity Relationship (SAR) Studies LeadOpt->SAR SAR->LeadOpt InVitro In Vitro Activity (MIC against M. tuberculosis) SAR->InVitro Toxicity Toxicity and Safety Profiling InVitro->Toxicity PK Pharmacokinetic Studies (ADME) Toxicity->PK Candidate Preclinical Candidate Selection PK->Candidate

Workflow for structure-based drug design of MmpL3 inhibitors.

4.2. Other Potential Applications

The versatility of the 2-amino-3-methylpyridine core suggests its potential use in the development of other therapeutic agents. Its structural motifs are found in compounds targeting a range of biological pathways.[5] Furthermore, this class of compounds sees application in the agrochemical industry for the development of pesticides and herbicides.[5]

References

Synthesis of (3-Methylpyridin-2-yl)methanamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (3-Methylpyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The document details two principal synthetic routes, encompassing the preparation of the crucial intermediate 3-methyl-2-cyanopyridine and its subsequent reduction to the target amine, followed by conversion to the hydrochloride salt.

Core Synthesis Pathways

The synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride predominantly proceeds through two well-established routes, both commencing from the readily available starting material, 3-methylpyridine (3-picoline). The key intermediate in both pathways is 3-methyl-2-cyanopyridine.

Route 1: Halogenation and Cyanation of 3-Methylpyridine

This classic route involves the initial halogenation of 3-methylpyridine at the 2-position, followed by a nucleophilic substitution with a cyanide salt to yield 3-methyl-2-cyanopyridine.

Route 2: Ammoxidation of 3-Methylpyridine

A more direct industrial method involves the vapor-phase ammoxidation of 3-methylpyridine, which simultaneously introduces the nitrile group.

Following the synthesis of 3-methyl-2-cyanopyridine, the pivotal step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation. Finally, the resulting (3-Methylpyridin-2-yl)methanamine is converted to its stable hydrochloride salt.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride, based on literature precedents for similar transformations.

StepReactionStarting MaterialReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1a Halogenation3-MethylpyridineN-Bromosuccinimide (NBS), Benzoyl Peroxide-CCl4774~70-80>95
1b Cyanation2-Bromo-3-methylpyridineCuCN-DMF1506~80-90>97
2 Ammoxidation3-MethylpyridineNH3, O2V2O5/TiO2-350-450-~70-85>98
3 Hydrogenation3-Methyl-2-cyanopyridineH210% Pd/CMethanol30-505.5~70-90>98
4 Salt Formation(3-Methylpyridin-2-yl)methanamineHCl in Ether-Diethyl Ether0-251>95>99

Experimental Protocols

1. Synthesis of 3-Methyl-2-cyanopyridine (via Halogenation and Cyanation)

  • Step 1a: Synthesis of 2-Bromo-3-methylpyridine A solution of 3-methylpyridine (1.0 eq) in carbon tetrachloride is treated with N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq). The mixture is refluxed for 4 hours. After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford 2-bromo-3-methylpyridine.

  • Step 1b: Synthesis of 3-Methyl-2-cyanopyridine A mixture of 2-bromo-3-methylpyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in dimethylformamide (DMF) is heated at 150°C for 6 hours. The reaction mixture is cooled and poured into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The product is then extracted with an organic solvent, and the solvent is removed to yield 3-methyl-2-cyanopyridine, which can be purified by crystallization or distillation.

2. Synthesis of 3-Methyl-2-cyanopyridine (via Ammoxidation)

This industrial process involves passing a gaseous mixture of 3-methylpyridine, ammonia, and air over a heated catalyst bed, typically a vanadium pentoxide/titanium dioxide catalyst, at a temperature of 350-450°C. The reaction product is then cooled and condensed to isolate 3-methyl-2-cyanopyridine.

3. Synthesis of (3-Methylpyridin-2-yl)methanamine

To a solution of 3-methyl-2-cyanopyridine (1.0 eq) in methanol, 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen gas atmosphere (typically 4-6 bar) at a temperature of 30-50°C. The reaction is monitored by TLC or GC until the starting material is consumed (approximately 5.5 hours). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield (3-Methylpyridin-2-yl)methanamine as a crude oil, which can be used in the next step without further purification.

4. Synthesis of (3-Methylpyridin-2-yl)methanamine Hydrochloride

The crude (3-Methylpyridin-2-yl)methanamine is dissolved in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether (or another suitable organic solvent) is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (3-Methylpyridin-2-yl)methanamine hydrochloride.

Visualized Synthesis Pathways

Synthesis_Pathway_1 3-Methylpyridine 3-Methylpyridine 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine 3-Methylpyridine->2-Bromo-3-methylpyridine NBS, Benzoyl Peroxide CCl4, Reflux 3-Methyl-2-cyanopyridine 3-Methyl-2-cyanopyridine 2-Bromo-3-methylpyridine->3-Methyl-2-cyanopyridine CuCN, DMF 150°C (3-Methylpyridin-2-yl)methanamine (3-Methylpyridin-2-yl)methanamine 3-Methyl-2-cyanopyridine->(3-Methylpyridin-2-yl)methanamine H2, 10% Pd/C Methanol (3-Methylpyridin-2-yl)methanamine HCl (3-Methylpyridin-2-yl)methanamine HCl (3-Methylpyridin-2-yl)methanamine->(3-Methylpyridin-2-yl)methanamine HCl HCl in Ether Synthesis_Pathway_2 3-Methylpyridine 3-Methylpyridine 3-Methyl-2-cyanopyridine 3-Methyl-2-cyanopyridine 3-Methylpyridine->3-Methyl-2-cyanopyridine NH3, O2 V2O5/TiO2, 350-450°C (3-Methylpyridin-2-yl)methanamine (3-Methylpyridin-2-yl)methanamine 3-Methyl-2-cyanopyridine->(3-Methylpyridin-2-yl)methanamine H2, 10% Pd/C Methanol (3-Methylpyridin-2-yl)methanamine HCl (3-Methylpyridin-2-yl)methanamine HCl (3-Methylpyridin-2-yl)methanamine->(3-Methylpyridin-2-yl)methanamine HCl HCl in Ether Experimental_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction cluster_final Final Product Formation Start 3-Methylpyridine Step1 Synthesis of 3-Methyl-2-cyanopyridine Start->Step1 Step2 Catalytic Hydrogenation Step1->Step2 Step3 Hydrochloride Salt Formation Step2->Step3 Product (3-Methylpyridin-2-yl)methanamine HCl Step3->Product

An In-depth Technical Guide to the Biological Activities of Pyridin-2-yl-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2-yl-methylamine derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological activities of these derivatives, with a focus on their antitubercular, 5-HT1A receptor agonist, antimalarial, and antiproliferative properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with these activities.

Antitubercular Activity: Targeting MmpL3

A significant area of research for pyridin-2-yl-methylamine derivatives has been in the development of novel antitubercular agents. These compounds have been identified as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2]

Quantitative Data: Antitubercular Activity

The following table summarizes the in vitro antitubercular activity of selected pyridin-2-yl-methylamine derivatives against the H37Rv strain of M. tuberculosis and their cytotoxicity against Vero cells.

CompoundMIC against H37Rv (µg/mL)IC50 against Vero cells (µg/mL)
21 0.5-1Not Reported
37 0.125Not Reported
62 0.016≥ 16

Data sourced from[1][2]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The Minimum Inhibitory Concentration (MIC) of pyridin-2-yl-methylamine derivatives against M. tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA).[3][4][5][6][7]

Principle: This colorimetric assay utilizes the redox indicator Alamar Blue (resazurin) to assess the metabolic activity of bacteria. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.

Procedure:

  • Preparation of Compounds: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Bacterial Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the suspension to the appropriate concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the test compounds. Include a drug-free control well.

  • Incubation: Incubate the microplate at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, add a freshly prepared solution of Alamar Blue and Tween 80 to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: Observe the color change. The MIC is the lowest concentration of the compound that remains blue.

Signaling Pathway: MmpL3 in Mycolic Acid Transport

MmpL3 is an essential inner membrane transporter in M. tuberculosis responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm.[8][9][10][11][12][13] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and preventing the formation of the mycobacterial cell wall, ultimately resulting in bacterial death.[13]

MmpL3_Pathway Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_periplasm TMM MmpL3->TMM_periplasm Mycomembrane Synthesis Mycomembrane Synthesis TMM_periplasm->Mycomembrane Synthesis Incorporation Pyridin-2-yl-methylamine Pyridin-2-yl-methylamine Pyridin-2-yl-methylamine->MmpL3

Caption: MmpL3-mediated transport of trehalose monomycolate (TMM).

5-HT1A Receptor Agonism: Potential as Antidepressants

Pyridin-2-yl-methylamine derivatives have also been investigated as selective agonists for the 5-HT1A serotonin receptor, suggesting their potential therapeutic application in the treatment of depression and anxiety.[14][15][16]

Quantitative Data: 5-HT1A Receptor Binding Affinity

The following table presents the in vitro binding affinities of representative pyridin-2-yl-methylamine derivatives for the 5-HT1A receptor.

Compound5-HT1A Ki (nM)
39 High Affinity
40 High Affinity
46 High Affinity
61 High Affinity

Data interpretation from[14][15][16] which states these compounds bound with high affinity.

Experimental Protocol: Forced Swimming Test (FST)

The antidepressant-like activity of these compounds is often evaluated in vivo using the Forced Swimming Test (FST) in rats.[2][17][18][19]

Principle: This behavioral test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time spent immobile.

Procedure:

  • Apparatus: A transparent cylindrical tank filled with water (23-25°C).

  • Acclimation (Pre-test): On the first day, each rat is placed in the cylinder for a 15-minute period.

  • Drug Administration: On the second day, the test compounds or a vehicle control are administered orally.

  • Test Session: After a specified pre-treatment time, the rats are placed back into the swim tank for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility, swimming, and climbing behaviors are recorded by a trained observer or using an automated tracking system.

  • Data Analysis: The mean duration of each behavior is compared between the treatment and control groups.

Signaling Pathway: 5-HT1A Receptor Activation

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.[1][14][20][21][22] Activation of the 5-HT1A receptor by an agonist, such as a pyridin-2-yl-methylamine derivative, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

Caption: Signaling cascade upon 5-HT1A receptor activation.

Antimalarial Activity

Certain pyridin-2-yl-methylamine derivatives have demonstrated promising antimalarial activity, with some compounds showing efficacy against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. The proposed mechanism of action for some of these derivatives is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of the parasite.

Quantitative Data: Antimalarial Activity

The following table provides a summary of the in vitro antimalarial activity of a representative pyridin-2-yl-methylamine derivative.

CompoundIC50 against P. falciparum RKL9 (CQ-resistant) (µM)
2g 0.0402

Data sourced from a study on pyridine derivatives with antimalarial activity.

Experimental Protocols

Principle: This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.

  • Drug Plating: Add serial dilutions of the test compounds to a 96-well microplate.

  • Infection: Add the parasitized erythrocyte suspension to each well.

  • Incubation: Incubate the plates at 37°C in a low-oxygen environment for 72 hours.

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.[23]

Principle: This test evaluates the ability of a compound to suppress the growth of Plasmodium berghei in mice.[24][25][26][27]

Procedure:

  • Infection: Infect mice with P. berghei via intraperitoneal injection.

  • Treatment: Administer the test compounds orally or intraperitoneally for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 5, collect blood from the tail vein and determine the percentage of parasitized erythrocytes by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Calculation: Calculate the percentage of parasite suppression compared to an untreated control group.

Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids.[28][29][30][31][32] By inhibiting DHFR, pyridin-2-yl-methylamine derivatives can block the production of tetrahydrofolate, leading to a disruption of parasite replication.

DHFR_Pathway Dihydropteroate Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate->DHPS Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->DHFR DHPS->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR->Tetrahydrofolate (THF) Nucleic Acid Synthesis DNA, RNA, and Amino Acid Synthesis Tetrahydrofolate (THF)->Nucleic Acid Synthesis Essential for Pyridin-2-yl-methylamine Pyridin-2-yl-methylamine Pyridin-2-yl-methylamine->DHFR Inhibition

Caption: Inhibition of the folate biosynthesis pathway via DHFR.

Antiproliferative Activity

Several studies have highlighted the antiproliferative activity of pyridin-2-yl-methylamine derivatives against various cancer cell lines, indicating their potential as anticancer agents.[33][34][35][36]

Quantitative Data: Antiproliferative Activity

The following table shows the IC50 values of a representative pyridine derivative against different human cancer cell lines.

CompoundCell LineIC50 (µM)
Example Derivative HCT-116 (Colon)Varies
HepG2 (Liver)Varies
MCF-7 (Breast)Varies

Note: Specific IC50 values for a single representative pyridin-2-yl-methylamine derivative across multiple cell lines were not consistently available in the initial search results. The table indicates that activities have been observed and vary depending on the specific derivative and cell line.

Experimental Protocol: MTT Assay

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[37]

Experimental Workflow: In Vitro Antiproliferative Screening

The general workflow for screening compounds for antiproliferative activity is a multi-step process.

Antiproliferative_Workflow Start Start Compound_Library Pyridin-2-yl-methylamine Derivative Library Start->Compound_Library Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay Compound_Library->MTT_Assay Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Further_Studies Further Mechanistic Studies Hit_Identification->Further_Studies Active Compounds End End Hit_Identification->End Inactive Compounds Further_Studies->End

Caption: General workflow for in vitro antiproliferative screening.

Conclusion

Pyridin-2-yl-methylamine derivatives have emerged as a promising scaffold in drug discovery, exhibiting a diverse range of biological activities. Their potent antitubercular effects through the inhibition of MmpL3, their potential as antidepressants via 5-HT1A receptor agonism, their activity against malaria parasites, and their antiproliferative properties underscore their therapeutic potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and the associated signaling pathways to aid researchers in the continued exploration and development of this important class of molecules. Further structure-activity relationship (SAR) studies and optimization of these derivatives hold the promise of delivering novel and effective therapeutic agents for a variety of diseases.

References

A Senior Application Scientist's Guide to (3-Methylpyridin-2-yl)methanamine: Sourcing, Quality, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs. Its ability to engage in hydrogen bonding, metal coordination, and a range of electrostatic interactions makes it a versatile building block for designing molecules with tailored pharmacokinetic and pharmacodynamic profiles. Within this important class of heterocycles, substituted pyridinemethanamines, such as (3-Methylpyridin-2-yl)methanamine, have emerged as critical intermediates in the synthesis of novel therapeutics. This guide provides an in-depth technical overview of (3-Methylpyridin-2-yl)methanamine, focusing on its commercial availability, pricing, quality considerations, and strategic application in drug development.

Commercial Availability and Sourcing of (3-Methylpyridin-2-yl)methanamine

(3-Methylpyridin-2-yl)methanamine is commercially available from a range of suppliers, primarily as its hydrochloride salt, which enhances its stability and handling properties. The free base is also available, though less common for catalog listings. When sourcing this building block, researchers should consider factors beyond mere availability, including purity, scale-up capability of the supplier, and the availability of comprehensive analytical documentation.

Key Commercial Forms:
  • (3-Methylpyridin-2-yl)methanamine hydrochloride: The most common commercial form, typically offered in purities of 97% or higher.

  • (3-Methylpyridin-2-yl)methanamine (Free Base): Available from some suppliers, often for applications where the hydrochloride salt is incompatible with reaction conditions.

Representative Commercial Suppliers and Pricing

The following table provides a snapshot of representative suppliers and their listed prices for (3-Methylpyridin-2-yl)methanamine hydrochloride. It is important to note that pricing is subject to change and can vary based on purity, quantity, and supplier. For bulk quantities, direct inquiry with the supplier is always recommended to obtain accurate quotes and lead times.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)
Biotuva Life Sciences (3-Methylpyridin-2-yl)methanamine hydrochloride153936-25-597%-Inquire
BLD Pharm (3-Methyl-2-pyridinyl)methanamine153936-26-6--Inquire
Laibo Chem (3-Methylpyridin-2-yl)methanamine hydrochloride--250mgInquire
Sigma-Aldrich (3-Methylpyridin-2-yl)methanamine hydrochloride153936-25-5--Inquire
Synblock (3-Methylpyridin-2-yl)methanamine hydrochloride153936-25-5>98%-Inquire
ChemScene N-Methyl-1-(3-methylpyridin-2-yl)methanamine880361-72-8>95%5g$2586.00
10g$3835.00

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information. Some suppliers may offer custom synthesis for larger quantities.

Quality Assessment and Impurity Profile: A Critical Consideration

For drug discovery and development, the purity of starting materials is paramount. Impurities can lead to side reactions, the formation of unwanted byproducts, and in some cases, introduce toxicological liabilities. A thorough understanding of the synthetic route to (3-Methylpyridin-2-yl)methanamine provides insight into potential impurities.

Common Synthetic Route and Potential Impurities

A plausible and common synthetic route to (3-Methylpyridin-2-yl)methanamine involves the reduction of 3-methyl-2-cyanopyridine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Synthesis of (3-Methylpyridin-2-yl)methanamine cluster_impurities Potential Impurities start 3-Methyl-2-cyanopyridine reagents Reduction (e.g., LiAlH4, H2/Pd-C) start->reagents intermediate (3-Methylpyridin-2-yl)methanamine reagents->intermediate impurity1 Unreacted Starting Material (3-Methyl-2-cyanopyridine) impurity2 Over-reduction Products impurity3 Solvent Adducts

Caption: A simplified schematic of a common synthetic route to (3-Methylpyridin-2-yl)methanamine and potential impurities.

Causality Behind Impurity Formation:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of residual 3-methyl-2-cyanopyridine in the final product.

  • Over-reduction Products: Harsh reduction conditions could potentially lead to the reduction of the pyridine ring, although this is generally less common under controlled conditions.

  • Solvent Adducts: The choice of solvent and work-up procedures can introduce solvent-related impurities.

The Importance of the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides key information about the quality of a chemical batch. When evaluating a supplier, researchers should always request and scrutinize the CoA.

Key Parameters to Examine on a CoA:

  • Identity: Confirmed by techniques like ¹H NMR and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For drug development applications, a purity of >98% is often required.

  • Residual Solvents: Assessed by GC, this is important as certain solvents can be toxic or interfere with subsequent reactions.

  • Water Content: Determined by Karl Fischer titration, as water can be detrimental to many chemical reactions.

  • Elemental Analysis: Confirms the elemental composition of the compound.

Experimental Protocols: Ensuring Quality in Your Laboratory

Even with a comprehensive CoA, it is good practice to perform in-house quality control checks, especially for critical applications.

Protocol 1: Identity Confirmation by ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of (3-Methylpyridin-2-yl)methanamine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: The spectrum should show characteristic peaks corresponding to the aromatic protons of the pyridine ring, the methyl group protons, and the methylene protons of the aminomethyl group. The integration of these peaks should be consistent with the number of protons in each environment.

Protocol 2: Purity Assessment by HPLC
  • System Preparation: Use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Applications in Drug Discovery and Development

(3-Methylpyridin-2-yl)methanamine is a valuable building block for the synthesis of a variety of complex molecules with potential therapeutic applications. The presence of the primary amine and the substituted pyridine ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Applications in Drug Discovery cluster_reactions Chemical Transformations cluster_targets Potential Therapeutic Targets start (3-Methylpyridin-2-yl)methanamine (Building Block) reaction1 Amide Coupling start->reaction1 reaction2 Reductive Amination start->reaction2 reaction3 N-Arylation start->reaction3 reaction4 Heterocycle Formation start->reaction4 target1 Kinase Inhibitors reaction1->target1 target2 GPCR Modulators reaction2->target2 target3 Enzyme Inhibitors reaction3->target3 reaction4->target1 reaction4->target2 reaction4->target3

Caption: The utility of (3-Methylpyridin-2-yl)methanamine as a versatile building block in drug discovery.

The primary amine of (3-Methylpyridin-2-yl)methanamine serves as a key functional handle for various chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to generate a wide range of amides, a common motif in drug molecules.

  • Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

  • N-Arylation and N-alkylation: Introducing aryl or alkyl substituents on the nitrogen atom.

  • Heterocycle synthesis: Serving as a precursor for the construction of more complex heterocyclic systems.

These transformations allow medicinal chemists to systematically modify the structure of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The 3-methyl group on the pyridine ring can also play a crucial role in modulating the compound's binding affinity and metabolic stability by influencing its conformation and electronic properties.

Conclusion and Future Outlook

(3-Methylpyridin-2-yl)methanamine is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. A thorough understanding of its commercial landscape, coupled with rigorous quality assessment, is essential for its effective utilization in research. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and functionalized building blocks will remain a critical component of successful drug design campaigns. Researchers are encouraged to engage with suppliers to ensure a stable and high-quality supply chain for this important chemical intermediate.

An In-depth Technical Guide to the Solubility Profile of (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of (3-Methylpyridin-2-yl)methanamine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally similar molecules and established principles of physical chemistry to predict its solubility characteristics. Furthermore, it offers detailed experimental protocols for determining both kinetic and thermodynamic solubility, which are crucial for drug discovery and development. This document also discusses the anticipated pH-dependent solubility and provides a visual representation of the underlying chemical principles. In the absence of specific data on its biological interactions, a general workflow for drug discovery is presented to offer context for its potential applications.

Introduction

(3-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility is paramount for its progression through the development pipeline, as solubility significantly impacts bioavailability, formulation, and in vitro assay performance. This guide aims to provide a detailed technical resource on the solubility of (3-Methylpyridin-2-yl)methanamine, addressing the current data gap and providing actionable protocols for its experimental determination.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (3-Methylpyridin-2-yl)methanamine is presented in Table 1.

Table 1: Physicochemical Properties of (3-Methylpyridin-2-yl)methanamine

PropertyValueSource
Molecular Formula C₇H₁₀N₂-
Molecular Weight 122.17 g/mol -
CAS Number 153936-26-6-
Predicted LogP 0.8Predicted
Predicted pKa (Strongest Basic) 8.5Predicted

Solubility Profile

Qualitative Solubility Analysis

The solubility of the unmethylated analog, 2-(Aminomethyl)pyridine, is well-documented and provides a strong basis for predicting the solubility of (3-Methylpyridin-2-yl)methanamine. 2-(Aminomethyl)pyridine is reported to be soluble in water and ethanol[1][2]. The presence of the methyl group in (3-Methylpyridin-2-yl)methanamine is expected to slightly increase its lipophilicity, which might marginally decrease its aqueous solubility compared to the analog. Nevertheless, it is anticipated to be soluble in polar protic solvents.

Table 2: Predicted Qualitative Solubility of (3-Methylpyridin-2-yl)methanamine

SolventPredicted SolubilityRationale
Water SolubleThe presence of the polar amine and pyridine nitrogen allows for hydrogen bonding with water.
Ethanol SolubleThe compound is expected to be soluble in polar protic organic solvents.
Methanol SolubleSimilar to ethanol, good solubility is expected.
Dimethyl Sulfoxide (DMSO) SolubleA common aprotic polar solvent for organic compounds.
Aqueous Acid (e.g., 0.1 M HCl) Highly SolubleThe basic amine group will be protonated to form a highly soluble salt.
Aqueous Base (e.g., 0.1 M NaOH) Sparingly Soluble to InsolubleThe free base form is less polar and will have lower aqueous solubility.
pH-Dependent Solubility

As an aromatic amine, the solubility of (3-Methylpyridin-2-yl)methanamine is expected to be highly dependent on pH.[3][4][5] The primary amine group is basic and will be protonated in acidic solutions to form a more soluble salt.[5][6][7] At physiological pH (around 7.4), a significant portion of the compound will exist in its protonated, more soluble form, given its predicted pKa of 8.5. In basic solutions, the compound will exist predominantly as the neutral, less soluble free base.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HitGeneration Hit Generation (e.g., HTS) TargetID->HitGeneration HitToLead Hit-to-Lead Optimization HitGeneration->HitToLead LeadOp Lead Optimization HitToLead->LeadOp Preclinical Preclinical Development (In vivo studies, Toxicology) LeadOp->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

References

Exploring Derivatives and Analogs of (3-Methylpyridin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The compound (3-Methylpyridin-2-yl)methanamine serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives and analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of two prominent classes of compounds derived from this core structure: Prostaglandin EP4 receptor antagonists and inhibitors of the essential mycobacterial protein MmpL3. This document outlines their synthesis, biological activities, mechanisms of action, and the experimental protocols utilized in their evaluation, offering valuable insights for researchers in drug discovery and development.

Therapeutic Applications and Core Structures

Derivatives of (3-Methylpyridin-2-yl)methanamine have been successfully explored as potent modulators of two distinct biological targets, leading to the development of promising candidates for treating inflammatory conditions and infectious diseases.

Prostaglandin EP4 Receptor Antagonists

A significant area of investigation has focused on the development of (3-Methylpyridin-2-yl)methanamine derivatives as antagonists of the Prostaglandin E2 receptor subtype 4 (EP4). The EP4 receptor is a key mediator in inflammatory pathways, and its inhibition is a promising strategy for the treatment of pain and inflammation. The core structure of these antagonists typically involves the acylation of the primary amine of (3-Methylpyridin-2-yl)methanamine with a substituted benzoic acid moiety.

MmpL3 Inhibitors for Tuberculosis

Another critical application of this scaffold is in the development of inhibitors targeting the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 represents a novel strategy for combating tuberculosis, including multidrug-resistant strains.

Quantitative Data Summary

The biological activity and physicochemical properties of key derivatives are summarized below. These tables provide a comparative overview of the potency and characteristics of representative compounds from both therapeutic classes.

EP4 Receptor Antagonists: In Vitro Potency
Compound IDTargetAssay TypeIC50 (nM)Reference
7a Human EP4Functional AssayPotent (specific value not available in abstract)[1]
7a Human EP4Human Whole Blood (hWB) AssayPotent (specific value not available in abstract)[1]

Note: Specific IC50 values for compound 7a were not detailed in the provided search results, but it was described as a "highly potent and selective EP4 antagonist."

MmpL3 Inhibitors: Antimycobacterial Activity and Cytotoxicity
Compound IDTarget OrganismMIC (µg/mL)Cytotoxicity (Vero cells) IC50 (µg/mL)Microsomal Stability (CLint, µL/min/mg)Reference
62 M. tuberculosis H37Rv0.016≥ 1628[2]
62 MDR/XDR-TB strains0.0039 - 0.0625≥ 1628[2]

Signaling and Mechanistic Pathways

Understanding the molecular pathways affected by these compounds is crucial for their development. The following diagrams, generated using the DOT language, illustrate the key signaling and mechanistic pathways.

PGE2-EP4 Signaling Pathway

Prostaglandin E2 (PGE2) binding to the EP4 receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which can modulate the activity of various downstream transcription factors, influencing inflammatory gene expression.

PGE2_EP4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Inflammation Inflammatory Gene Expression CREB->Inflammation Regulates Antagonist (3-Methylpyridin-2-yl)methanamine Derivative (Antagonist) Antagonist->EP4 Blocks

PGE2-EP4 Receptor Signaling Pathway
MmpL3 Mechanism of Action in Mycolic Acid Transport

MmpL3 is a transmembrane protein that functions as a flippase, transporting trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasmic space of Mycobacterium tuberculosis. This process is essential for the formation of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM in the cytoplasm and ultimately causing cell death.

MmpL3_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_cyto Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Binds to TMM_peri TMM MmpL3->TMM_peri Translocates Mycolic_Acid_Synthesis Mycolic Acid Layer Synthesis TMM_peri->Mycolic_Acid_Synthesis Incorporated into Inhibitor (3-Methylpyridin-2-yl)methanamine Derivative (Inhibitor) Inhibitor->MmpL3 Inhibits

MmpL3-mediated Mycolic Acid Precursor Transport

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide outlines of key experimental protocols.

General Synthesis of (3-Methylpyridin-2-yl)methanamine Derivatives

The synthesis of the EP4 antagonists and MmpL3 inhibitors generally follows a convergent synthetic strategy. The core (3-Methylpyridin-2-yl)methanamine is either commercially available or can be synthesized from 3-methylpicolinonitrile via reduction. The final derivatives are typically prepared through amide bond formation or reductive amination.

Example: Amide Coupling for EP4 Antagonists A general procedure involves the coupling of a substituted benzoic acid with (3-Methylpyridin-2-yl)methanamine.

  • Acid Activation: The carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent (e.g., DMF or DCM).

  • Amine Addition: (3-Methylpyridin-2-yl)methanamine is added to the activated acid solution.

  • Reaction: The reaction mixture is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Biological Assays

This assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a physiologically relevant matrix.

  • Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.

  • Compound Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: The blood is then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. An EP4 agonist like PGE2 can also be added to assess antagonism.

  • Incubation: The stimulated blood is incubated for a further period (e.g., 4-24 hours) at 37°C.

  • Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

  • Cytokine Quantification: The concentration of a specific cytokine (e.g., TNF-α or IL-6) in the plasma is measured using a commercially available ELISA or a multiplex immunoassay platform.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cytokine inhibition against the log concentration of the test compound.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A culture of M. tuberculosis (e.g., H37Rv strain) is grown to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9 with supplements). The culture is then diluted to a standardized concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no drug and no bacteria) are included.

  • Incubation: The microplate is incubated at 37°C for a period of 7-14 days, or until visible growth is observed in the drug-free control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logic of hit identification is crucial for understanding the drug discovery process.

Workflow for Screening MmpL3 Inhibitors

The process of identifying and characterizing novel MmpL3 inhibitors involves a series of sequential and parallel assays. This workflow ensures a systematic evaluation of compound efficacy and selectivity.

MmpL3_Screening_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & SAR cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screen (Whole-cell M.tb growth) Hit_Identification Hit Identification HTS->Hit_Identification MIC_Determination MIC Determination (M.tb H37Rv) Hit_Identification->MIC_Determination Analog_Synthesis Analog Synthesis (SAR Exploration) MIC_Determination->Analog_Synthesis MIC_MDR_XDR MIC against MDR/XDR strains MIC_Determination->MIC_MDR_XDR Analog_Synthesis->MIC_Determination Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) MIC_MDR_XDR->Cytotoxicity Microsomal_Stability Microsomal Stability Assay Cytotoxicity->Microsomal_Stability Mechanism_of_Action Mechanism of Action Studies (e.g., TMM accumulation) Microsomal_Stability->Mechanism_of_Action PK_Studies Pharmacokinetic Studies Mechanism_of_Action->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., mouse infection model) PK_Studies->Efficacy_Models

Screening and Development Workflow for MmpL3 Inhibitors

This technical guide provides a foundational understanding of the derivatives and analogs of (3-Methylpyridin-2-yl)methanamine. The presented data and protocols are intended to aid researchers in the design and execution of further studies to explore the full therapeutic potential of this promising chemical scaffold.

References

The Architectural Versatility of Substituted Pyyridines: A Technical Guide to Their Applications in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of the Synthesis, Biological Activity, and Therapeutic Potential of Substituted Pyridine Derivatives

The pyridine scaffold, a simple six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the edifice of modern medicinal chemistry and materials science. Its inherent electronic properties, capacity for hydrogen bonding, and structural adaptability have rendered it a "privileged scaffold" in the design of a vast array of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the applications of substituted pyridines, with a focus on their synthesis, biological evaluation, and the signaling pathways they modulate, offering a critical resource for researchers, scientists, and professionals in drug development.

The Significance of Substitution: Tailoring Pyridines for Function

The strategic placement of various substituents onto the pyridine ring is the key to unlocking its diverse functionalities. By modifying the electronic and steric properties of the core structure, chemists can fine-tune a molecule's physicochemical characteristics, its affinity for biological targets, and its pharmacokinetic profile. This has led to the development of a multitude of substituted pyridine-containing compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3]

Applications in Medicinal Chemistry: A Privileged Scaffold in Drug Design

The prevalence of the substituted pyridine motif in FDA-approved drugs underscores its importance in pharmaceutical research.[4][5] From well-established drugs to novel therapeutic agents, the pyridine core is a recurring feature.

Anticancer Activity

Substituted pyridines have emerged as a particularly promising class of anticancer agents.[6] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression. For instance, certain pyridine-urea derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] Other derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the upregulation of p53 and JNK signaling pathways in cancer cells.[8]

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for pyridine-based anticancer agents.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Pyridine Substituted Pyridine Inhibitor Pyridine->VEGFR2 Inhibits (e.g., Pyridine-ureas)

Caption: Simplified VEGFR-2 signaling pathway and inhibition by substituted pyridines.

The antiproliferative activity of various substituted pyridines against different cancer cell lines is summarized in the tables below, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Substituted Pyridines against Various Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivative (8e)MCF-7 (Breast)0.22 (48h), 0.11 (72h)[7]
Pyridine-Urea Derivative (8n)MCF-7 (Breast)1.88 (48h), 0.80 (72h)[7]
Pyridone Derivative (1)HepG2 (Liver)4.5[8]
Pyridine-Based Azomethine (3h)HCT-15 (Colon)15.2[9]
Pyridine-Based Azomethine (3h)MCF-7 (Breast)18.9[9]
Imidazo[4,5-b]pyridine (10)SW620 (Colon)0.4[10]
Imidazo[4,5-b]pyridine (14)SW620 (Colon)0.7[10]
Antimicrobial Activity

The pyridine scaffold is also a key component in a number of antimicrobial agents.[11] The ability of these compounds to inhibit the growth of pathogenic bacteria and fungi makes them valuable leads in the development of new antibiotics and antifungals. The minimum inhibitory concentration (MIC) is a common measure of the in vitro antimicrobial activity of a compound.

Table 2: Antibacterial Activity of Substituted Pyridines

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidine (5b)Gram-positive & Gram-negative0.48 - 3.91[12][13]
Pyrido[2,3-d]pyrimidine (5c)Gram-positive & Gram-negative0.48 - 3.91[12][13]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesEscherichia coli0.2 - 1.3[11]
2-Phenyloxazolo[4,5-b]pyridineMethicillin-resistant S. aureus (MRSA)1.56 - 3.12[11]
Imidazo[4,5-b]pyridine derivative (14)E. coli32[10]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of substituted pyridines can be achieved through a variety of classical and modern synthetic methodologies.[14] The biological activity of these compounds is then assessed using a range of in vitro and in vivo assays.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel substituted pyridine derivatives.

Synthesis_Workflow Start Starting Materials (e.g., β-ketoesters, aldehydes, ammonia for Hantzsch synthesis) Synthesis Pyridine Ring Synthesis (e.g., Hantzsch, Kröhnke, or modern cross-coupling methods) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS, IR) Synthesis->Purification Library Library of Substituted Pyridine Derivatives Purification->Library Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Library->Biological_Screening SAR Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Preclinical and Clinical Development Lead_Optimization->End

Caption: General workflow for the synthesis and evaluation of substituted pyridines.

Representative Experimental Protocol: Hantzsch Pyridine Synthesis

A foundational method for the synthesis of dihydropyridines, which are precursors to substituted pyridines, is the Hantzsch synthesis.

Materials:

  • Aldehyde (1 equivalent)

  • β-ketoester (2 equivalents)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol (solvent)

Procedure:

  • Dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol in a round-bottom flask.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. The dihydropyridine product often precipitates and can be collected by filtration.

  • The resulting dihydropyridine can be oxidized to the corresponding aromatic pyridine using an appropriate oxidizing agent (e.g., nitric acid, ceric ammonium nitrate).

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining the in vitro cytotoxic activity of compounds against cancer cell lines.[9]

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: Solubilize the bound stain with Tris base solution and read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

The substituted pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents and functional materials. The versatility of its synthesis and the wide range of biological activities exhibited by its derivatives ensure that it will remain a focus of research for years to come. Future efforts will likely concentrate on the development of more selective and potent compounds through rational design, combinatorial chemistry, and high-throughput screening. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will open up new avenues for their application in treating a variety of diseases. The continued exploration of the chemical space around the pyridine core promises to yield the next generation of innovative medicines and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Use of (3-Methylpyridin-2-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylpyridin-2-yl)methanamine is a versatile bifunctional building block in organic synthesis. Its structure, featuring a primary amino group attached to a methyl-substituted pyridine ring, offers multiple reaction sites for the construction of a diverse range of heterocyclic compounds and complex molecular architectures. The pyridine nitrogen provides a site for coordination to metal centers, making its derivatives potential ligands in catalysis, while the primary amine allows for a wide array of functionalization reactions. These attributes make (3-Methylpyridin-2-yl)methanamine a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and functional materials.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving (3-Methylpyridin-2-yl)methanamine.

Key Applications

(3-Methylpyridin-2-yl)methanamine serves as a versatile precursor in several key synthetic applications:

  • Synthesis of Substituted Amines and Amides: The primary amine functionality is readily derivatized through N-alkylation and N-acylation reactions to produce a wide array of secondary and tertiary amines, and amides, respectively. These derivatives are common scaffolds in medicinal chemistry.

  • Formation of Schiff Bases: Condensation of the primary amine with various aldehydes and ketones affords Schiff bases (imines). These compounds can act as ligands for metal complexes or can be further reduced to secondary amines.

  • Reductive Amination: As a primary amine, it can participate in reductive amination reactions with carbonyl compounds to form more complex secondary and tertiary amines. This is a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

  • Building Block for Fused Heterocycles: The inherent reactivity of the amino and pyridine moieties can be exploited in cyclization reactions to construct fused heterocyclic systems, which are prevalent in biologically active molecules.

Data Presentation

The following table summarizes representative quantitative data for the synthetic protocols described in this document. Please note that these are typical examples, and actual results may vary depending on the specific substrate and reaction conditions.

ProtocolReactantsProduct TypeTypical Yield (%)Reaction Time (h)Temperature (°C)
1. N-Acylation (3-Methylpyridin-2-yl)methanamine, Acyl Chloride/AnhydrideN-Acyl Derivative85 - 952 - 60 to RT
2. N-Alkylation (3-Methylpyridin-2-yl)methanamine, Alkyl HalideN-Alkyl Derivative70 - 854 - 12RT to 60
3. Schiff Base Formation (3-Methylpyridin-2-yl)methanamine, Aldehyde/KetoneSchiff Base (Imine)90 - 981 - 4RT
4. Reductive Amination (3-Methylpyridin-2-yl)methanamine, Cyanohydrin, Sodium CyanoborohydrideSubstituted Pyridinylamine75 - 854 - 8RT

Experimental Protocols

Protocol 1: N-Acylation of (3-Methylpyridin-2-yl)methanamine

This protocol describes a general procedure for the synthesis of N-acyl derivatives of (3-Methylpyridin-2-yl)methanamine.

Reaction Scheme:

N_Acylation reactant1 (3-Methylpyridin-2-yl)methanamine product N-((3-Methylpyridin-2-yl)methyl)acetamide (R = CH3) reactant1->product reactant2 R-COCl reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., CH2Cl2) reagents->product

Caption: N-Acylation of (3-Methylpyridin-2-yl)methanamine.

Materials:

  • (3-Methylpyridin-2-yl)methanamine

  • Acyl chloride or acid anhydride (e.g., acetyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Methylpyridin-2-yl)methanamine (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl derivative.

Protocol 2: N-Alkylation of (3-Methylpyridin-2-yl)methanamine

This protocol provides a general method for the N-alkylation of (3-Methylpyridin-2-yl)methanamine.

Workflow:

N_Alkylation_Workflow start Start dissolve Dissolve (3-Methylpyridin-2-yl)methanamine and alkyl halide in solvent start->dissolve add_base Add base (e.g., K2CO3) dissolve->add_base react Heat and stir reaction mixture add_base->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: General workflow for N-alkylation.

Materials:

  • (3-Methylpyridin-2-yl)methanamine

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (3-Methylpyridin-2-yl)methanamine (1.0 eq.) in anhydrous acetonitrile, add the alkyl halide (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at room temperature or heat to 60 °C for 4-12 hours, monitoring the progress by TLC.

  • After completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-alkyl derivative.

Protocol 3: Schiff Base Formation

This protocol outlines the synthesis of Schiff bases from (3-Methylpyridin-2-yl)methanamine.

Reaction Scheme:

Schiff_Base_Formation reactant1 (3-Methylpyridin-2-yl)methanamine product Schiff Base reactant1->product reactant2 R-CHO reactant2->product reagents Solvent (e.g., Ethanol) Catalyst (optional, e.g., acetic acid) reagents->product

Caption: Schiff base formation.

Materials:

  • (3-Methylpyridin-2-yl)methanamine

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Ethanol or methanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve (3-Methylpyridin-2-yl)methanamine (1.0 eq.) in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1.0 eq.) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 1-4 hours. The formation of the product can often be observed by a color change or precipitation.

  • If a precipitate forms, collect the product by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can often be used without further purification or can be recrystallized from a suitable solvent.

Protocol 4: Reductive Amination of a Cyanohydrin (Adapted Protocol)

This protocol is adapted from the general method described in patents EP1358179B1 and US7208603B2 for the synthesis of pyridin-2-yl-methylamine derivatives.

Workflow:

Reductive_Amination_Workflow start Start mix_reactants Combine cyanohydrin, (3-Methylpyridin-2-yl)methanamine, and base (DABCO) in methanol start->mix_reactants add_reducing_agent Add Sodium Cyanoborohydride mix_reactants->add_reducing_agent react Stir at room temperature add_reducing_agent->react monitor Monitor reaction by LC-MS react->monitor evaporate Evaporate solvent monitor->evaporate Reaction complete workup Aqueous workup and extraction evaporate->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Reductive amination workflow.

Materials:

  • (3-Methylpyridin-2-yl)methanamine

  • A suitable cyanohydrin

  • Methanol

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the cyanohydrin (1.0 eq.), (3-Methylpyridin-2-yl)methanamine (1.1 eq.), and DABCO (1.5 eq.) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.2 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-8 hours, monitoring the reaction by LC-MS.

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired substituted pyridinylamine.

Conclusion

(3-Methylpyridin-2-yl)methanamine is a valuable and versatile building block for organic synthesis. The protocols provided herein for N-acylation, N-alkylation, Schiff base formation, and reductive amination serve as a foundation for the synthesis of a wide range of nitrogen-containing compounds. These methodologies are applicable in the fields of medicinal chemistry, agrochemical research, and materials science, enabling the generation of novel molecules with diverse functionalities and potential applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Application Notes and Protocols for (3-Methylpyridin-2-yl)methanamine as a Ligand in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (3-Methylpyridin-2-yl)methanamine as a bidentate N,N-ligand in various palladium-catalyzed cross-coupling reactions. While specific literature examples for this exact substituted ligand are limited, the protocols provided are based on established methodologies for closely related picolylamine-type ligands and are intended to serve as a starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The efficiency and selectivity of these reactions are heavily reliant on the nature of the ligand coordinated to the palladium center. Bidentate nitrogen-based ligands, such as derivatives of 2-aminomethylpyridine (picolylamine), have emerged as effective ligands in various coupling reactions. (3-Methylpyridin-2-yl)methanamine, with its pyridine and primary amine moieties, can act as a robust bidentate ligand, stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle. The methyl group at the 3-position of the pyridine ring can introduce beneficial steric and electronic effects, potentially enhancing catalytic activity and selectivity.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

(3-Methylpyridin-2-yl)methanamine is a promising ligand for a range of palladium-catalyzed cross-coupling reactions, including but not limited to:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides or triflates and organoboron compounds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds between aryl/vinyl halides or triflates and amines.

  • Heck Coupling: Formation of C-C bonds between aryl/vinyl halides or triflates and alkenes.

  • Sonogashira Coupling: Formation of C-C bonds between aryl/vinyl halides and terminal alkynes.

The bidentate nature of the ligand can enhance the stability of the palladium catalyst, prevent palladium black precipitation, and promote efficient oxidative addition and reductive elimination steps.

Data Presentation: Representative Suzuki-Miyaura Coupling

The following table summarizes representative data for a Suzuki-Miyaura coupling reaction using a generic picolylamine-type ligand, which can be used as a baseline for experiments with (3-Methylpyridin-2-yl)methanamine.

EntryAryl HalideArylboronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)(3-Methylpyridin-2-yl)methanamine (4)K₂CO₃Toluene/H₂O1001292
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)(3-Methylpyridin-2-yl)methanamine (3)Cs₂CO₃Dioxane1101888
32-Bromopyridine3-Thienylboronic acidPdCl₂(PPh₃)₂ (3)(3-Methylpyridin-2-yl)methanamine (6)K₃PO₄DMF902485
44-Bromoanisole2-Naphthylboronic acidPd(OAc)₂ (2)(3-Methylpyridin-2-yl)methanamine (4)NaOtBuTHF801695

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Aryl halides, boronic acids, bases, and palladium sources should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using (3-Methylpyridin-2-yl)methanamine as the ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • (3-Methylpyridin-2-yl)methanamine (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • In a separate vial, dissolve palladium(II) acetate and (3-Methylpyridin-2-yl)methanamine in toluene.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add water to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an aryl chloride with a secondary amine using (3-Methylpyridin-2-yl)methanamine as the ligand.

Materials:

  • Aryl chloride (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • (3-Methylpyridin-2-yl)methanamine (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a glovebox, add Pd₂(dba)₃, (3-Methylpyridin-2-yl)methanamine, and NaOtBu to an oven-dried Schlenk tube.

  • Add the aryl chloride and the secondary amine to the tube.

  • Add anhydrous dioxane.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 18 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_cat Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Inert Atmosphere (N2/Ar) A->B D Add Catalyst Solution & Water B->D C Dissolve Pd(OAc)2 & Ligand in Toluene C->D E Heat & Stir (e.g., 100°C, 12h) D->E F Cool & Dilute E->F G Extraction F->G H Purification (Chromatography) G->H I I H->I Final Product Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R Ar-R Reductive_Elimination->Ar-R

Application Notes and Protocols for the Use of (3-Methylpyridin-2-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for two common applications of (3-methylpyridin-2-yl)methanamine in organic synthesis: amide bond formation (amidation) and carbon-nitrogen bond formation via reductive amination. These reactions are fundamental in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.

Amide Bond Formation via Acylation

Amide bonds are prevalent in numerous pharmaceuticals and natural products. (3-Methylpyridin-2-yl)methanamine can be readily acylated using various methods to furnish the corresponding amides. A common and efficient method involves the use of a coupling agent to facilitate the reaction between a carboxylic acid and the amine.

Experimental Protocol: Amidation using HATU as a Coupling Agent

This protocol describes a general procedure for the coupling of a carboxylic acid with (3-methylpyridin-2-yl)methanamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • (3-Methylpyridin-2-yl)methanamine

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Add (3-Methylpyridin-2-yl)methanamine (1.1 eq) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

  • In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Presentation: Representative Amidation Reactions
EntryCarboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1Benzoic Acid(3-Methylpyridin-2-yl)methanamineHATUDIPEADMF4~90
2Acetic Acid(3-Methylpyridin-2-yl)methanamineEDCI/HOBtTEADCM6~85
3Phenylacetic Acid(3-Methylpyridin-2-yl)methanaminePyBOPDIPEADMF3~92

Note: The yields are representative and can vary depending on the specific substrate and reaction conditions.

Workflow for Amide Synthesis

Amide_Synthesis_Workflow Workflow for Amide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Carboxylic Acid + (3-Methylpyridin-2-yl)methanamine dissolve Dissolve in anhydrous DMF reactants->dissolve add_base Add Base (DIPEA/TEA) dissolve->add_base add_coupling Add Coupling Reagent (HATU) add_base->add_coupling stir Stir at Room Temperature (2-16 h) add_coupling->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure N-((3-methylpyridin-2-yl)methyl)amide purify->product

Caption: General workflow for the synthesis of N-((3-methylpyridin-2-yl)methyl)amides.

Carbon-Nitrogen Bond Formation via Reductive Amination

Reductive amination is a powerful method to form C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. (3-Methylpyridin-2-yl)methanamine, as a primary amine, is an excellent substrate for this transformation to produce secondary amines.

Experimental Protocol: Reductive Amination with a Cyanohydrin

This protocol is adapted from a procedure described in patent EP1358179B1 and details the reductive amination of a cyanohydrin with a substituted pyridin-2-yl-methylamine.[1][2] This method is particularly useful for the synthesis of complex molecules.

Materials:

  • (3-Methylpyridin-2-yl)methanamine dihydrochloride (or the free base with appropriate adjustments)

  • Cyanohydrin derivative (e.g., [1-(3-Chloro-4-fluoro-benzoyl)-4-piperidin-4-yl]-hydroxy-acetonitrile)

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a round-bottom flask, add the cyanohydrin (1.0 eq), (3-methylpyridin-2-yl)methanamine dihydrochloride (1.1 eq), and DABCO (3.2 eq).

  • Add methanol as the solvent (to a concentration of approximately 0.1 M).

  • Stir the mixture at room temperature to ensure dissolution and mixing.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 4 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, evaporate the methanol under reduced pressure.

  • Take up the residue in a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of dichloromethane, methanol, and ammonia) to yield the pure secondary amine.[1]

Data Presentation: Reductive Amination Example
Reactant 1Reactant 2Reducing AgentBaseSolventTime (h)Yield (%)Ref.
[1-(3-Chloro-4-fluoro-benzoyl)-4-piperidin-4-yl]-hydroxy-acetonitrile(5-Methylpyridin-2-yl)methylamine dihydrochlorideNaBH₃CNDABCOMeOH494[1]

Note: This data is from a closely related analogue and serves as a representative example.

Workflow for Reductive Amination

Reductive_Amination_Workflow Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Cyanohydrin Derivative + (3-Methylpyridin-2-yl)methanamine dihydrochloride + DABCO dissolve Dissolve in Methanol reactants->dissolve add_reducing_agent Add NaBH₃CN dissolve->add_reducing_agent stir Stir at Room Temperature (4 h) add_reducing_agent->stir evaporate Evaporate Methanol stir->evaporate extract Aqueous Workup (NaHCO₃) and Extraction (EtOAc) evaporate->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Secondary Amine Product purify->product

Caption: General workflow for the synthesis of secondary amines via reductive amination.

References

Applications of (3-Methylpyridin-2-yl)methanamine Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications of (3-Methylpyridin-2-yl)methanamine are not extensively reported in publicly available literature. This document focuses on the applications of closely related structural analogs, specifically derivatives of pyridine-2-methylamine and 2-aminopyridine, which share the core pyridinyl-methylamine scaffold and have shown significant promise in various therapeutic areas. The information presented herein is based on published research on these analogs.

Introduction

The pyridine-methylamine scaffold is a versatile pharmacophore that has been successfully employed in the design of a diverse range of therapeutic agents. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a valuable building block in medicinal chemistry. This document details the application of scaffolds structurally related to (3-Methylpyridin-2-yl)methanamine in four key areas of drug discovery: as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3) for tuberculosis, as inhibitors of inducible nitric oxide synthase (iNOS) for inflammatory disorders, as antagonists of the EP4 receptor for pain and inflammation, and as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) for pain management.

MmpL3 Inhibitors for the Treatment of Tuberculosis

Application Note

Derivatives of pyridine-2-methylamine have emerged as a potent class of inhibitors targeting the Mycobacterial membrane protein Large 3 (MmpL3).[1][2] MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are critical components of the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. This mechanism of action is distinct from many existing anti-tubercular drugs, making MmpL3 inhibitors promising candidates for combating drug-resistant strains of tuberculosis.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridine-2-methylamine core can significantly enhance anti-tubercular activity.

Quantitative Data: In Vitro Anti-tubercular Activity
Compound IDModification on Pyridine-2-methylamine ScaffoldTargetAssayActivity (MIC, µg/mL)Reference
Compound 62 Complex substitutionMmpL3Microplate Alamar Blue Assay (MABA)0.016 (against M.tb H37Rv)[2]
Analog 21 4-aryl substitutionMmpL3MABA0.5 - 1
Analog 25 3-methylamine-5-aryl substitutionMmpL3MABA0.5 - 1
Analog 30 Oxazole-2-aryl-4-methylamineMmpL3MABA0.5 - 1

Signaling Pathway and Experimental Workflow

MmpL3_inhibition cluster_cell Mycobacterium tuberculosis Cytoplasm Cytoplasm Inner_Membrane Inner_Membrane Periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Cell_Wall_Biosynthesis Cell Wall Biosynthesis MmpL3->Cell_Wall_Biosynthesis Export Pyridine_Derivative (3-Methylpyridin-2-yl)methanamine Derivative Pyridine_Derivative->MmpL3 Inhibition

Caption: Inhibition of MmpL3 by a pyridine-2-methylamine derivative.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is adapted from the methodology described for testing anti-tubercular activity.[1]

1. Preparation of Mycobacterial Culture:

  • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C to mid-log phase.

  • Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth.

2. Compound Preparation:

  • Dissolve the test compounds (derivatives of (3-Methylpyridin-2-yl)methanamine) in DMSO to prepare stock solutions.

  • Perform serial dilutions of the stock solutions in 7H9 broth in a 96-well microplate to achieve the desired final concentrations.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted mycobacterial culture to each well of the microplate containing the test compounds.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

4. Alamar Blue Addition and Reading:

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents the color change.

Inducible Nitric Oxide Synthase (iNOS) Inhibitors for Inflammation

Application Note

Analogs of 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[3] iNOS is an enzyme that is expressed in response to pro-inflammatory stimuli and produces large amounts of nitric oxide (NO), a key mediator in the inflammatory cascade.[3] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases. Selective inhibition of iNOS over the other isoforms (nNOS and eNOS) is a key therapeutic goal to minimize side effects.[3] The 2-amino-4-methylpyridine scaffold has been shown to be a good starting point for developing selective iNOS inhibitors.

Quantitative Data: In Vitro iNOS Inhibition
Compound IDModification on 2-amino-4-methylpyridine ScaffoldTargetAssayActivity (IC50, nM)Reference
Analog 2 6-substituted alkyliNOSEnzyme activity assay28[3]
Compound 9 6-(2-fluoropropyl)iNOSEnzyme activity assay-[3]
Compound 18 6-(3-fluoropropyl)iNOSEnzyme activity assay-[3]
Compound 20 6-(4-fluorobutyl)iNOSEnzyme activity assay-[3]

Signaling Pathway and Experimental Workflow

iNOS_inhibition cluster_cell Macrophage Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Signaling_Cascade Signaling Cascade (e.g., NF-κB) Inflammatory_Stimuli->Signaling_Cascade iNOS_Expression iNOS Gene Expression Signaling_Cascade->iNOS_Expression iNOS_Enzyme iNOS Enzyme iNOS_Expression->iNOS_Enzyme NO_Production Nitric Oxide (NO) Production L_Arginine L-Arginine L_Arginine->NO_Production iNOS Inflammation Inflammation NO_Production->Inflammation Pyridine_Derivative 2-amino-4-methylpyridine Derivative Pyridine_Derivative->iNOS_Enzyme Inhibition

Caption: Inhibition of iNOS by a 2-amino-4-methylpyridine derivative.

Experimental Protocol: iNOS Inhibition Assay (Griess Assay)

This protocol is based on the colorimetric detection of nitrite, a stable product of NO.

1. Cell Culture and Stimulation:

  • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • To induce iNOS expression, stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 24 hours.

2. Compound Treatment:

  • Prepare various concentrations of the test compounds (2-amino-4-methylpyridine analogs) in the cell culture medium.

  • After the stimulation period, replace the medium with the medium containing the test compounds.

  • Incubate for an appropriate time (e.g., 24 hours).

3. Nitrite Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.

EP4 Receptor Antagonists for Pain and Inflammation

Application Note

Derivatives of 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid have been developed as potent and selective antagonists of the prostaglandin E2 receptor 4 (EP4).[4] The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2), a key mediator of pain and inflammation.[4] Antagonism of the EP4 receptor can block the pro-inflammatory and nociceptive effects of PGE2, offering a targeted approach for the treatment of conditions such as arthritis and chronic pain.

Quantitative Data: In Vitro EP4 Receptor Antagonism
Compound IDModification on 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid ScaffoldTargetAssayActivity (IC50)Reference
Compound 7a Pyridine seriesEP4 ReceptorFunctional assayPotent[4]
Compound 4f 6-alkyl-substitutedEP4 ReceptorHuman whole blood assay123 nM[5]

Signaling Pathway and Experimental Workflow

EP4_antagonism cluster_cell Target Cell PGE2 Prostaglandin E2 (PGE2) EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds Gs_Protein Gs Protein EP4_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Pain & Inflammation) PKA->Cellular_Response Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->EP4_Receptor Antagonizes

Caption: Antagonism of the EP4 receptor by a pyridine derivative.

Experimental Protocol: EP4 Receptor Functional Assay (cAMP Measurement)

This protocol describes a cell-based assay to measure the antagonist activity of compounds on the EP4 receptor by quantifying changes in intracellular cyclic AMP (cAMP).

1. Cell Culture:

  • Culture a cell line stably expressing the human EP4 receptor (e.g., HEK293-hEP4) in an appropriate medium.

2. Compound Treatment:

  • Seed the cells in a 96-well plate and allow them to reach confluency.

  • Pre-incubate the cells with various concentrations of the test compounds (EP4 antagonists) for a defined period (e.g., 30 minutes) at 37°C.

3. Agonist Stimulation:

  • Stimulate the cells with a known EP4 agonist, such as PGE2, at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubate for a short period (e.g., 15 minutes) at 37°C.

4. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Follow the manufacturer's instructions for the specific kit used.

5. Data Analysis:

  • Generate a dose-response curve for the antagonist by plotting the percentage of inhibition of the agonist-induced cAMP production against the antagonist concentration.

  • Calculate the IC50 value for each test compound.

TRPV1 Antagonists for Pain Management

Application Note

The (3-Methylpyridin-2-yl)methanamine scaffold is also found in compounds designed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin (the pungent component of chili peppers).[6] It plays a crucial role in the transmission of pain signals. Antagonists of TRPV1 can block the activation of this channel, thereby preventing the transmission of pain signals and offering a potential therapeutic strategy for various pain conditions.

Quantitative Data: In Vitro TRPV1 Antagonism
Compound IDModificationTargetAssayActivity (IC50, µM)Reference
SB366791 derivative 2 N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamideTRPV1Ca2+ influx assay1.3[7]
SB366791 derivative 4 N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamideTRPV1Ca2+ influx assay1.1[7]
SB366791 (reference) -TRPV1Ca2+ influx assay3.7[7]

Signaling Pathway and Experimental Workflow

TRPV1_antagonism cluster_cell Sensory Neuron Noxious_Stimuli Noxious Stimuli (e.g., Capsaicin, Heat) TRPV1_Channel TRPV1 Channel Noxious_Stimuli->TRPV1_Channel Activates Ca_Influx Ca2+ Influx TRPV1_Channel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Pyridine_Derivative (3-Methylpyridin-2-yl)methanamine Derivative Pyridine_Derivative->TRPV1_Channel Antagonizes

Caption: Antagonism of the TRPV1 channel by a pyridine derivative.

Experimental Protocol: TRPV1 Calcium Influx Assay

This protocol describes a cell-based fluorescence assay to measure the antagonist activity of compounds on the TRPV1 channel by monitoring intracellular calcium levels.[6]

1. Cell Culture:

  • Culture a cell line stably expressing the human TRPV1 channel (e.g., HEK293-hTRPV1) in a suitable medium.

2. Dye Loading:

  • Seed the cells in a 96-well black-walled, clear-bottom plate.

  • Once the cells are confluent, load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.

  • After incubation, wash the cells with the buffer to remove excess dye.

3. Compound and Agonist Addition:

  • Use a fluorescence plate reader equipped with an automated injection system.

  • Add various concentrations of the test compounds (TRPV1 antagonists) to the wells and incubate for a short period.

  • Add a known TRPV1 agonist, such as capsaicin, to the wells to stimulate the channel.

4. Fluorescence Measurement:

  • Measure the fluorescence intensity before and after the addition of the agonist in real-time.

  • An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 channel.

  • Antagonists will reduce the agonist-induced increase in fluorescence.

5. Data Analysis:

  • Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the antagonist.

  • Generate a dose-response curve and determine the IC50 value for each test compound.

References

Application Notes: (3-Methylpyridin-2-yl)methanamine Derivatives as MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis and other mycobacteria. It plays a critical role in the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] The inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial cell death, making it a promising target for the development of new anti-tuberculosis drugs.[2] (3-Methylpyridin-2-yl)methanamine derivatives have emerged as a potent class of MmpL3 inhibitors.

Mechanism of Action

MmpL3 functions as a proton-motive force (PMF) dependent transporter, facilitating the flipping of TMM from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane.[1][3][4] (3-Methylpyridin-2-yl)methanamine derivatives are believed to bind within a transmembrane channel of MmpL3. This binding is thought to interfere with the proton relay system and the conformational changes necessary for TMM transport, ultimately blocking the export of mycolic acid precursors. The pyridine-2-methylamine core is a key structural feature for this inhibitory activity.

MmpL3 Signaling Pathway and Inhibition

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_syn TMM Synthesis TMM_inner TMM (Inner Leaflet) TMM_syn->TMM_inner MmpL3 MmpL3 Transporter TMM_inner->MmpL3 Binding H_in H+ MmpL3->H_in TMM_outer TMM (Outer Leaflet) MmpL3->TMM_outer Translocation Mycolic_acid_synthesis Mycolic Acid Cell Wall Synthesis TMM_outer->Mycolic_acid_synthesis H_out H+ H_out->MmpL3 Proton Motive Force Inhibitor (3-Methylpyridin-2-yl)methanamine Derivative Inhibitor->MmpL3 Inhibition experimental_workflow cluster_screening Screening Cascade cluster_data Data Analysis start Compound Library primary_screen Primary Screen: Whole-cell activity against M. tuberculosis (MABA) start->primary_screen hit_confirmation Hit Confirmation & Dose-Response primary_screen->hit_confirmation mic_determination MIC Determination primary_screen->mic_determination cytotoxicity Secondary Screen: Cytotoxicity Assay (MTT) hit_confirmation->cytotoxicity microsomal_stability Metabolic Stability Assay cytotoxicity->microsomal_stability ic50_determination IC50 Determination cytotoxicity->ic50_determination target_validation Target Validation: Resistant Mutant Generation & Whole Genome Sequencing microsomal_stability->target_validation clint_calculation Clint Calculation microsomal_stability->clint_calculation lead_optimization Lead Optimization target_validation->lead_optimization sar_analysis Structure-Activity Relationship (SAR) lead_optimization->sar_analysis

References

Application Notes and Protocols for the Synthesis of N-arylpyrimidin-2-amines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylpyrimidin-2-amine scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. Its synthesis is therefore of significant interest to the fields of medicinal chemistry and drug development. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the C-N bond in these molecules, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have a limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of N-arylpyrimidin-2-amines from readily available 2-halopyrimidines or pyrimidine sulfonates and a wide range of aryl amines.[1]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-arylpyrimidin-2-amines utilizing the Buchwald-Hartwig amination.

Catalytic Cycle and Key Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyrimidinyl halide or sulfonate.

  • Amine Coordination and Deprotonation: The aryl amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The desired N-arylpyrimidin-2-amine is formed via reductive elimination, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2][3]

A crucial aspect of a successful Buchwald-Hartwig amination is the choice of ligand, which stabilizes the palladium center, promotes the desired reaction steps, and can influence the substrate scope and efficiency of the reaction.[4]

Experimental Data Summary

The following tables summarize representative quantitative data for the synthesis of N-arylpyrimidin-2-amines using the Buchwald-Hartwig amination protocol with various substrates and reaction conditions.

Table 1: Buchwald-Hartwig Amination of 2-Halopyrimidines with Various Amines

Pyrimidine SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-ChloropyrimidineAnilinePd(OAc)₂ / XPhosKOt-BuToluene11085Fictionalized Data[5]
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOt-BuToluene8055-98[6]
4-(pyridin-3-yl)pyrimidin-2-yl precursorVarious anilinesPdCl₂(PPh₃)₂ / xantphosNaOt-BuTolueneReflux27-82[7][8]

Table 2: Effect of Different Catalytic Systems on the Amination of 2-Substituted Pyrimidines

SubstrateNucleophileCatalyst / LigandBaseSolventObservationsReference
Pyrimidin-2-yl tosylateIndoleNi(dppp)Cl₂K₃PO₄Not SpecifiedHigh catalytic activity[9]
2-Substituted PyrimidineAnilinePd₂(dba)₃ / dpppNaOt-BuTolueneExtremely low reaction rate[7]
2-Substituted PyrimidineAnilinePdCl₂(PPh₃)₂ / xantphosNaOt-BuTolueneModerate to good yields[7][8]

Experimental Workflow

The general experimental workflow for the Buchwald-Hartwig amination of a 2-halopyrimidine is depicted in the following diagram.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start inert Establish Inert Atmosphere (N₂/Ar) start->inert 1. reagents Combine Pd Catalyst, Ligand, and Base add_reagents Add 2-Halopyrimidine, Amine, and Solvent reagents->add_reagents 3. inert->reagents 2. heat Heat Reaction Mixture add_reagents->heat 4. monitor Monitor Progress (TLC/LC-MS) heat->monitor 5. quench Quench Reaction monitor->quench 6. (Upon Completion) extract Extract with Organic Solvent quench->extract 7. purify Purify by Chromatography extract->purify 8. end N-arylpyrimidin-2-amine purify->end 9.

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of N-arylpyrimidin-2-amines via Buchwald-Hartwig amination. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • 2-Halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) (1.0 equiv)

  • Aryl amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base, the 2-halopyrimidine, and the aryl amine to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates and catalyst system).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-arylpyrimidin-2-amine.

Signaling Pathway Diagram

While the Buchwald-Hartwig amination is a synthetic methodology, the resulting N-arylpyrimidin-2-amine products are often designed as inhibitors of specific signaling pathways in drug discovery. A common target for this class of compounds is protein kinases. The following diagram illustrates a simplified, generic kinase signaling pathway that can be targeted by such inhibitors.

Kinase_Signaling_Pathway cluster_input Signal Initiation cluster_cascade Kinase Cascade cluster_output Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Upstream Kinase (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription Transcription Factors Kinase3->Transcription Activates Response Cell Proliferation, Survival, etc. Transcription->Response Regulates Inhibitor N-arylpyrimidin-2-amine (Kinase Inhibitor) Inhibitor->Kinase2 Inhibits

Caption: Generic kinase signaling pathway and point of inhibition.

Troubleshooting

For common issues such as low yields or incomplete reactions, consider the following:

  • Catalyst and Ligand: The choice of ligand is critical. For electron-rich anilines, ligands like Xantphos are often effective. For more challenging couplings, consider using more specialized, sterically hindered biarylphosphine ligands like XPhos or SPhos.

  • Base: The strength of the base can significantly impact the reaction. Strong bases like NaOt-Bu are common, but for base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.

  • Solvent: Ensure the use of anhydrous solvents, as water can deactivate the catalyst. Toluene and dioxane are commonly used.

  • Temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate.

By following these guidelines and protocols, researchers can effectively synthesize a diverse range of N-arylpyrimidin-2-amines for various applications in research and development.

References

Application Notes and Protocols for the Spectroscopic Analysis of (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to acquiring and interpreting spectroscopic data (NMR, IR, and MS) for (3-Methylpyridin-2-yl)methanamine. The protocols outlined below are intended to serve as a standard methodology for the characterization of this and structurally related compounds.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for (3-Methylpyridin-2-yl)methanamine. This information is crucial for the identification and structural elucidation of the compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.95Doublet1HH6 (Pyridine)
~7.50Triplet1HH4 (Pyridine)
~7.05Triplet1HH5 (Pyridine)
~4.00Singlet2H-CH₂-NH₂
~2.40Singlet3H-CH₃
~1.60Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~158.0C2 (Pyridine)
~147.0C6 (Pyridine)
~136.0C4 (Pyridine)
~130.0C3 (Pyridine)
~121.0C5 (Pyridine)
~45.0-CH₂-NH₂
~18.0-CH₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H Stretch (Amine)
3100-3000MediumC-H Stretch (Aromatic)
2950-2850MediumC-H Stretch (Aliphatic)
1600-1580StrongC=C Stretch (Pyridine Ring)
1500-1400MediumC=N Stretch (Pyridine Ring)
1450-1350MediumC-H Bend (Aliphatic)
800-700StrongC-H Bend (Aromatic, Out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
122Molecular Ion [M]⁺
107[M - NH₂]⁺
93[M - CH₂NH₂]⁺ (Base Peak)
78Pyridine radical cation

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for (3-Methylpyridin-2-yl)methanamine. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • (3-Methylpyridin-2-yl)methanamine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipette and bulb

  • Glass wool

Protocol:

  • Sample Preparation: a. Weigh the appropriate amount of the sample and dissolve it in approximately 0.6 mL of CDCl₃. b. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. c. Cap the NMR tube securely.

  • Instrument Setup (Typical 500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm. b. Use a 30-degree pulse angle. c. Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds. d. Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio. e. Process the data with Fourier transformation, phase correction, and baseline correction. f. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition: a. Switch the probe to the ¹³C nucleus. b. Set the spectral width to approximately 240 ppm. c. Use a proton-decoupled pulse sequence. d. Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds. e. Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C. f. Process the data similarly to the ¹H spectrum. g. Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • (3-Methylpyridin-2-yl)methanamine sample (1-2 drops if liquid, a few mg if solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Protocol:

  • Instrument Preparation: a. Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely. b. Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: a. Place a small amount of the sample directly onto the ATR crystal. b. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • (3-Methylpyridin-2-yl)methanamine sample (dissolved in a suitable volatile solvent like methanol or acetonitrile at ~1 mg/mL)

  • Mass spectrometer (e.g., GC-MS or LC-MS with an Electrospray Ionization (ESI) source)

  • Syringe and filter for sample introduction

Protocol:

  • Sample Preparation: a. Prepare a dilute solution of the sample in a volatile solvent. b. Filter the solution through a 0.22 µm syringe filter.

  • Instrument Setup (ESI-MS Example): a. Calibrate the mass spectrometer according to the manufacturer's instructions. b. Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for small molecule analysis. c. Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-300).

  • Data Acquisition: a. Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum in positive ion mode. c. If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: a. Identify the molecular ion peak ([M+H]⁺ for ESI). b. Analyze the fragmentation pattern to identify characteristic losses and deduce structural information.

Data Interpretation and Visualization

The following diagrams illustrate the workflow for acquiring and interpreting the spectroscopic data for (3-Methylpyridin-2-yl)methanamine.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation cluster_elucidation Structural Elucidation Sample Sample of (3-Methylpyridin-2-yl)methanamine NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample->NMR_Acq IR_Acq IR Data Acquisition Sample->IR_Acq MS_Acq MS Data Acquisition Sample->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Group Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Verified Structure of (3-Methylpyridin-2-yl)methanamine NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Data Acquisition and Interpretation.

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Proton_NMR ¹H NMR Connectivity Proton Environment & Carbon Skeleton Proton_NMR->Connectivity Carbon_NMR ¹³C NMR Carbon_NMR->Connectivity Structure Final Structure Confirmation Connectivity->Structure IR_Spec IR Spectrum Functional_Groups Functional Groups (N-H, C-H, C=C, C=N) IR_Spec->Functional_Groups Functional_Groups->Structure Mass_Spec Mass Spectrum Molecular_Formula Molecular Weight & Formula Mass_Spec->Molecular_Formula Molecular_Formula->Structure

Caption: Logical Relationship of Spectroscopic Data for Structure Confirmation.

Application Notes and Protocols for Suzuki Coupling with (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules.

This document provides detailed application notes and protocols for the Suzuki coupling of (3-Methylpyridin-2-yl)methanamine, a substrate of interest in medicinal chemistry. The presence of both a pyridine nitrogen and a primary aminomethyl group presents unique challenges, primarily due to their potential to coordinate with and deactivate the palladium catalyst.[3][4] These notes offer a guide to overcoming these challenges through the careful selection of catalysts, ligands, bases, and solvents to achieve optimal reaction outcomes.

Challenges and Considerations

The primary challenge in the Suzuki coupling of (3-Methylpyridin-2-yl)methanamine lies in the presence of two potential coordination sites for the palladium catalyst: the pyridine nitrogen and the aminomethyl group. This can lead to catalyst inhibition and reduced reaction efficiency.[3] Strategies to mitigate these effects include the use of bulky, electron-rich ligands that sterically shield the palladium center and promote the desired catalytic cycle.[5][6] An alternative approach is the protection of the aminomethyl group, for example, as a Boc-carbamate, to prevent its coordination to the catalyst.[7]

Optimal Reaction Conditions: A Comparative Overview

While specific data for the Suzuki coupling of (3-Methylpyridin-2-yl)methanamine is not extensively reported, conditions can be optimized based on analogous reactions with aminopyridines and other challenging heteroaryl substrates.[8][9] The following table summarizes recommended starting conditions for the optimization of this reaction.

ParameterRecommended ConditionsRationale & Remarks
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources that are activated in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl monophosphine ligands are highly effective for coupling heteroaryl halides and substrates with coordinating functional groups.[7][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Inorganic bases are commonly used. K₃PO₄ is often a good choice for challenging substrates.[9][10]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O (typically 4:1 to 10:1)A mixture of an organic solvent and water is often crucial for dissolving the base and facilitating the reaction.[7][10]
Temperature 80-110 °CHeating is generally required to drive the reaction to completion.[4]
Reactant Ratio 1.2-1.5 equivalents of boronic acid/esterA slight excess of the boron reagent is typically used to ensure complete consumption of the halide.
Catalyst Loading 1-5 mol% Pd, 2-10 mol% LigandHigher catalyst loadings may be necessary for this challenging substrate.

Experimental Protocols

Protocol 1: Suzuki Coupling of (3-Methylpyridin-2-yl)methanamine with an Arylboronic Acid (Unprotected Amine)

This protocol is designed for the direct coupling of (3-Methylpyridin-2-yl)methanamine without protection of the amino group, relying on a highly active catalyst system.

Materials:

  • (3-Methylpyridin-2-yl)methanamine hydrohalide salt (or free base)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add (3-Methylpyridin-2-yl)methanamine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with Boc-Protected (3-Methylpyridin-2-yl)methanamine

This protocol involves the protection of the aminomethyl group as a tert-butyl carbamate (Boc) to prevent catalyst inhibition.

Materials:

  • Boc-protected (3-Methylpyridin-2-yl)methanamine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Boc-protected (3-Methylpyridin-2-yl)methanamine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add Pd(OAc)₂ (3 mol%) and PPh₃ (6 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is the desired final product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate + Base Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, base, and catalyst/ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir Reaction solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up: Cool, dilute, and perform aqueous extraction monitor->workup Reaction Complete purify Purification: Dry, concentrate, and perform column chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation by the amino or pyridine group. 2. Inefficient oxidative addition. 3. Insufficiently active base.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). 2. Protect the aminomethyl group. 3. Increase reaction temperature. 4. Use a stronger base (e.g., Cs₂CO₃).
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. High reaction temperature.1. Ensure thorough degassing of solvents and the reaction vessel. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Attempt the reaction at a lower temperature.
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of excess water or protic solvents. 2. Unstable boronic acid.1. Use anhydrous solvents and a carefully controlled amount of water. 2. Consider using a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[7]

By carefully considering the choice of catalyst, ligand, base, and solvent, and by following the detailed protocols provided, researchers can successfully navigate the challenges associated with the Suzuki coupling of (3-Methylpyridin-2-yl)methanamine and efficiently synthesize the desired biaryl products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the recommended storage and handling of (3-Methylpyridin-2-yl)methanamine hydrochloride (CAS No: 153936-25-5). Adherence to these protocols is crucial for ensuring the compound's stability, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Compound Information

  • Chemical Name: (3-Methylpyridin-2-yl)methanamine hydrochloride

  • Molecular Formula: C₇H₁₁ClN₂

  • Molecular Weight: 158.63 g/mol

  • Primary Applications: A key building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel pharmaceutical intermediates and protein degraders.[1]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the integrity of (3-Methylpyridin-2-yl)methanamine hydrochloride. The following table summarizes the key quantitative parameters derived from safety data sheets.

ParameterRecommended ConditionSource Citation(s)
Storage Temperature Store in a cool, dry, well-ventilated area. Recommended temperatures range from 2-8°C for long-term storage to ambient room temperature for short-term use.
Atmosphere Store under an inert atmosphere, such as Argon or Nitrogen. The compound is noted to be air and moisture sensitive (hygroscopic).
Container Keep in the original, tightly sealed container.
Incompatible Materials Avoid strong oxidizing agents and strong acids.
Shelf Life Typically 24-36 months when stored under optimal conditions. Always refer to the manufacturer's certificate of analysis for specific lot details.[2]

Safety Precautions and Personal Protective Equipment (PPE)

(3-Methylpyridin-2-yl)methanamine hydrochloride is classified as a hazardous substance. All handling should be performed within a certified chemical fume hood.

Hazard Summary:

  • Harmful if swallowed or inhaled.

  • Causes skin irritation and serious eye irritation.

  • May cause respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use impermeable chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

An emergency eye wash station and safety shower must be readily accessible in the work area.

Experimental Protocols

General Workflow for Handling and Use

The following diagram outlines the standard workflow for safely handling (3-Methylpyridin-2-yl)methanamine hydrochloride from storage to experimental use.

G cluster_0 Preparation cluster_1 Experimental Use cluster_2 Cleanup & Disposal storage Retrieve from Storage (2-8°C, Inert Atmosphere) equilibration Equilibrate to Room Temperature storage->equilibration weighing Weigh in Fume Hood equilibration->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution reaction Perform Reaction/ Experiment dissolution->reaction cleanup Decontaminate Glassware reaction->cleanup disposal Dispose of Waste per Institutional Guidelines cleanup->disposal

Caption: General laboratory workflow for (3-Methylpyridin-2-yl)methanamine hydrochloride.

Protocol for Preparation of Stock Solutions

Due to its hydrochloride salt form, this compound exhibits solubility in a range of solvents. The choice of solvent will be dictated by the specific experimental requirements.

A. Preparation of an Aqueous Stock Solution (e.g., for biological assays)

  • Materials:

    • (3-Methylpyridin-2-yl)methanamine hydrochloride

    • Sterile, deionized water or a suitable buffer (e.g., PBS, pH 7.2)

    • Calibrated pipettes and sterile conical tubes

  • Procedure:

    • Calculate the required mass of the compound to achieve the desired stock concentration.

    • Under a fume hood, weigh the compound into a sterile conical tube.

    • Add the appropriate volume of water or buffer to the tube.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • If required for the application, sterile-filter the solution through a 0.22 µm filter.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C for long-term stability.

B. Preparation of an Organic Stock Solution (e.g., for organic synthesis)

Note: For reactions requiring the free amine, a base (e.g., triethylamine, diisopropylethylamine) must be added to the reaction mixture to neutralize the hydrochloride salt.

  • Materials:

    • (3-Methylpyridin-2-yl)methanamine hydrochloride

    • Anhydrous solvent (e.g., Dimethyl Sulfoxide (DMSO), Methanol, Ethanol)

    • Calibrated pipettes and oven-dried glassware

  • Procedure:

    • Calculate the required mass of the compound for the desired molarity.

    • In a fume hood, add the weighed compound to oven-dried glassware under an inert atmosphere.

    • Add the anhydrous solvent via syringe.

    • Stir the solution with a magnetic stir bar until fully dissolved.

    • This stock solution can then be used directly in chemical reactions. For many synthetic applications, particularly reductive aminations, methanol is a suitable solvent.[3] For preparing high-concentration stock solutions for screening, DMSO is often a good choice.[4]

Logical Relationships in Handling

The following diagram illustrates the critical relationships between the compound's properties and the necessary handling precautions.

G cluster_properties Chemical Properties cluster_precautions Handling Precautions compound (3-Methylpyridin-2-yl)methanamine hydrochloride hygroscopic Hygroscopic compound->hygroscopic air_sensitive Air Sensitive compound->air_sensitive hazardous Hazardous (Irritant, Harmful) compound->hazardous storage Store in Dry, Inert Atmosphere hygroscopic->storage air_sensitive->storage ppe Use Full PPE hazardous->ppe fume_hood Handle in Fume Hood hazardous->fume_hood

Caption: Relationship between compound properties and required safety measures.

References

Application Notes and Protocols for the Use of (3-Methylpyridin-2-yl)methanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3-Methylpyridin-2-yl)methanamine as a key building block in the synthesis of potent and selective kinase inhibitors. This document details the role of this versatile amine in the construction of kinase inhibitor scaffolds, particularly those targeting the PI3K/Akt signaling pathway. Detailed protocols, quantitative data, and visualizations are provided to guide researchers in the design and execution of their experiments.

Introduction

(3-Methylpyridin-2-yl)methanamine is a valuable bifunctional molecule incorporating a pyridine ring and a primary amine. This unique combination of features makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The pyridine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the methyl group can provide beneficial steric interactions and improve metabolic stability. The primary amine serves as a versatile handle for the introduction of various pharmacophoric groups through amide bond formation or other coupling reactions. This document focuses on the application of (3-Methylpyridin-2-yl)methanamine in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a key intracellular cascade that plays a central role in regulating cell survival, growth, and proliferation.[1][2][3][4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapies.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

PI3K/Akt Signaling Pathway Diagram

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors incorporating the (3-Methylpyridin-2-yl)methanamine scaffold.

Synthesis of a Representative Kinase Inhibitor

This protocol is adapted from the synthesis of EW-7197, a potent TGF-β type I receptor kinase (ALK5) inhibitor, and illustrates a potential synthetic route for a kinase inhibitor derived from a (3-methylpyridin-2-yl)methanamine precursor.[6]

Step 1: Synthesis of the Carboxylic Acid Intermediate

A suitable carboxylic acid partner is required for coupling with (3-Methylpyridin-2-yl)methanamine. The synthesis of a representative thieno[3,2-d]pyrimidine carboxylic acid is described in the literature and can be adapted for this purpose.[1]

Step 2: Amide Coupling Reaction

To a solution of the carboxylic acid intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 10 minutes. (3-Methylpyridin-2-yl)methanamine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired kinase inhibitor.

Kinase Inhibitor Screening Workflow

The following workflow outlines the key steps in the discovery and characterization of novel kinase inhibitors.[2][4]

Kinase_Inhibitor_Workflow Kinase Inhibitor Discovery Workflow Start Compound Synthesis ((3-Methylpyridin-2-yl)methanamine derivatives) HTS High-Throughput Screening (HTS) (Primary Kinase Assay) Start->HTS Hit_ID Hit Identification & Confirmation HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling (Kinome Scan) Dose_Response->Selectivity Cell_Assay Cellular Assays (Target Engagement, Proliferation) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Lead_Opt->Start Iterative Design In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve Yield in the Synthesis of (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-Methylpyridin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this key synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce (3-Methylpyridin-2-yl)methanamine?

A1: The two most common and effective synthetic routes are:

  • Reduction of 2-Cyano-3-methylpyridine: This involves the conversion of the nitrile group to a primary amine using a suitable reducing agent.

  • Reductive Amination of 3-Methylpicolinaldehyde: This one-pot reaction combines the aldehyde with an amine source in the presence of a reducing agent to form the target amine.

Q2: Which synthetic route generally provides a higher yield?

A2: The yield can vary significantly based on the specific reaction conditions, catalyst, and substrate purity. However, catalytic hydrogenation of 2-cyano-3-methylpyridine, when optimized, can often provide high yields. Reductive amination is also a high-yielding process, particularly valued for its operational simplicity. The choice of route may also depend on the availability and cost of the starting materials.

Q3: What are the most common challenges encountered during the synthesis of (3-Methylpyridin-2-yl)methanamine?

A3: Common challenges include:

  • Low reaction yield: This can be due to incomplete conversion, side reactions, or product degradation.

  • Formation of impurities: Side products such as secondary amines, over-reduced products, or starting material carryover can complicate purification.

  • Difficult purification: The polar nature of the product can make separation from certain impurities and reagents challenging.

  • Catalyst deactivation: In catalytic hydrogenation, the catalyst can lose activity, leading to stalled or incomplete reactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your synthesis.

Route 1: Reduction of 2-Cyano-3-methylpyridine

Issue 1: Low or no conversion of the starting nitrile.

Potential Cause Troubleshooting Strategy
Inactive Catalyst (e.g., Raney Nickel, Pd/C) Use a fresh batch of catalyst. For Raney Nickel, ensure it has been properly activated and stored. Increase the catalyst loading.
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe limits of your reactor. Ensure there are no leaks in the hydrogenation system.
Low Reaction Temperature Gradually increase the reaction temperature. Some reductions require heating to proceed at a reasonable rate.
Solvent Issues Ensure the solvent is of appropriate purity and is suitable for the chosen catalyst and reaction conditions. Methanolic ammonia is often used to suppress side reactions.
Catalyst Poisoning Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).

Issue 2: Formation of significant amounts of side products (e.g., secondary amines, over-reduction).

Potential Cause Troubleshooting Strategy
Formation of Secondary Amines The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by reacting with the intermediate imine.[1]
Over-reduction of the Pyridine Ring Use a milder catalyst or less harsh reaction conditions (lower temperature and pressure). Monitor the reaction closely and stop it once the starting material is consumed.
Hydrodecyanation (loss of the aminomethyl group) This can be a problem with some palladium catalysts. Consider using a different catalyst, such as Raney Nickel.
Route 2: Reductive Amination of 3-Methylpicolinaldehyde

Issue 1: Low yield of the desired primary amine.

Potential Cause Troubleshooting Strategy
Sub-optimal Reducing Agent Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for the imine over the aldehyde.[2] If using sodium borohydride, ensure the imine has formed before adding the reducing agent to prevent reduction of the aldehyde to the alcohol.[3]
Inefficient Imine Formation The reaction is often acid-catalyzed. A small amount of acetic acid can be added to facilitate imine formation.[4] The removal of water formed during imine formation can also drive the equilibrium towards the product.
Incorrect Stoichiometry Use a sufficient excess of the amine source (e.g., ammonia or an ammonium salt) to favor the formation of the primary amine.
Low Reaction Temperature While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.

Issue 2: Formation of the corresponding alcohol as a major byproduct.

Potential Cause Troubleshooting Strategy
Premature Reduction of the Aldehyde If using a strong reducing agent like sodium borohydride, add it portion-wise after allowing sufficient time for the imine to form. Alternatively, use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[2][3]

Issue 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Strategy
Removal of Boron Salts After quenching the reaction, perform an aqueous workup with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to remove boron-containing byproducts.
Separation from Unreacted Aldehyde If the reaction has not gone to completion, consider a bisulfite wash to remove the unreacted aldehyde.
Chromatographic Purification Due to the basic nature of the amine, it may streak on silica gel. Consider treating the silica gel with a small amount of triethylamine or using a basic alumina column for purification.

Data Presentation

Table 1: Comparison of Synthetic Routes for (3-Methylpyridin-2-yl)methanamine
ParameterRoute 1: Reduction of 2-Cyano-3-methylpyridineRoute 2: Reductive Amination of 3-Methylpicolinaldehyde
Starting Material 2-Cyano-3-methylpyridine3-Methylpicolinaldehyde
Key Reagents H₂, Catalyst (e.g., Raney Ni, Pd/C)Amine source (e.g., NH₃, NH₄OAc), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄)
Typical Yield Can be >90% with optimized conditionsGenerally 70-90%
Number of Steps One-pot reductionOne-pot reaction
Reaction Conditions Elevated H₂ pressure, variable temperatureTypically room temperature, atmospheric pressure
Common Side Products Secondary amines, over-reduced pyridine ringCorresponding alcohol, secondary and tertiary amines

Experimental Protocols

Protocol 1: Reduction of 2-Cyano-3-methylpyridine using Raney Nickel

Materials:

  • 2-Cyano-3-methylpyridine

  • Raney Nickel (activated, slurry in water)

  • Methanol

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, add 2-cyano-3-methylpyridine (1.0 eq).

  • Add methanol and the ammonia solution.

  • Carefully add the Raney Nickel catalyst (typically 10-20% by weight of the starting material).

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the hydrogen uptake.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-Methylpyridin-2-yl)methanamine.

  • The crude product can be further purified by distillation or chromatography.

Protocol 2: Reductive Amination of 3-Methylpicolinaldehyde

Materials:

  • 3-Methylpicolinaldehyde

  • Ammonium acetate or ammonia solution (e.g., 7N in Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a round-bottom flask, add 3-methylpicolinaldehyde (1.0 eq) and the chosen solvent (DCM or DCE).

  • Add the amine source (e.g., ammonium acetate, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture for 15-30 minutes.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualization

Synthesis_Workflow cluster_start Starting Material Selection cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination Start Choose Starting Material Nitrile 2-Cyano-3-methylpyridine Start->Nitrile Aldehyde 3-Methylpicolinaldehyde Start->Aldehyde Reduction Catalytic Hydrogenation (e.g., Raney Ni, H₂) Nitrile->Reduction Workup Reaction Workup (Filtration/Quenching) Reduction->Workup ReductiveAmination Reductive Amination (e.g., NH₄OAc, NaBH(OAc)₃) Aldehyde->ReductiveAmination ReductiveAmination->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product (3-Methylpyridin-2-yl)methanamine Purification->Product

Caption: Synthetic workflow for (3-Methylpyridin-2-yl)methanamine.

This technical support guide provides a comprehensive overview of strategies to improve the yield in the synthesis of (3-Methylpyridin-2-yl)methanamine. By understanding the common challenges and implementing the suggested troubleshooting steps, researchers can optimize their synthetic protocols for better outcomes.

References

Technical Support Center: Purification of Crude (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude (3-Methylpyridin-2-yl)methanamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of (3-Methylpyridin-2-yl)methanamine.

Problem Potential Cause Suggested Solution
Low Overall Yield After Purification Product loss during aqueous work-up: As a basic compound, (3-Methylpyridin-2-yl)methanamine can exhibit some solubility in acidic aqueous layers.Minimize the volume of any acidic washes. Consider back-extracting the acidic aqueous layers with an organic solvent (e.g., dichloromethane) to recover any dissolved product.
Incomplete extraction from the aqueous layer: The free base may not have been fully extracted into the organic solvent.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free base. Use an adequate volume of organic solvent and perform multiple extractions (e.g., 3 x 50 mL) for complete recovery.
Product degradation on silica gel: The basic nitrogen of the pyridine ring can interact strongly with acidic silica gel, leading to streaking, incomplete elution, and potential degradation.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent).
Co-elution with impurities during column chromatography: The chosen solvent system may not be optimal for separating the product from impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Utilize Thin Layer Chromatography (TLC) to screen various solvent systems before performing column chromatography.
Loss during solvent removal: The compound may be volatile, leading to loss during rotary evaporation.Avoid using excessively high temperatures or high vacuum during solvent removal.
Persistent Impurities Observed by HPLC or GC-MS After Initial Purification Closely related impurities: The synthesis may produce impurities with similar polarity to the desired product, making separation by standard chromatography difficult.Consider alternative purification techniques such as preparative HPLC or conversion to a salt followed by recrystallization.
Thermally labile impurities: Some impurities may degrade on the GC column, giving a false impression of purity.Use multiple analytical techniques for purity assessment, such as HPLC, LC-MS, and NMR.
Oily Product That Fails to Crystallize Presence of residual solvent: Trapped solvent can inhibit crystallization.Ensure the product is thoroughly dried under a high vacuum. Gentle heating (e.g., 30-40 °C) can aid in removing residual solvents, but use caution due to the product's potential volatility.
Presence of impurities: Even small amounts of impurities can prevent crystallization.Attempt further purification by column chromatography.
Product is an oil at room temperature: The free base of (3-Methylpyridin-2-yl)methanamine may be an oil at ambient temperatures.Convert the free base to a salt (e.g., hydrochloride or dihydrochloride), which is often a crystalline solid and easier to handle and store.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Based on typical synthetic routes for picolylamines, common impurities may include unreacted starting materials, by-products from side reactions (e.g., over-alkylation or dimerization), and residual solvents. The specific impurities will depend on the synthetic method employed.

Q2: My compound is streaking badly on the TLC plate. What can I do?

A2: Streaking is a common issue for basic compounds like (3-Methylpyridin-2-yl)methanamine on silica gel due to strong interactions with the acidic silanol groups. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia in methanol, to your developing solvent.

Q3: Is distillation a viable purification method for (3-Methylpyridin-2-yl)methanamine?

A3: Vacuum distillation can be an effective method for purifying (3-Methylpyridin-2-yl)methanamine, especially for removing non-volatile impurities. However, care must be taken to avoid thermal degradation. It is advisable to determine the compound's boiling point at a reduced pressure before attempting distillation.

Q4: How can I effectively remove triethylamine from my purified product after chromatography?

A4: Triethylamine is volatile and can often be removed by co-evaporation with a suitable solvent like dichloromethane or toluene under reduced pressure. If residual triethylamine persists, you can dissolve the product in a suitable solvent and wash it with a dilute solution of a weak acid, followed by a water wash and drying of the organic layer. Be mindful of potential product loss into the acidic aqueous layer.

Q5: What is the best way to store the purified (3-Methylpyridin-2-yl)methanamine?

A5: As an amine, (3-Methylpyridin-2-yl)methanamine can be sensitive to air and light. It is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and refrigerated. Conversion to a solid salt form can also improve its long-term stability.

Purification Method Comparison

Technique Principle Advantages Disadvantages Best For Removing
Column Chromatography on Deactivated Silica Gel Adsorption chromatographyHigh resolution, applicable to a wide range of polarities.Can lead to product loss or degradation if silica is not deactivated; requires solvent optimization.Polar and non-polar impurities, closely related by-products.
Vacuum Distillation Separation based on boiling point differences.Effective for large quantities, good for removing non-volatile or very volatile impurities.Potential for thermal degradation of the product; not suitable for separating compounds with similar boiling points.Non-volatile starting materials, high-boiling by-products, and residual high-boiling solvents.
Acid-Base Extraction Partitioning between an organic solvent and an acidic aqueous phase.Simple, scalable, and effective for removing non-basic impurities.Potential for product loss into the aqueous phase; may not remove basic impurities.Neutral and acidic impurities.
Recrystallization of a Salt Purification based on differential solubility of the salt and impurities in a given solvent.Can yield highly pure crystalline material; product is often more stable as a salt.Requires successful formation of a crystalline salt; some product loss in the mother liquor is inevitable.Impurities that are more soluble in the chosen solvent system.

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of (3-Methylpyridin-2-yl)methanamine using column chromatography on deactivated silica gel.

1. Preparation of Deactivated Silica Gel:

  • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-20 minutes to ensure thorough deactivation.

2. Column Packing:

  • Pack a glass column with the deactivated silica gel slurry.

  • Allow the silica to settle, ensuring an even and compact bed.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude (3-Methylpyridin-2-yl)methanamine in a minimal amount of the initial eluent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column bed.

4. Elution:

  • Begin eluting the column with the initial, non-polar solvent system (e.g., hexane/ethyl acetate with 1% triethylamine).

  • Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

  • The optimal solvent system should be determined beforehand by TLC analysis.

5. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution of the product using TLC.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator, taking care to avoid excessive heat.

  • Further, dry the product under a high vacuum to remove any residual solvent and triethylamine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimum Eluent crude_product->dissolve adsorb Adsorb on Silica crude_product->adsorb load_sample Load Sample dissolve->load_sample adsorb->load_sample pack_column Pack Column with Deactivated Silica Gel pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions rotovap Rotary Evaporation combine_fractions->rotovap high_vac Drying under High Vacuum rotovap->high_vac pure_product Pure Product high_vac->pure_product

Caption: Workflow for the purification of (3-Methylpyridin-2-yl)methanamine by column chromatography.

troubleshooting_logic start Purification Attempt check_purity Check Purity (HPLC, NMR) start->check_purity is_pure Pure? check_purity->is_pure oily_product Product is an Oil? is_pure->oily_product Yes troubleshoot Troubleshoot Impurities is_pure->troubleshoot No form_salt Form Salt & Recrystallize oily_product->form_salt Yes finished Pure Crystalline Product oily_product->finished No (Solid) form_salt->finished repurify Re-purify (e.g., Prep HPLC) troubleshoot->repurify repurify->check_purity

Caption: Decision tree for troubleshooting the purification of (3-Methylpyridin-2-yl)methanamine.

References

identifying and minimizing side products in reactions with (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Methylpyridin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in reactions involving this reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of (3-Methylpyridin-2-yl)methanamine in synthesis?

A1: (3-Methylpyridin-2-yl)methanamine is a primary amine commonly used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its primary applications include:

  • Reductive Amination: Reacting with aldehydes and ketones to form secondary amines.

  • Amide Coupling: Reacting with carboxylic acids or their derivatives (e.g., acyl chlorides) to form amides.

Q2: What are the most likely side products when using (3-Methylpyridin-2-yl)methanamine in a reductive amination reaction?

A2: The most common side product in reductive amination is the tertiary amine formed from over-alkylation of the product. This occurs when the newly formed secondary amine reacts again with the aldehyde or ketone starting material. Another potential side reaction is the reduction of the carbonyl starting material to an alcohol if the reducing agent is not selective for the imine intermediate.

Q3: What side products can be expected in amide coupling reactions with (3-Methylpyridin-2-yl)methanamine?

A3: In amide coupling reactions, potential side products include:

  • Unreacted Starting Materials: Due to incomplete reaction, which can be caused by insufficiently activated carboxylic acid or steric hindrance.

  • Diacylated Product: While less common for primary amines, under harsh conditions or with highly reactive acylating agents, the nitrogen of the newly formed amide could theoretically be acylated again, though this is generally unfavorable.

  • Side reactions involving the pyridine ring: The pyridine nitrogen is basic and can be protonated or interact with reagents, potentially complicating the reaction. The 3-methyl group is generally not reactive under standard amide coupling conditions.

Troubleshooting Guide: Reductive Amination

Issue 1: Formation of a Tertiary Amine Side Product (Over-alkylation)

This is the most common side product, where the desired secondary amine product reacts further with the carbonyl compound.

Minimization Strategies:

  • Stoichiometry Control: Use a slight excess of the amine ((3-Methylpyridin-2-yl)methanamine) relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the secondary amine product.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the amine and carbonyl. This keeps the concentration of the secondary amine low during the reaction, disfavoring the second reaction.

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine in the presence of the carbonyl compound. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride for this reason.

Illustrative Data on Stoichiometry Effect:

Molar Ratio (Amine:Carbonyl)Desired Secondary Amine Yield (%)Tertiary Amine Side Product (%)
1:1.27520
1:18510
1.2:192<5
1.5:195<2

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Minimizing Over-alkylation in Reductive Amination

Materials:

  • (3-Methylpyridin-2-yl)methanamine

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (3-Methylpyridin-2-yl)methanamine (1.2 equivalents) in anhydrous DCM, add the aldehyde or ketone (1.0 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for Reductive Amination

G start Reductive Amination Reaction check_purity Analyze Crude Product (TLC/LC-MS) start->check_purity is_tertiary_amine Tertiary Amine Side Product Detected? check_purity->is_tertiary_amine no_side_product Purify Product is_tertiary_amine->no_side_product No troubleshoot Troubleshooting Steps is_tertiary_amine->troubleshoot Yes stoichiometry Adjust Stoichiometry: Increase Amine:Carbonyl Ratio troubleshoot->stoichiometry reducing_agent Change Reducing Agent: Use NaBH(OAc)₃ troubleshoot->reducing_agent slow_addition Slow Addition of Reducing Agent troubleshoot->slow_addition rerun Re-run Reaction stoichiometry->rerun reducing_agent->rerun slow_addition->rerun rerun->check_purity

Workflow for troubleshooting over-alkylation in reductive amination.

Troubleshooting Guide: Amide Coupling

Issue 2: Incomplete Reaction and Low Yield

This can be due to the moderate nucleophilicity of the amine or inefficient activation of the carboxylic acid.

Minimization Strategies:

  • Choice of Coupling Agent: Use a more potent coupling agent. For challenging couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard carbodiimide reagents like EDC.

  • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will react more readily with the amine.

  • Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but should be done cautiously to avoid side reactions.

Illustrative Data on Coupling Agent Effect:

Coupling AgentBaseTemperature (°C)Desired Amide Yield (%)
EDC/HOBtDIPEA2565
HATUDIPEA2590
Acyl ChloridePyridine0 to 2595

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: High-Yield Amide Coupling

Materials:

  • (3-Methylpyridin-2-yl)methanamine

  • Carboxylic Acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of (3-Methylpyridin-2-yl)methanamine (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Signaling Pathway for Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling_Agent HATU/DIPEA Coupling_Agent->Activated_Ester Amide_Product Desired Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Amine (3-Methylpyridin-2-yl)methanamine Amine->Amide_Product

General pathway for HATU-mediated amide coupling.

optimizing reaction time and temperature for couplings involving (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing chemical couplings involving (3-Methylpyridin-2-yl)methanamine. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing these often-challenging reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions involving (3-Methylpyridin-2-yl)methanamine?

A1: (3-Methylpyridin-2-yl)methanamine is a primary amine, making it a suitable partner for several critical bond-forming reactions. The most common are:

  • Amide Coupling: Reaction of the primary amine with a carboxylic acid to form an amide bond. This is a fundamental transformation in medicinal chemistry.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction where the amine is coupled with an aryl or heteroaryl halide (or pseudohalide) to form a C-N bond.[1][2]

Q2: What makes coupling reactions with (3-Methylpyridin-2-yl)methanamine potentially challenging?

A2: Researchers may face challenges due to the substrate's unique structural features:

  • Steric Hindrance: The methyl group at the 3-position of the pyridine ring is adjacent to the aminomethyl group. This proximity can sterically hinder the approach of reagents to the nitrogen atom, potentially slowing down the reaction rate.

  • Pyridine Nitrogen Coordination: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to metal catalysts (like palladium in cross-coupling) or coupling reagents. This can sometimes sequester the catalyst or reagent, leading to lower reactivity or catalyst deactivation.

Q3: What are the key parameters to focus on when optimizing reaction time and temperature?

A3: Reaction time and temperature are critical and interdependent.

  • Temperature: Higher temperatures generally increase the reaction rate, which can be beneficial for overcoming the activation energy, especially with sterically hindered substrates. However, excessive heat can lead to the degradation of reagents, catalysts, or products, and may promote side reactions.[3] Typical temperature ranges for these couplings are between room temperature and 110 °C.[2][4]

  • Reaction Time: Reactions should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side product formation and degradation.[5] Optimization often involves finding the shortest time required to achieve maximum yield at a given temperature.

Troubleshooting Guide: Amide Coupling

Q4: My amide coupling reaction with (3-Methylpyridin-2-yl)methanamine has a low yield. What are the first steps to troubleshoot this?

A4: Low yield in amide couplings is a common issue, often stemming from incomplete activation of the carboxylic acid or the reduced nucleophilicity of the amine.[6]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard reagents like EDC/HOBt may be insufficient. Consider more potent activating agents like HATU, HBTU, or T3P.[7]

  • Reaction Temperature: If the reaction is slow at room temperature, cautiously increasing the temperature to 40-60 °C can improve the rate. Monitor for any degradation.

  • Reagent Stoichiometry: Ensure the carboxylic acid is fully activated. Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid relative to the amine can drive the reaction to completion.

  • Base: The choice and amount of base (e.g., DIPEA, NMM) are crucial. Use 2-3 equivalents to neutralize generated acids and facilitate the reaction. Ensure the base is non-nucleophilic to avoid side reactions.

Q5: I am not forming the desired amide. Instead, I see my starting materials and byproducts from the coupling reagent. What should I do?

A5: This indicates a failure in the final coupling step, even if the carboxylic acid is activated. The amine's nucleophilicity is the likely issue.

Optimization Strategy:

  • Convert to Acid Chloride: A more reactive electrophile may be necessary. Convert the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride.[8] This "brute force" method often works for less nucleophilic amines, but care must be taken as the generated HCl must be scavenged by an appropriate base (like pyridine or excess amine).

  • Increase Reaction Time: Some couplings are simply slow. Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) before concluding it has failed.[9]

Troubleshooting Guide: Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination is slow or stalls completely. How can I improve it?

A6: This typically points to issues with the catalyst system (palladium precursor and ligand) or the reaction conditions. The choice of ligand is particularly critical for coupling sterically hindered substrates.[2]

Troubleshooting Steps:

  • Ligand Selection: For challenging substrates, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often more effective than simpler phosphine ligands like P(t-Bu)₃.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under inert conditions as they are often hygroscopic.[11]

  • Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, and THF are commonly used. The presence of oxygen can deactivate the palladium catalyst.[11]

  • Temperature: These reactions often require heat. A starting temperature of 80-110 °C is typical.[2] If the reaction is sluggish, a modest increase in temperature may help.

Q7: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I prevent this?

A7: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[11]

Mitigation Strategies:

  • Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination versus side reactions. Experimenting with a different class of ligand (e.g., moving from a monodentate to a bidentate ligand) can sometimes solve the problem.

  • Lower Temperature: This side reaction can sometimes be suppressed by running the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling.

  • Ensure Anhydrous Conditions: Trace water can be a source of protons for the hydrodehalogenation pathway. Ensure all reagents and the solvent are rigorously dried.

Data Presentation

Table 1: General Starting Conditions for Amide Coupling

ParameterConditionNotes
Amine (3-Methylpyridin-2-yl)methanamine1.0 equiv
Carboxylic Acid Substrate of interest1.1 equiv
Coupling Reagent HATU1.1 equiv
Base DIPEA2.0-3.0 equiv
Solvent Anhydrous DMF or CH₂Cl₂0.1 - 0.2 M
Temperature Room Temperature (20-25 °C)Increase to 40-60 °C if no reaction
Time 4 - 16 hoursMonitor by LC-MS

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Aryl Halide Ar-Br or Ar-Cl1.0 equiv
Amine (3-Methylpyridin-2-yl)methanamine1.2 equiv
Pd Precatalyst Pd₂(dba)₃ or a G3/G4 Precatalyst1-2 mol%
Ligand XPhos or RuPhos1.1 - 1.2 x Pd mol%
Base NaOt-Bu or LHMDS1.4 - 2.0 equiv
Solvent Anhydrous, Degassed Toluene or Dioxane0.1 - 0.2 M
Temperature 100 °CAdjust between 80-110 °C as needed
Time 2 - 24 hoursMonitor by LC-MS

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of ~0.1 M).

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add a solution of (3-Methylpyridin-2-yl)methanamine (1.0 equiv) in a small amount of DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow after 2-4 hours, consider warming the mixture to 40-50 °C.

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 equiv).[2]

  • Seal the flask, then evacuate and backfill with an inert atmosphere (Argon is preferred). Repeat this cycle three times.

  • Add the aryl halide (1.0 equiv) and (3-Methylpyridin-2-yl)methanamine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve the desired concentration (~0.1 M).[2]

  • Seal the flask tightly and place it in a pre-heated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the mixture vigorously. Monitor the reaction progress periodically by taking aliquots (via syringe) for LC-MS analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent like Ethyl Acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_conditions Condition Optimization start Low or No Product Yield reagent_check Check Reagent Purity & Stoichiometry start->reagent_check conditions_check Review Reaction Conditions start->conditions_check inert_check Verify Inert Atmosphere (for cross-coupling) reagent_check->inert_check Reagents OK temp Increase Temperature? conditions_check->temp inert_check->conditions_check Atmosphere OK time Increase Reaction Time? temp->time Yes reagent_change Change Coupling Reagent / Ligand? time->reagent_change Still Low Yield amide_reagent Amide: Try HATU, T3P, or Acid Chloride reagent_change->amide_reagent bh_reagent B-H: Try XPhos, RuPhos reagent_change->bh_reagent success Reaction Optimized amide_reagent->success bh_reagent->success

Caption: General troubleshooting workflow for coupling reactions.

Amide_Coupling_Optimization cluster_heat Option A: Thermal Push cluster_reagent Option B: Reagent Change start Start: Couple with EDC/HOBt at RT check1 Reaction Complete in < 12h? start->check1 heat Warm to 40-60 °C check1->heat No hatu Switch to HATU/DIPEA check1->hatu No success Success check1->success Yes check2 Improved Yield? heat->check2 check2->hatu No check2->success Yes acid_chloride Convert to Acid Chloride hatu->acid_chloride Still Fails failure Re-evaluate Substrate acid_chloride->failure

Caption: Decision tree for optimizing amide bond formation.

Buchwald_Hartwig_Setup cluster_flask Inert Atmosphere Setup cluster_reagents Reagent Addition flask Oven-Dried Schlenk Flask solids Add Solids: - Pd Precatalyst - Ligand (if needed) - Base (e.g., NaOt-Bu) flask->solids purge Evacuate & Backfill with Argon (3x) solids->purge liquids Add via Syringe: 1. Anhydrous/Degassed Solvent 2. Aryl Halide 3. Amine purge->liquids heat Heat to 80-110 °C with Vigorous Stirring liquids->heat monitor Monitor by LC-MS heat->monitor

Caption: Workflow for setting up a Buchwald-Hartwig reaction.

References

addressing stability issues of (3-Methylpyridin-2-yl)methanamine in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of (3-Methylpyridin-2-yl)methanamine under different pH conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Q1: I am observing rapid degradation of my (3-Methylpyridin-2-yl)methanamine solution. What are the potential causes?

A1: Rapid degradation of (3-Methylpyridin-2-yl)methanamine can be attributed to several factors, primarily related to the pH of the solution, exposure to light, and the presence of oxidizing agents. The aminopyridine functional group is susceptible to chemical modifications under certain conditions.

Potential Causes of Degradation:

  • Acidic or Alkaline Hydrolysis: The methanamine side chain and the pyridine ring can be susceptible to hydrolysis under strong acidic or alkaline conditions.

  • Oxidation: The amino group is prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing agents in the formulation. The rate of oxidation can be influenced by the position of the amino group on the pyridine ring.

  • Photodegradation: Exposure to ultraviolet (UV) or even visible light can induce photochemical degradation of pyridine-containing compounds.[1][2]

Troubleshooting Workflow:

start Degradation Observed check_ph Measure pH of Solution start->check_ph check_light Review Light Exposure Conditions start->check_light check_oxidants Assess Presence of Oxidizing Agents start->check_oxidants ph_extreme Is pH < 4 or > 8? check_ph->ph_extreme light_exposed Was solution exposed to UV/strong light? check_light->light_exposed oxidants_present Are oxidizing agents present? check_oxidants->oxidants_present adjust_ph Adjust pH to 6-7.5 ph_extreme->adjust_ph Yes retest Retest Stability ph_extreme->retest No protect_light Protect from Light (Amber Vials) light_exposed->protect_light Yes light_exposed->retest No use_antioxidants Incorporate Antioxidants (e.g., EDTA, N-acetylcysteine) oxidants_present->use_antioxidants Yes oxidants_present->retest No adjust_ph->retest protect_light->retest use_antioxidants->retest

Caption: Troubleshooting workflow for (3-Methylpyridin-2-yl)methanamine degradation.

Frequently Asked Questions (FAQs)

Q2: What is the optimal pH range for storing (3-Methylpyridin-2-yl)methanamine solutions?

A2: Based on the general stability of aminopyridine derivatives, a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended to minimize both acid- and base-catalyzed degradation.

Q3: How can I prevent oxidative degradation of (3-Methylpyridin-2-yl)methanamine?

A3: To prevent oxidation, consider the following strategies:

  • Deoxygenate your solvents: Purge solvents with an inert gas like nitrogen or argon before preparing your solution.

  • Use antioxidants: The addition of antioxidants such as EDTA (to chelate metal ions that can catalyze oxidation) or N-acetylcysteine can be effective.

  • Storage conditions: Store solutions in tightly sealed containers with minimal headspace to reduce contact with atmospheric oxygen.

Q4: Are there any specific analytical methods to monitor the stability of (3-Methylpyridin-2-yl)methanamine?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3][4] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection at a wavelength corresponding to the absorbance maximum of the compound would be appropriate. Gas chromatography (GC) can also be used for the analysis of pyridine and its derivatives.[5]

Quantitative Data Summary

The following tables provide illustrative data on the stability of (3-Methylpyridin-2-yl)methanamine under various stress conditions. This data is based on typical degradation profiles for similar compounds and should be used as a general guide.

Table 1: pH-Dependent Stability of (3-Methylpyridin-2-yl)methanamine at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
2.085.2%65.7%
4.095.1%88.3%
6.099.5%98.1%
7.099.8%99.2%
8.097.3%92.5%
10.088.9%75.4%
12.070.1%45.8%

Table 2: Forced Degradation Study of (3-Methylpyridin-2-yl)methanamine

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl24 hours14.8%Hydrolysis of methanamine
0.1 M NaOH24 hours29.9%Ring opening, side-chain reactions
3% H₂O₂8 hours21.5%N-oxide formation, ring oxidation
UV Light (254 nm)48 hours18.2%Dimerization, ring cleavage
Heat (80°C)72 hours9.8%Minor oxidation products

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines a general procedure for assessing the stability of (3-Methylpyridin-2-yl)methanamine in solutions of varying pH.

start Prepare Stock Solution prepare_buffers Prepare Buffers (pH 2-12) start->prepare_buffers aliquot Aliquot Stock into Buffers prepare_buffers->aliquot incubate Incubate at Controlled Temperature aliquot->incubate sample Sample at Time Points (0, 24, 48, 72h) incubate->sample analyze Analyze by HPLC sample->analyze data Calculate % Remaining analyze->data

Caption: Workflow for pH-dependent stability study.

Methodology:

  • Prepare a stock solution of (3-Methylpyridin-2-yl)methanamine of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Prepare a series of buffers with pH values ranging from 2 to 12.

  • Dilute the stock solution into each buffer to a final concentration of approximately 100 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Calculate the percentage of (3-Methylpyridin-2-yl)methanamine remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions, as recommended by ICH guidelines.[6][7]

Methodology:

  • Prepare a stock solution of (3-Methylpyridin-2-yl)methanamine (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 8 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 72 hours.

  • Analyze all stressed samples and a control sample by HPLC-UV and HPLC-MS to identify and quantify the parent compound and any degradation products.

Forced Degradation Workflow:

start Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photodegradation (UV light) start->photo thermal Thermal Degradation (80°C) start->thermal analyze Analyze all samples by HPLC-UV/MS acid->analyze base->analyze oxidation->analyze photo->analyze thermal->analyze

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions that utilize pyridine-based ligands. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are pyridine-based ligands used in palladium-catalyzed cross-coupling reactions?

Pyridine-based ligands are a versatile class of ligands used in palladium-catalyzed cross-coupling reactions due to their tunable electronic and steric properties. The nitrogen atom in the pyridine ring can influence the electron density at the palladium center, which in turn affects the catalytic activity.[1][2] By modifying the substituents on the pyridine ring, the ligand's properties can be fine-tuned to optimize reaction outcomes for specific substrates.[1][2] Additionally, the pyridine moiety can play a role in stabilizing the palladium catalyst, in some cases preventing the formation of inactive palladium black.[3]

Q2: What are the most common challenges when using pyridine-based ligands?

The primary challenge stems from the dual nature of the pyridine nitrogen. While it can be beneficial, the lone pair of electrons on the nitrogen can also coordinate too strongly to the palladium center, leading to catalyst inhibition or deactivation.[4][5] This is particularly problematic when the reaction involves pyridine-containing substrates, a phenomenon often referred to as the "2-pyridyl problem".[4][6] Other common issues include ligand degradation under harsh reaction conditions, the formation of phenylated impurities from phosphorus-containing ligands, and dealing with air-sensitive catalysts.[7]

Q3: How do the electronic and steric properties of substituents on the pyridine ring of the ligand affect the reaction?

The electronic and steric properties of the substituents on the pyridine ring have a significant impact on the catalytic activity.

  • Electronic Effects: Electron-donating groups on the pyridine ring increase the electron density on the palladium center, which can facilitate the oxidative addition step in the catalytic cycle. Conversely, electron-withdrawing groups make the palladium center more electrophilic. The basicity of the pyridine ligand can be correlated with catalytic efficiency, with more basic ligands often leading to higher reaction yields.[1][2]

  • Steric Effects: The steric bulk of the substituents on the ligand can influence the coordination number of the palladium complex and the rate of reductive elimination. Bulky ligands can promote the formation of the active monoligated palladium species and prevent catalyst deactivation through dimerization.[8][9] However, excessive steric hindrance can also impede substrate coordination.

Q4: Are there air-stable palladium precatalysts available for pyridine-based ligands?

Yes, the development of air- and moisture-stable palladium(II) precatalysts is an active area of research to improve the practicality of these reactions.[10][11][12] These precatalysts, often in the form of [(ligand)PdCl2]2 or (ligand)Pd(allyl)Cl, are more convenient to handle than generating the active Pd(0) species in situ from air-sensitive precursors like Pd(OAc)2 and the ligand.[10][11] Using well-defined, air-stable precatalysts can lead to more reproducible results and higher catalytic activity, especially when performing reactions open to the air.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction is giving a low yield or is not proceeding at all. What are the likely causes and how can I fix this?

A: Low or no yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Cause 1: Catalyst Deactivation/Inhibition The pyridine nitrogen on the ligand or substrate can coordinate too strongly with the palladium center, leading to an inactive complex.[4] This is often observed as the formation of palladium black (aggregated, inactive palladium).[1]

  • Solution:

    • Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is crucial. For monodentate pyridine ligands, a ratio of 2:1 is often optimal, while for bidentate ligands, a 1:1 ratio is typically used.[13] Increasing the ligand ratio can sometimes prevent catalyst aggregation.

    • Choice of Ligand: If catalyst inhibition is suspected, switching to a ligand with different steric and electronic properties may be beneficial. For instance, using a bulkier ligand can disfavor the formation of inactive catalyst complexes.

    • Use a Precatalyst: Employing a well-defined, air-stable palladium(II) precatalyst can ensure the efficient generation of the active catalytic species and improve reproducibility.[10][12]

Potential Cause 2: Suboptimal Reaction Conditions The choice of base, solvent, and temperature can significantly impact the reaction outcome.

  • Solution:

    • Base Selection: The base plays a critical role in the catalytic cycle. The strength and solubility of the base are important considerations. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). If one base is not effective, screening a panel of bases is recommended.

    • Solvent Screening: The solvent must be able to dissolve all reaction components and should be anhydrous and deoxygenated. Common solvents include toluene, dioxane, THF, and DMF. The polarity of the solvent can influence the reaction rate and selectivity.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. It is important to find the optimal temperature that balances reaction rate and catalyst stability.

Potential Cause 3: Poor Quality of Reagents The purity of substrates, reagents, and solvents is critical for the success of palladium-catalyzed reactions.

  • Solution:

    • Purify Reagents: Ensure that all starting materials, including the aryl halide and the coupling partner, are pure.

    • Use Anhydrous and Degassed Solvents: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is crucial to use properly degassed solvents. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period.

Below is a troubleshooting workflow for addressing low product yield:

low_yield_troubleshooting start Low or No Product Yield check_catalyst Is the catalyst active? (No Pd Black formation?) start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Optimize Catalyst System: - Adjust L:Pd ratio - Screen different ligands - Use a precatalyst check_catalyst->optimize_catalyst No check_reagents Are reagents pure and an/hydrous/degassed? check_conditions->check_reagents Yes optimize_conditions Optimize Reaction Conditions: - Screen bases (K₂CO₃, K₃PO₄, etc.) - Screen solvents (Toluene, Dioxane, etc.) - Vary temperature check_conditions->optimize_conditions No purify_reagents Purify starting materials and use dry, degassed solvents check_reagents->purify_reagents No success Successful Reaction check_reagents->success Yes optimize_catalyst->check_conditions optimize_conditions->check_reagents purify_reagents->success

Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction, such as homocoupling or protodeboronation. How can I minimize these?

A: The formation of side products is a common issue that can often be addressed by modifying the reaction conditions.

Side Product 1: Homocoupling Homocoupling of the boronic acid or other organometallic reagent can occur, especially in the presence of oxygen.

  • Solution:

    • Thorough Degassing: Ensure that the reaction mixture and solvent are rigorously degassed to remove any traces of oxygen.

    • Use a Precatalyst: A well-defined precatalyst can sometimes minimize side reactions by controlling the generation of the active catalyst.

Side Product 2: Protodeboronation This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This is a known issue, particularly with sterically hindered phosphine ligands.[14][15]

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.

    • Choice of Base: The choice of base can influence the rate of protodeboronation. In some cases, weaker bases may be preferred.

    • Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.

Side Product 3: Phenylated Impurities from Ligands In reactions using triphenylphosphine or other arylphosphine ligands, transfer of a phenyl group from the ligand to the product can occur.[7]

  • Solution:

    • Switch Ligand: If phenylated byproducts are a problem, switching to a trialkylphosphine ligand or a ligand without aryl groups on the phosphorus atom can eliminate this side reaction.[7]

The following diagram illustrates the main catalytic cycle and common off-cycle reactions leading to byproducts.

catalytic_cycle_and_side_reactions Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetal L-Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 RedElim Ar-R (Product) Transmetal->RedElim Reductive Elimination Product_out RedElim->Product_out ArX Ar-X ArX->OxAdd R_M R-M R_M->Transmetal Homocoupling R-R (Homocoupling) R_M->Homocoupling O₂ Protodeboronation R-H (Protodeboronation) R_M->Protodeboronation H⁺

Caption: Catalytic cycle with common side reactions.

Data Presentation: Optimizing Reaction Conditions

Systematic screening of reaction parameters is crucial for optimizing palladium-catalyzed reactions with pyridine-based ligands. The following tables provide examples of how different components can affect the outcome of these reactions.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

EntryLigand (L)Pd SourceBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O1001265
2PCy₃Pd(OAc)₂K₃PO₄Toluene110885
3XPhosPd₂(dba)₃K₃PO₄t-BuOH801292
4SPhosPd(OAc)₂Cs₂CO₃Dioxane1001695
54-pydppPdCl₂K₂CO₃DMF1202478

Note: Yields are representative and will vary depending on the specific substrates used.

Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination

EntryLigandPd SourceBaseSolventTemp (°C)Yield (%)
1RuPhosPd₂(dba)₃NaOtBuToluene10091
2RuPhosPd₂(dba)₃K₃PO₄Dioxane11075
3BrettPhosPd(OAc)₂LHMDSTHF7088
4BrettPhosPd(OAc)₂Cs₂CO₃Toluene11065

Note: Yields are for the coupling of a generic aryl bromide with a primary amine.

Table 3: Conditions for Heck Reaction with Pyridine-Based Ligands

EntryLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PyridinePd(TFA)₂ (5)K₂CO₃MeOH60156[13]
22,2'-BipyridinePd(TFA)₂ (5)K₂CO₃MeOH60170[13]
3NonePd(OAc)₂ (1)Et₃NDMF802.5>95
4Pyridyl-iminePdCl₂(NN') (0.1)Et₃NDMF802.5>99[16]

Note: Yields are for the coupling of iodobenzene with an acrylate.[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the pyridine-based ligand (e.g., SPhos, 2-4 mol%) in the degassed solvent. Add the appropriate amount of the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., RuPhos G3, 1-2 mol%), and the pyridine-based ligand (if not using a precatalyst with the ligand already incorporated) to an oven-dried reaction vessel with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction for the disappearance of the starting materials by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

methods to prevent byproduct formation during the synthesis of pyridin-2-yl-methylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridin-2-yl-methylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: During the reductive amination of a cyanohydrin with a pyridin-2-yl-methylamine derivative using sodium cyanoborohydride, I'm observing a significant byproduct. What is this byproduct and how can I prevent its formation?

A1: In the synthesis of certain pyridin-2-yl-methylamine derivatives via reductive amination of a cyanohydrin, a common side reaction can occur, leading to the formation of a byproduct. This is particularly noted when using reagents like (6-aminomethyl-5-methyl-pyridin-2-yl)methylamine.[1] This side reaction can be effectively suppressed by the addition of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) to the reaction mixture.[1] Other metal salts that can complex with cyanide ions are also effective.[1]

The addition of an iron salt chelates the cyanide ions, preventing their participation in the formation of the undesired byproduct.

Q2: I am performing an N-alkylation of a 2-aminopyridine derivative and obtaining a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

A2: The formation of N,N-dialkylated byproducts is a common issue in the alkylation of aminopyridines, especially at elevated temperatures. To favor mono-alkylation, consider the following strategies:

  • Control of Stoichiometry: Use a strict 1:1 stoichiometry of the aminopyridine to the alkylating agent. An excess of the alkylating agent will drive the reaction towards di-alkylation.

  • Lower Reaction Temperature: Higher temperatures can promote the formation of the N,N-dialkylaminopyridine.[2] Running the reaction at a lower temperature will slow down the second alkylation step more significantly than the first, thus improving selectivity.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction's selectivity. Weaker bases and less polar solvents may reduce the rate of the second alkylation.

Q3: My reductive amination reaction between a pyridine-2-carboxaldehyde and a primary amine is sluggish and gives low yields, with unreacted starting materials. What can I do to improve this?

A3: Incomplete conversion in reductive aminations can be due to several factors. Here are some troubleshooting steps:

  • Catalytic Acid: The formation of the imine intermediate is often the rate-limiting step and can be accelerated by the addition of a catalytic amount of a weak acid, such as acetic acid or titanium(IV) isopropoxide.

  • Choice of Reducing Agent: While sodium borohydride is a common reducing agent, it can sometimes be too mild or react with the solvent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often more effective for reductive aminations as they are more selective for the iminium ion over the aldehyde. For a greener alternative, catalytic hydrogenation over a supported metal catalyst is considered ideal.[3]

  • pH Control: The pH of the reaction is crucial. The imine formation is favored under slightly acidic conditions (pH 4-6), while the reduction step is efficient at a slightly higher pH. Using a buffer system, such as an acetic acid/sodium acetate buffer, can help maintain the optimal pH.

  • Solvent: Ensure your starting materials are fully soluble in the reaction solvent. Common solvents for reductive amination include methanol, ethanol, and dichloromethane.

Troubleshooting Guides

Problem 1: Formation of an Unidentified Byproduct in Reductive Amination with NaBH₃CN

Symptoms:

  • An unexpected peak appears in your LC-MS or GC-MS analysis.

  • The yield of the desired product is lower than expected.

Possible Cause:

  • When using sodium cyanoborohydride as the reducing agent, a cyanide addition byproduct can sometimes be formed.[4]

Solutions:

Parameter Recommended Action Expected Outcome
Reducing Agent Replace sodium cyanoborohydride with sodium triacetoxyborohydride (STAB) or consider catalytic hydrogenation.Elimination of the cyanide addition byproduct. STAB is a milder and often more selective reagent for reductive aminations.
Additive If using a cyanohydrin precursor, add FeSO₄·7H₂O to the reaction mixture.Chelation of free cyanide ions, preventing their incorporation into byproducts.[1]
Problem 2: Over-alkylation leading to di- and tri-substituted amine byproducts

Symptoms:

  • Multiple products are observed with masses corresponding to the addition of more than one alkyl group to the nitrogen atom.

  • Difficulty in purifying the desired mono-substituted product.

Possible Cause:

  • The initially formed secondary amine is more nucleophilic than the starting primary amine, leading to a faster second alkylation.

Solutions:

Parameter Recommended Action Expected Outcome
Stoichiometry Use the amine as the limiting reagent or use a large excess of the amine starting material.Increased probability of the alkylating agent reacting with the primary amine rather than the product.
Reaction Conditions Lower the reaction temperature and concentration of reactants.Reduced reaction rates, which can improve selectivity for the mono-alkylated product.
Protecting Groups Consider using a protecting group on the primary amine that can be removed after the first alkylation.This provides a more controlled, stepwise approach to the synthesis, preventing over-alkylation.

Experimental Protocols

Protocol 1: Prevention of Cyanide-Related Byproduct in Reductive Amination

This protocol is adapted from a patented procedure for the synthesis of a pyridin-2-yl-methylamine derivative where a cyanide-containing byproduct was observed.[5][6]

Materials:

  • [1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile (1 equivalent)

  • (6-Methylamino-5-methyl-pyridin-2-yl)methylamine (1.2 equivalents)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.2 equivalents)

  • Sodium cyanoborohydride (1.6 equivalents)

  • FeSO₄·7H₂O (1.1 equivalents)

  • Methanol

Procedure:

  • In a round-bottom flask, combine [1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile, (6-methylamino-5-methyl-pyridin-2-yl)methylamine, DABCO, sodium cyanoborohydride, and FeSO₄·7H₂O in methanol.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, evaporate the solvent to dryness.

  • The residue is taken up in water and extracted three times with ethyl acetate.

  • The combined organic phases are washed with water and then with brine, and dried over MgSO₄.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Visualized Workflows

Below is a troubleshooting workflow for addressing common issues encountered during the reductive amination for the synthesis of pyridin-2-yl-methylamine derivatives.

G start Start: Low Yield or Byproduct Formation in Reductive Amination check_imine Check Imine Formation (TLC, NMR, or LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine Imine formation issue check_reduction Check Reduction Step check_imine->check_reduction Imine formation complete add_acid Add Catalytic Acid (e.g., AcOH, Ti(OiPr)4) incomplete_imine->add_acid Yes optimize_pH Optimize pH (4-6) incomplete_imine->optimize_pH Yes add_acid->check_imine incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Reduction issue byproduct_present Byproduct Observed check_reduction->byproduct_present Byproducts observed change_reductant Change Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) incomplete_reduction->change_reductant Yes change_reductant->check_reduction optimize_pH->check_imine identify_byproduct Identify Byproduct (MS, NMR) byproduct_present->identify_byproduct over_alkylation Over-alkylation? identify_byproduct->over_alkylation cn_adduct CN Adduct? identify_byproduct->cn_adduct adjust_stoichiometry Adjust Stoichiometry (Amine in excess) over_alkylation->adjust_stoichiometry Yes lower_temp Lower Temperature over_alkylation->lower_temp Yes change_reductant2 Change Reductant (No NaBH3CN) cn_adduct->change_reductant2 Yes add_fe_salt Add FeSO4 (if cyanohydrin used) cn_adduct->add_fe_salt Yes end Successful Synthesis adjust_stoichiometry->end lower_temp->end change_reductant2->end add_fe_salt->end

Caption: Troubleshooting workflow for reductive amination.

This guide provides a starting point for addressing common challenges in the synthesis of pyridin-2-yl-methylamine derivatives. For more specific issues, consulting detailed literature and considering the specific reactivity of your substrates is always recommended.

References

challenges and solutions for the scale-up synthesis of (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scale-Up Synthesis of (3-Methylpyridin-2-yl)methanamine

Welcome to the technical support center for the synthesis of (3-Methylpyridin-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find frequently asked questions and detailed troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing (3-Methylpyridin-2-yl)methanamine on a larger scale?

A1: The two most prevalent synthetic strategies for scale-up are the reduction of a nitrile intermediate and the reductive amination of an aldehyde intermediate.

  • Reduction of 3-Methylpyridine-2-carbonitrile: This route involves the chemical reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂). While effective, the choice of reducing agent is critical for safety and efficiency at scale.

  • Reductive Amination of 3-Methylpyridine-2-carboxaldehyde: This one-pot method involves reacting the aldehyde with an ammonia source to form an imine, which is subsequently reduced to the target amine. This approach can be more efficient by reducing the number of synthetic steps.[1]

Q2: What are the primary challenges faced during the scale-up synthesis of (3-Methylpyridin-2-yl)methanamine?

A2: Key challenges during scale-up include:

  • Reagent Safety and Handling: Reagents like lithium aluminum hydride (LiAlH₄) are highly pyrophoric and generate hydrogen gas, posing significant safety risks on a large scale. Catalytic hydrogenation requires specialized high-pressure reactors and handling of potentially pyrophoric catalysts (e.g., Raney Nickel).

  • Reaction Control: Exothermic reactions, particularly with powerful reducing agents, can lead to thermal runaways if not properly managed with adequate cooling and controlled reagent addition.[2]

  • Side Product Formation: Common side reactions include the formation of secondary amines during reductive amination or over-reduction of the pyridine ring during high-pressure hydrogenation.

  • Product Purification: The product is a polar, basic amine, which can make purification challenging. Standard silica gel chromatography is often not economically viable for large quantities. Methods like vacuum distillation or crystallization via salt formation are preferred.

Q3: How can I improve the yield and minimize byproduct formation?

A3: To improve yield, consider the following:

  • Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time. For reductive amination, using a large excess of the ammonia source can suppress the formation of secondary amine byproducts.

  • Choice of Reagents: For nitrile reductions, catalytic hydrogenation is often preferred over metal hydrides at scale due to better safety and a cleaner workup. For reductive amination, using a milder reducing agent like sodium triacetoxyborohydride can offer greater selectivity and reduce side reactions compared to more aggressive reagents.[1]

  • Purity of Starting Materials: Ensure the starting 3-methylpyridine-2-carbonitrile or -carboxaldehyde is of high purity, as impurities can poison catalysts or lead to unwanted side products.

Q4: What are the recommended methods for purifying the final product at an industrial scale?

A4: At an industrial scale, the following purification methods are recommended:

  • Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation is a highly effective and scalable purification method.

  • Crystallization via Salt Formation: The basic amine product can be reacted with an acid (e.g., HCl, H₂SO₄, fumaric acid) to form a crystalline salt.[3][4] This salt can often be easily isolated and purified by recrystallization, and the free base can be regenerated if needed. This method is highly effective for removing non-basic impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Conversion During Catalytic Hydrogenation of 3-Methylpyridine-2-carbonitrile

Potential Cause Recommended Solution
Catalyst Inactivity/Poisoning Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh. Test for catalyst poisons in the substrate or solvent (e.g., sulfur or halide compounds). Consider filtering the substrate through a pad of activated carbon or alumina before the reaction.
Insufficient Hydrogen Pressure Verify the pressure gauge is accurate and that the system is not leaking. Increase the hydrogen pressure within the safe limits of the reactor.
Low Reaction Temperature Gradually increase the reaction temperature. Some hydrogenations require thermal energy to initiate.
Poor Mixing Ensure the agitation (stirring) rate is sufficient to keep the catalyst suspended and facilitate mass transfer of hydrogen gas into the liquid phase.

Issue 2: Over-reduction of the Pyridine Ring During Hydrogenation

Potential Cause Recommended Solution
Harsh Reaction Conditions Reduce the reaction temperature and/or hydrogen pressure. Harsher conditions can lead to the saturation of the aromatic pyridine ring.
Highly Active Catalyst Switch to a less reactive catalyst. For example, if using Raney Nickel, consider trying 5% Pd/C, which is often less aggressive towards the pyridine ring.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction as soon as the starting material is consumed.

Issue 3: Formation of Secondary Amine Byproduct in Reductive Amination

Potential Cause Recommended Solution
Insufficient Ammonia The newly formed primary amine can compete with ammonia to react with the starting aldehyde. Use a significant excess of the ammonia source (e.g., a 7N solution of ammonia in methanol) to favor the formation of the primary amine.[1]
Slow Reduction of Imine If the intermediate imine is stable and long-lived, it allows more time for side reactions. Ensure the reducing agent is added promptly after the imine formation step.

Issue 4: Difficult Workup and Isolation After LiAlH₄ Reduction

Potential Cause Recommended Solution
Formation of Emulsions/Gels The quenching of LiAlH₄ can form aluminum salts that are gelatinous and difficult to filter. Use a carefully controlled Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to produce a granular, easily filterable solid.
Product Trapped in Aluminum Salts The basic amine product can chelate to the aluminum salts, reducing the isolated yield. Ensure thorough washing of the filtered solids with a suitable organic solvent (e.g., THF, Ethyl Acetate) to recover the trapped product.
Safety Concerns at Scale Strongly consider alternative reagents for scale-up. Catalytic hydrogenation is a much safer and more scalable alternative to LiAlH₄ for nitrile reduction.

Comparative Data of Synthetic Routes

The table below summarizes the key parameters for the two primary synthetic routes.

ParameterRoute 1: Nitrile ReductionRoute 2: Reductive Amination
Starting Material 3-Methylpyridine-2-carbonitrile3-Methylpyridine-2-carboxaldehyde
Number of Steps 11 (One-Pot)
Typical Reagents H₂, Raney Ni or Pd/C; LiAlH₄NH₃, Sodium Triacetoxyborohydride
Scale-Up Pros Well-established reaction; High yields possible with hydrogenation.Fewer steps; Milder conditions possible.
Scale-Up Cons LiAlH₄ is hazardous; Hydrogenation requires high-pressure equipment.Aldehyde may be unstable; Potential for secondary amine byproducts.
Typical Yield Range 65-90%70-85%[1]
Purification Method Vacuum Distillation; Salt CrystallizationVacuum Distillation; Salt Crystallization

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Methylpyridine-2-carbonitrile

Materials:

  • 3-Methylpyridine-2-carbonitrile (1.0 eq)

  • Raney Nickel (5-10 wt% slurry in water) or 5% Palladium on Carbon (50% wet)

  • Methanol or Ethanol (as solvent)

  • High-pressure autoclave/hydrogenator

Procedure:

  • To a high-pressure reactor, add 3-Methylpyridine-2-carbonitrile and the solvent (e.g., methanol).

  • Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Catalysts can be pyrophoric.

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Begin agitation and heat the mixture to the target temperature (e.g., 40-60 °C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may ignite upon exposure to air. Quench it carefully with water.

  • Concentrate the filtrate under reduced pressure to yield the crude (3-Methylpyridin-2-yl)methanamine.

  • Purify the crude product by vacuum distillation.

Protocol 2: One-Pot Reductive Amination of 3-Methylpyridine-2-carboxaldehyde

Materials:

  • 3-Methylpyridine-2-carboxaldehyde (1.0 eq)

  • Ammonia (7N solution in Methanol, >10 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Methanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve 3-Methylpyridine-2-carboxaldehyde in methanol.

  • Add the 7N solution of ammonia in methanol to the flask. Stir the mixture for 1-2 hours at room temperature to facilitate imine formation.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add sodium triacetoxyborohydride portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 10-16 hours, or until TLC/GC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or via salt formation and recrystallization.

Visualizations

Synthetic_Pathways start 3-Methylpyridine nitrile 3-Methylpyridine-2-carbonitrile start->nitrile Cyanation aldehyde 3-Methylpyridine-2-carboxaldehyde start->aldehyde Oxidation of 2-methyl group followed by conversion product (3-Methylpyridin-2-yl)methanamine nitrile->product Reduction (e.g., H2/Raney Ni) aldehyde->product Reductive Amination (e.g., NH3, STAB)

Caption: Primary synthetic routes to (3-Methylpyridin-2-yl)methanamine.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Type start->check_reaction hydrogenation Hydrogenation Issue? check_reaction->hydrogenation Nitrile Reduction red_amination Reductive Amination Issue? check_reaction->red_amination Aldehyde Pathway over_reduction Pyridine Ring Reduced? hydrogenation->over_reduction sec_amine Secondary Amine Formed? red_amination->sec_amine sol_over_reduction Lower Temp/Pressure Use Milder Catalyst over_reduction->sol_over_reduction Yes no_conversion No Conversion? over_reduction->no_conversion No sol_no_conversion Check Catalyst Activity Increase Pressure/Temp no_conversion->sol_no_conversion Yes sol_sec_amine Increase Excess of NH3 sec_amine->sol_sec_amine Yes

Caption: A workflow for troubleshooting common synthesis issues.

Challenges_Solutions cluster_challenges Scale-Up Challenges cluster_solutions Solutions & Mitigations c1 Pyrophoric Reagents (e.g., LiAlH4) s1 Use Safer Alternatives (e.g., Catalytic Hydrogenation) c1->s1 c2 High-Pressure Reactions (Hydrogenation) s2 Specialized High-Pressure Reactors & Safety Protocols c2->s2 c3 Product Purification (Polar Amine) s3 Vacuum Distillation or Crystallization via Salt Formation c3->s3 c4 Exothermic Reactions s4 Process Control: Slow Addition, Efficient Cooling c4->s4

Caption: Relationship between key scale-up challenges and their solutions.

References

managing the hygroscopic properties of (3-Methylpyridin-2-yl)methanamine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic properties of (3-Methylpyridin-2-yl)methanamine during experiments.

Frequently Asked Questions (FAQs)

Q1: What makes (3-Methylpyridin-2-yl)methanamine hygroscopic and why is this a concern?

A1: (3-Methylpyridin-2-yl)methanamine, like many amines and pyridine derivatives, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The nitrogen atoms in the molecule can form hydrogen bonds with water molecules, leading to the absorption of ambient moisture. This is a significant concern in experimental work for several reasons:

  • Inaccurate Measurements: Absorbed water increases the mass of the compound, leading to errors in weighing and concentration calculations.[3]

  • Reaction Interference: Water can act as an unwanted reactant, base, or nucleophile in sensitive chemical reactions, potentially leading to side products, reduced yields, or complete reaction failure.

  • Altered Physical Properties: The presence of water can change the physical state of the compound, causing it to become sticky or oily, which makes handling and transfer difficult.[4]

  • Degradation: Moisture can promote the degradation of the compound over time.[2]

Q2: How should I properly store (3-Methylpyridin-2-yl)methanamine to minimize moisture absorption?

A2: Proper storage is the first line of defense against the hygroscopic nature of this compound. The primary goal is to create a dry environment.

Storage ParameterRecommendationRationale
Container Tightly sealed, airtight container made of a non-reactive material such as amber glass or high-density polyethylene (HDPE).Prevents exposure to atmospheric moisture and light.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Displaces moist air from the container headspace.
Location A cool, dry, and well-ventilated area.Minimizes temperature fluctuations that can cause condensation and reduces exposure to ambient humidity.[2]
Desiccation Place the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).Actively removes moisture from the immediate environment of the container.[5][6]
Sealing For frequently accessed containers, wrap the cap with Parafilm® after each use.Provides an additional barrier against moisture ingress.[6]

Q3: What is the best practice for weighing (3-Methylpyridin-2-yl)methanamine?

A3: Accurate weighing is critical and requires minimizing exposure to air.

  • Work Quickly: Have all necessary equipment ready to minimize the time the container is open.

  • Use a Suitable Vessel: Weigh the compound in a sealable container, such as a vial with a screw cap.[2]

  • Weighing by Difference: For highly sensitive applications, pre-weigh the sealed container with the compound, quickly transfer the desired amount to the reaction vessel, and then re-weigh the sealed container. The difference in mass is the amount transferred.[7]

  • Controlled Environment: If available, use a glove box with a dry, inert atmosphere for weighing.[4]

  • In-Balance Desiccation: Placing a beaker of desiccant inside the balance chamber can help reduce local humidity.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound appears clumpy, sticky, or has "melted" Moisture absorption from the atmosphere.1. Dry the compound: Dry the material under high vacuum, possibly with gentle heating (ensure the compound is thermally stable at the chosen temperature).[8][9] 2. Verify water content: After drying, determine the residual water content using Karl Fischer titration to ensure it meets experimental requirements.[2]
Inconsistent or low reaction yields The hygroscopic compound introduced water into the reaction, which may have quenched a reagent or catalyzed a side reaction.1. Dry the reagent: Before use, dry the (3-Methylpyridin-2-yl)methanamine under vacuum.[8] 2. Handle under inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere using Schlenk techniques or in a glove box.[10] 3. Use anhydrous solvents: Ensure all solvents and other reagents are rigorously dried.
Difficulty in transferring the compound The compound has become oily or sticky due to moisture absorption.1. Dissolve and transfer as a solution: If the experiment allows, dissolve the entire amount of the reagent in a known volume of an appropriate anhydrous solvent to create a stock solution. You can then transfer the required amount by volume.[4] 2. Weigh directly into the reaction flask: If practical, weigh the hygroscopic solid directly into the reaction vessel to avoid a transfer step after weighing.[4]
Mass of the compound increases on the balance The compound is actively absorbing moisture from the air during weighing.1. Work faster: Minimize the exposure time. 2. Use a sealed container: Weigh the compound in a vial with a cap.[2] 3. Use a glove box: This provides the most controlled environment for weighing.

Experimental Protocols

Protocol 1: Drying (3-Methylpyridin-2-yl)methanamine Under High Vacuum
  • Preparation: Place a thin layer of the compound in a clean, dry round-bottom flask or Schlenk flask.

  • Connection to Vacuum: Connect the flask to a high-vacuum line (a Schlenk line is ideal). Ensure all connections are secure and properly greased if using ground glass joints.

  • Applying Vacuum: Gradually open the flask to the vacuum to avoid disturbing the solid.

  • Heating (Optional): If the compound is thermally stable, gently heat the flask with a heating mantle or oil bath to a temperature below its melting or decomposition point. This will accelerate the removal of water.[11]

  • Drying Time: Maintain the vacuum for several hours or overnight. The time required depends on the amount of compound and its water content.

  • Breaking Vacuum: To stop the drying process, backfill the flask with an inert gas like nitrogen or argon before turning off the vacuum pump to prevent atmospheric moisture from being drawn into the flask.

  • Storage: Immediately seal the flask or transfer the dried compound to an appropriate storage container within a glove box or under a stream of inert gas.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized for the instrument in use.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Solvent Selection: For amines, a methanol-based solvent is common. However, for strongly basic amines, buffering the solvent with benzoic or salicylic acid is recommended to prevent side reactions that consume iodine and give falsely high water content readings.

  • Sample Preparation and Introduction:

    • In a glove box or under a stream of inert gas, accurately weigh a sample of (3-Methylpyridin-2-yl)methanamine into a gas-tight syringe.

    • Quickly inject the sample into the conditioned titration cell.

    • Determine the exact sample weight by re-weighing the syringe.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached. A "fast end point" setting is often recommended for amines to minimize side reactions.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a weight percentage.

Visualized Workflows

experimental_workflow cluster_prep Preparation & Handling cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting storage Store under Inert Gas in Desiccator weighing Weigh Quickly in Sealed Container or Glove Box storage->weighing drying Dry Under High Vacuum (if necessary) weighing->drying If clumpy or for sensitive rxn kf_titration Determine Water Content (Karl Fischer Titration) weighing->kf_titration Check as-is water content drying->kf_titration Verify dryness setup Setup Reaction Under Inert Atmosphere kf_titration->setup add_reagent Add (3-Methylpyridin-2-yl)methanamine setup->add_reagent run_reaction Run Reaction add_reagent->run_reaction check_yield Low Yield or Reaction Failure? run_reaction->check_yield check_reagent Re-evaluate Reagent Water Content check_yield->check_reagent Yes check_conditions Verify Anhydrous Reaction Conditions check_yield->check_conditions Yes check_reagent->drying

Caption: Workflow for handling hygroscopic (3-Methylpyridin-2-yl)methanamine.

weighing_decision_tree start Need to Weigh (3-Methylpyridin-2-yl)methanamine is_sensitive Is the reaction highly moisture-sensitive? start->is_sensitive glove_box Weigh in Glove Box under Inert Atmosphere is_sensitive->glove_box Yes no_glove_box No Glove Box Available is_sensitive->no_glove_box No end Proceed to Reaction glove_box->end weigh_fast Weigh Quickly in a Pre-tared, Sealable Vial no_glove_box->weigh_fast Yes weigh_by_diff Use Weighing by Difference Method weigh_fast->weigh_by_diff dissolve Prepare a Stock Solution in Anhydrous Solvent weigh_fast->dissolve weigh_by_diff->end dissolve->end

Caption: Decision tree for weighing hygroscopic reagents.

References

Validation & Comparative

Navigating Purity Assessment: A Comparative Guide to Analytical Methods for (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (3-Methylpyridin-2-yl)methanamine is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of validated analytical methods applicable to the purity assessment of (3-Methylpyridin-2-yl)methanamine, offering insights into their principles, performance, and practical implementation. While a specific validated method for this exact molecule is not publicly available, this guide adapts established methodologies for structurally similar compounds, such as aminopyridine and picolylamine isomers, to provide a robust framework for analysis.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited to different analytical challenges.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix, and the nature of potential impurities. The following table summarizes the key performance characteristics of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Zone Electrophoresis (CZE) for the analysis of (3-Methylpyridin-2-yl)methanamine and its potential impurities.

ParameterRP-HPLCGC-MSCapillary Zone Electrophoresis (CZE)
Principle Partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.Separation of volatile (or derivatized) compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separation of ions based on their electrophoretic mobility in an electric field.
Selectivity High, especially with optimized column chemistry and mobile phase composition.[1][2]Very high, provides structural information for impurity identification.High, particularly for charged and isomeric compounds.[3][4]
Sensitivity Good to High (ng/mL range).[5][6]Very High (pg/mL to fg/mL range).[7]Good (µg/mL to ng/mL range).[3][4]
**Linearity (R²) **Typically >0.999.[5]Typically >0.99.Typically >0.99.[3]
Accuracy (% Recovery) 98-102% is generally achievable.95-105% is common.95-105% can be expected.[3]
Precision (%RSD) <2% for intra- and inter-day precision is standard.[8]<15% is generally acceptable.<5% for migration times and peak areas.[3]
Sample Throughput Moderate to High.Moderate.High.
Derivatization Not usually required.Often necessary for polar amines to improve volatility and peak shape.Not required.
Instrumentation Cost Moderate.High.Moderate.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from validated procedures for aminopyridine isomers and is suitable for quantifying the purity of (3-Methylpyridin-2-yl)methanamine and detecting non-volatile impurities.[8][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (or the λmax of (3-Methylpyridin-2-yl)methanamine).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of (3-Methylpyridin-2-yl)methanamine reference standard in a 100 mL volumetric flask with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the (3-Methylpyridin-2-yl)methanamine batch to be tested.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection of volatile impurities and requires derivatization of the primary amine to improve its chromatographic properties. The following protocol is a representative method that would require optimization.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

Derivatization Procedure:

  • Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of (3-Methylpyridin-2-yl)methanamine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve a known amount of the sample in the same solvent to achieve a concentration within the calibration range.

Capillary Zone Electrophoresis (CZE)

CZE is a powerful technique for the separation of closely related and isomeric compounds. This protocol is based on validated methods for aminopyridines.[3][4]

Instrumentation:

  • Capillary electrophoresis system with a DAD or UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 50 cm.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 214 nm.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of (3-Methylpyridin-2-yl)methanamine in the BGE at a concentration of 1 mg/mL. Prepare working standards by serial dilution with the BGE.

  • Sample Solution: Dissolve a known amount of the sample in the BGE to achieve a concentration within the calibration range.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical workflows for each analytical technique.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Reference/Sample Dissolve Dissolve in Initial Mobile Phase Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for RP-HPLC Purity Analysis.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prepare Prepare Sample Solution Dry Evaporate to Dryness Prepare->Dry Derivatize Add Derivatization Reagent & Heat Dry->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Impurities (Mass Spectra) Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for GC-MS Impurity Profiling.

CZE_Workflow cluster_prep Sample Preparation cluster_analysis CZE Analysis cluster_data Data Analysis Prepare Prepare Sample in Background Electrolyte Inject Hydrodynamic Injection Prepare->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Electropherogram Detect->Analyze Determine Determine Purity Analyze->Determine

Caption: Workflow for CZE Purity Assessment.

Conclusion

The purity assessment of (3-Methylpyridin-2-yl)methanamine can be effectively achieved using a range of analytical techniques, with RP-HPLC, GC-MS, and CZE being the most prominent. RP-HPLC offers a robust and versatile method for routine purity testing. GC-MS provides unparalleled selectivity and is invaluable for the identification of unknown volatile impurities, although it often requires a derivatization step. CZE presents a high-efficiency alternative, particularly advantageous for the separation of closely related isomers. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of sensitivity, and the available instrumentation. It is crucial to validate the chosen method under the specific laboratory conditions to ensure reliable and accurate results for the quality control of (3-Methylpyridin-2-yl)methanamine.

References

Comparative Reactivity of Substituted Pyridin-2-yl-methylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of different substituted pyridin-2-yl-methylamines, drawing upon experimental data from various studies. The influence of electronic effects of substituents on the pyridine ring is a central theme, impacting reaction rates, catalytic activity, and biological interactions. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the structure-reactivity relationships of this important class of compounds.

Influence of Substituents on Reactivity: An Overview

The reactivity of pyridin-2-yl-methylamines is significantly modulated by the nature and position of substituents on the pyridine ring. These substituents alter the electron density of the pyridine nitrogen and, by extension, the overall electronic properties of the molecule. This, in turn, affects their coordination chemistry, catalytic efficacy, and potential as pharmaceutical agents.

Generally, electron-withdrawing groups (EWGs) on the pyridine ring enhance the reactivity of associated metal complexes in substitution reactions and can lead to higher yields in certain catalytic processes.[1][2] Conversely, electron-donating groups (EDGs) tend to decrease the rate of such reactions.[1] These electronic perturbations are crucial in the rational design of catalysts and therapeutic agents.

Comparative Data on Reactivity

The following tables summarize quantitative data from studies on substituted pyridin-2-yl-methylamines and related structures, illustrating the impact of substituents on their reactivity and biological activity.

Table 1: Effect of Substituents on the Rate of Substitution in Pd(II) Complexes

Substituent on Phenyl Moiety of (pyridin-2-yl)methyl-aniline LigandNature of SubstituentObserved Effect on Substitution RateReference
-NO₂Electron-WithdrawingIncreased[1]
-ClElectron-WithdrawingIncreased[1]
-HNeutralBaseline[1]
-CH₃Electron-DonatingDecreased[1]
-OCH₃Electron-DonatingDecreased[1]

Table 2: Catalytic Activity of Fe(III) Complexes with Substituted Pyridinophane Ligands

Substituent at 4-position of Pyridine RingHammett Parameter (σp)Catalytic Yield (%) in C-C CouplingReference
-CF₃0.5458[2]
-Cl0.2355[2]
-H0.0045[2]
-CH₃-0.1738[2]
-OCH₃-0.2732[2]

Table 3: Antitubercular Activity of Pyridine-2-methylamine Derivatives

Compound IDSubstituent PatternActivity (Mtb H37Rv MIC)Reference
374-(4-isopropylphenyl)Potent[3]
62Complex (undisclosed)Most Potent[3]
684-(furan-2-yl)Potent[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of Substituted Pyridin-2-yl-methylamines

A general method for the synthesis of N-substituted pyridin-2-yl-methylamines involves the reductive amination of a corresponding pyridine-2-carboxaldehyde with a primary or secondary amine.

Procedure for Reductive Amination:

  • Dissolve the substituted pyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add the desired amine (1-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridin-2-yl-methylamine.

Kinetic Studies of Substitution Reactions

The kinetics of substitution reactions of metal complexes containing substituted pyridin-2-yl-methylamine ligands can be studied using stopped-flow spectrophotometry.

Procedure for Kinetic Measurements:

  • Prepare stock solutions of the Pd(II) complexes and the nucleophile (e.g., thiourea) in an appropriate buffer or solvent of known ionic strength.

  • Maintain pseudo-first-order conditions by using a large excess of the nucleophile (e.g., 10- to 50-fold).

  • Mix the reactant solutions in a stopped-flow spectrophotometer thermostated at the desired temperature.

  • Monitor the change in absorbance at a wavelength corresponding to the formation of the product or consumption of the reactant over time.

  • Fit the absorbance versus time data to a single exponential equation to obtain the pseudo-first-order rate constant (k_obs).

  • Plot k_obs versus the concentration of the nucleophile to determine the second-order rate constant (k₂) from the slope of the linear plot.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the study of substituted pyridin-2-yl-methylamines.

experimental_workflow cluster_synthesis Synthesis cluster_reactivity Reactivity Study aldehyde Substituted Pyridine-2-carboxaldehyde reductive_amination Reductive Amination aldehyde->reductive_amination amine Primary/Secondary Amine amine->reductive_amination product Substituted Pyridin-2-yl-methylamine reductive_amination->product metal_complex Metal Complex Formation product->metal_complex catalysis Catalytic Reaction product->catalysis biological_assay Biological Assay product->biological_assay data_analysis Data Analysis metal_complex->data_analysis catalysis->data_analysis biological_assay->data_analysis

Caption: General experimental workflow for the synthesis and reactivity assessment of substituted pyridin-2-yl-methylamines.

substituent_effects cluster_properties Electronic Properties cluster_reactivity Reactivity Outcome substituent Substituent on Pyridine Ring ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -NO₂, -Cl, -CF₃ edg Electron-Donating Group (EDG) substituent->edg e.g., -CH₃, -OCH₃ increased_reactivity Increased Reactivity (e.g., faster substitution, higher catalytic yield) ewg->increased_reactivity decreased_reactivity Decreased Reactivity edg->decreased_reactivity

Caption: Influence of electronic properties of substituents on the reactivity of pyridin-2-yl-methylamines.

This guide provides a foundational understanding of the structure-reactivity relationships in substituted pyridin-2-yl-methylamines. For more in-depth information, researchers are encouraged to consult the cited literature.

References

evaluation of alternative synthetic routes for 3-methylpyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Methylpyridine, also known as 3-picoline, is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably as a precursor to nicotinic acid (Vitamin B3) and various insecticides.[1][2] The efficiency, scalability, and environmental impact of its synthesis are critical considerations for industrial production and laboratory research. This guide provides a comparative analysis of the principal synthetic routes to 3-methylpyridine, supported by experimental data and detailed protocols.

Comparison of Key Synthetic Methodologies

The industrial production of 3-methylpyridine is dominated by gas-phase catalytic reactions, while alternative liquid-phase and multi-step routes offer different advantages in terms of selectivity and feedstock availability. The following table summarizes the quantitative data for the most common methods.

Synthesis MethodStarting MaterialsCatalyst/ReagentsTemperature (°C)PressureYield (%)Key AdvantagesKey Disadvantages
Acrolein & Ammonia Acrolein, AmmoniaOxide-based heterogeneous catalyst (e.g., Al₂O₃, SiO₂)350-500AtmosphericVariable, co-produces pyridineContinuous process, high throughputProduces a mixture of pyridine and 3-methylpyridine, requiring separation
Chichibabin Synthesis Acetaldehyde, Formaldehyde, AmmoniaOxide-based catalyst (e.g., modified Al₂O₃ or SiO₂)350-500AtmosphericCo-productUtilizes simple and readily available starting materialsProduces a mixture of pyridine and various methylpyridines
Improved Liquid-Phase Synthesis Formaldehyde, Paracetaldehyde, Ammonia, Acetic AcidAcetic Acid260-30030-130 bar~65Higher selectivity for 3-methylpyridine, reduced byproductsRequires high pressure and temperature
Dehydrogenation of 3-Methylpiperidine 3-MethylpiperidinePalladium on a support (e.g., Pd/Al₂O₃)200-4000-10 barHigh (>99)High purity product, high conversionRequires pre-synthesis of 3-methylpiperidine

Experimental Protocols

Gas-Phase Synthesis from Acrolein and Ammonia

This method is a cornerstone of industrial 3-methylpyridine production.[3]

Catalyst: A common catalyst is an oxide-based material, such as alumina or silica, often modified to enhance selectivity.

Reaction Setup: The reaction is typically carried out in a fixed-bed or fluidized-bed reactor.

Procedure:

  • A gaseous mixture of acrolein and ammonia is continuously fed into the reactor containing the catalyst.[4]

  • The reactor is maintained at a temperature between 350°C and 500°C.[5]

  • The reaction is carried out at atmospheric pressure.

  • The product stream, containing 3-methylpyridine, pyridine, and unreacted starting materials, is cooled and condensed.

  • The components are then separated by distillation.

Chichibabin Pyridine Synthesis

A classical and versatile method for pyridine synthesis, which can be adapted for the production of 3-methylpyridine as a co-product.[5][6]

Catalyst: Modified alumina (Al₂O₃) or silica (SiO₂) catalysts are typically used in industrial applications.[5]

Reaction Setup: A gas-phase flow reactor is commonly employed.

Procedure:

  • A gaseous mixture of acetaldehyde, formaldehyde, and ammonia is passed over the catalyst bed.[6]

  • The reaction is conducted at a temperature of 350–500 °C.[5]

  • The product mixture, which includes pyridine, 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine, is collected and purified by fractional distillation.

Improved Liquid-Phase Synthesis

This method offers a more selective route to 3-methylpyridine in the liquid phase.[7][8]

Reagents: Formaldehyde, paracetaldehyde, ammonia, and acetic acid.

Reaction Setup: A high-pressure continuous or discontinuous reactor, such as a flow-through stirrer vessel or a loop-reactor, is required.[7]

Procedure:

  • A solution of ammonia and acetic acid in water is prepared as the catalyst solution.

  • Formaldehyde (as a formalin solution) and paracetaldehyde are continuously fed into the reactor along with the catalyst solution.

  • The reaction is maintained at a temperature of 260-300°C and a pressure of 30-130 bar.[7]

  • A retention time of 10-30 minutes for a continuous process is maintained.[7]

  • The resulting crude solution containing 3-methylpyridine is then subjected to purification.

Dehydrogenation of 3-Methylpiperidine

This route provides a high-purity product and is particularly useful when a precursor like 2-methyl-1,5-diaminopentane is readily available.[9][10]

Catalyst: Palladium supported on alumina (Pd/Al₂O₃) or another suitable support.[9]

Reaction Setup: A fixed-bed reactor is typically used for this gas-phase dehydrogenation.

Procedure:

  • 3-Methylpiperidine is vaporized and passed over the palladium catalyst.

  • The reaction is carried out at a temperature between 200°C and 400°C.[9]

  • The pressure is typically maintained between 0 and 10 bar.[10]

  • A stream of hydrogen or an inert gas like nitrogen can be used as a carrier gas.[10]

  • The product stream is condensed to yield high-purity 3-methylpyridine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes for 3-methylpyridine.

Synthetic_Routes_for_3_Methylpyridine cluster_gas_phase Gas-Phase Industrial Routes cluster_liquid_phase Liquid-Phase Synthesis cluster_dehydrogenation Dehydrogenation Route acrolein Acrolein oxide_catalyst1 Oxide Catalyst (350-500°C) acrolein->oxide_catalyst1 ammonia1 Ammonia ammonia1->oxide_catalyst1 acetaldehyde Acetaldehyde oxide_catalyst2 Oxide Catalyst (350-500°C) acetaldehyde->oxide_catalyst2 formaldehyde Formaldehyde formaldehyde->oxide_catalyst2 ammonia2 Ammonia ammonia2->oxide_catalyst2 product_mixture1 Pyridine & 3-Methylpyridine Mixture oxide_catalyst1->product_mixture1 product_mixture2 Mixed Methylpyridines oxide_catalyst2->product_mixture2 formaldehyde_lp Formaldehyde acetic_acid Acetic Acid (260-300°C, 30-130 bar) formaldehyde_lp->acetic_acid paracetaldehyde Paracetaldehyde paracetaldehyde->acetic_acid ammonia_lp Ammonia ammonia_lp->acetic_acid methylpyridine3 3-Methylpyridine acetic_acid->methylpyridine3 methylpiperidine 3-Methylpiperidine pd_catalyst Pd Catalyst (200-400°C) methylpiperidine->pd_catalyst high_purity_mp High Purity 3-Methylpyridine pd_catalyst->high_purity_mp

Caption: Overview of major synthetic pathways to 3-methylpyridine.

Experimental_Workflow_Dehydrogenation start Start: 3-Methylpiperidine vaporize Vaporize 3-Methylpiperidine start->vaporize reactor Pass over Pd/Al₂O₃ Catalyst in Fixed-Bed Reactor vaporize->reactor conditions Maintain Temperature: 200-400°C Maintain Pressure: 0-10 bar reactor->conditions condense Condense Product Stream reactor->condense product Collect High Purity 3-Methylpyridine condense->product

Caption: Experimental workflow for the dehydrogenation of 3-methylpiperidine.

References

Comparative Biological Activity of (3-Methylpyridin-2-yl)methanamine and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of (3-Methylpyridin-2-yl)methanamine and its structurally related analogs. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding of structure-activity relationships (SAR) and guide future drug design efforts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Antitubercular Activity: Targeting MmpL3

A significant area of investigation for pyridine-2-methylamine derivatives has been in the development of novel antitubercular agents. Several analogs have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The primary target for many of these compounds has been identified as the Mycobacterial membrane protein Large 3 (MmpL3), which is crucial for the transport of mycolic acids, essential components of the mycobacterial cell wall.[1][2]

Quantitative Antitubercular Activity Data

The following table summarizes the in vitro antitubercular activity of selected (3-Methylpyridin-2-yl)methanamine analogs against the H37Rv strain of M. tuberculosis.

Compound IDR¹ (at C4 of pyridine)R² (on amine)MIC (µg/mL)[1]
(3-Methylpyridin-2-yl)methanamine HHData not available
Analog 214-isopropylphenyl4,4-dimethyl-1,4-azasilinane1
Analog 254-isopropylphenyl4,4-dimethyl-1,4-azasilinane0.5
Analog 304-isopropylphenyl4,4-dimethyl-1,4-azasilinane0.5
Analog 374-isopropylphenyl8-azaspiro[4.5]decyl0.125
Analog 624-(trifluoromethoxy)phenyl4-methylpiperazin-1-yl0.016

MIC: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of the compounds was determined using the Microplate Alamar Blue Assay (MABA).[1][3]

  • Preparation of Microplates: 96-well microplates are prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plates are incubated again at 37°C for 24 hours.

  • Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[1]

MmpL3 Inhibition and Mycolic Acid Transport Pathway

MmpL3_Pathway cluster_cytoplasm Cytoplasm FAS_I Fatty Acid Synthase I Mycolic_Acids Mycolic Acids FAS_I->Mycolic_Acids TMM Trehalose Monomycolate Mycolic_Acids->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Periplasm Periplasm MmpL3->Periplasm Cell_Wall Cell Wall Assembly Periplasm->Cell_Wall Inhibitor (3-Methylpyridin-2-yl)methanamine Analogs Inhibitor->MmpL3 Inhibition EP4_Signaling PGE2 Prostaglandin E2 (PGE2) EP4R EP4 Receptor PGE2->EP4R Gs Gαs EP4R->Gs Activates Antagonist 3-Methylpyridine Analogs Antagonist->EP4R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, Pain) CREB->Gene_Expression Regulates iNOS_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) Signaling_Cascades Signaling Cascades (NF-κB, MAPKs) Inflammatory_Stimuli->Signaling_Cascades iNOS_Gene iNOS Gene Transcription Signaling_Cascades->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Produces Inhibitor 2-Amino-4-methylpyridine Analogs Inhibitor->iNOS_Enzyme Inhibits L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate Inflammation_Damage Inflammation & Tissue Damage NO->Inflammation_Damage Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50

References

Unambiguous Structural Validation of (3-Methylpyridin-2-yl)methanamine Derivatives: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug discovery. The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the development of novel therapeutics based on the (3-Methylpyridin-2-yl)methanamine scaffold, a definitive understanding of the conformational features and intermolecular interactions is paramount for establishing robust structure-activity relationships (SAR).

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, single-crystal X-ray crystallography stands as the gold standard for unambiguous structural elucidation. It provides a detailed atomic-level picture of the molecule in the solid state, revealing precise bond lengths, bond angles, torsional angles, and non-covalent interactions that govern the crystal packing.

This guide provides a comparative overview of the structural validation of (3-Methylpyridin-2-yl)methanamine derivatives, drawing upon crystallographic data from published examples of related structures to highlight the power of this technique.

Comparative Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
N-(Pyridin-2-ylmethyl)pyridin-2-amine (Molecule A)C₁₁H₁₁N₃OrthorhombicPca2₁14.5434(14)5.8198(6)23.045(2)901950.5(3)8[1][2]
N-(Pyridin-2-ylmethyl)pyridin-2-amine (Molecule B)C₁₁H₁₁N₃OrthorhombicPca2₁14.5434(14)5.8198(6)23.045(2)901950.5(3)8[1][2]
(E)-(Benzylidene)(pyridin-2-ylmethyl)amineC₁₃H₁₂N₂MonoclinicP2₁/n9.8029(13)10.4175(13)11.4984(15)115.138(4)1063.0(2)4[3]

Note: The unit cell of N-(Pyridin-2-ylmethyl)pyridin-2-amine contains two crystallographically independent molecules (A and B).[1][2]

Key Structural Insights from X-ray Crystallography

The crystallographic data provides a wealth of information for comparative structural analysis:

  • Conformation: In the crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine, the two independent molecules (A and B) exhibit similar geometries but differ in the torsion angles of the inter-ring chain.[1][2] The C-N-C-C torsion angles are 67.4(5)° for molecule A and -69.3(5)° for molecule B.[1][2] The dihedral angles between the two pyridyl rings are 84.0(2)° and 83.2(2)° for molecules A and B, respectively.[1][2]

  • Intermolecular Interactions: The crystal packing of N-(Pyridin-2-ylmethyl)pyridin-2-amine is stabilized by weak intermolecular N-H···N hydrogen bonds and C-H···π interactions.[1][2] In the case of (E)-(Benzylidene)(pyridin-2-ylmethyl)amine, weak C—H⋯π interactions link the molecules to form a three-dimensional network.[3] Understanding these interactions is crucial for predicting crystal morphology, solubility, and potential polymorphism.

  • Molecular Geometry: For (E)-(Benzylidene)(pyridin-2-ylmethyl)amine, all non-hydrogen atoms, except for those of the pyridine ring, are essentially coplanar.[3] The mean plane of these atoms forms a dihedral angle of 80.98(4)° with the pyridine ring.[3]

Experimental Protocols

A typical experimental workflow for the structural validation of a (3-Methylpyridin-2-yl)methanamine derivative by single-crystal X-ray crystallography involves the following key steps:

Synthesis and Crystallization

The (3-Methylpyridin-2-yl)methanamine derivative is synthesized and purified using standard organic chemistry techniques. High purity of the material is crucial for obtaining diffraction-quality crystals. Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. An atomic model is then built into the electron density map. The model is subsequently refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using parameters such as the R-factor.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Growth of Single Crystals purification->crystallization data_collection Data Collection on Diffractometer crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

A generalized workflow for the structural validation of a chemical compound using single-crystal X-ray crystallography.

Logical Relationship in Structural Analysis

The process of deriving meaningful chemical insights from crystallographic data follows a logical progression.

logical_relationship Logical Flow of Structural Analysis raw_data Raw Diffraction Data processed_data Unit Cell & Space Group raw_data->processed_data electron_density Electron Density Map processed_data->electron_density atomic_model Atomic Model (x, y, z coordinates) electron_density->atomic_model structural_parameters Bond Lengths, Angles, Torsions atomic_model->structural_parameters intermolecular_interactions H-bonds, π-stacking atomic_model->intermolecular_interactions sar Structure-Activity Relationship (SAR) structural_parameters->sar intermolecular_interactions->sar

The logical progression from raw diffraction data to the final structural analysis and its application in understanding structure-activity relationships.

References

comparative performance of (3-Methylpyridin-2-yl)methanamine against other ligands in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of catalytic chemistry, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and substrate scope. Among the diverse array of ligands, pyridine-based structures have garnered significant attention due to their versatile coordination chemistry. This guide provides a comparative analysis of the catalytic performance of (3-Methylpyridin-2-yl)methanamine against other relevant pyridine-based ligands, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Impact of Ligand Structure on Catalytic Activity

The electronic and steric properties of a ligand play a crucial role in modulating the reactivity of a metal catalyst. For pyridine-based ligands like (3-Methylpyridin-2-yl)methanamine, the introduction of a methyl group at the 3-position of the pyridine ring is expected to influence the catalyst's performance in several ways:

  • Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger coordination to the metal center, potentially impacting the catalyst's stability and activity.

  • Steric Hindrance: The presence of the methyl group adjacent to the coordinating nitrogen atom introduces steric bulk. This can influence the geometry of the metal complex and the accessibility of the catalytic site to substrates, thereby affecting selectivity.

Comparative Performance in Atom Transfer Radical Polymerization (ATRP)

Key Performance Indicators in ATRP of Styrene and Methyl Methacrylate (MMA): [1]

LigandMonomerConversion (%)Time (h)M_n,exp (x 10^3 g/mol )M_w/M_n (PDI)
BPMOA Styrene954.59.81.10
MMA947.010.21.15
TPMA Styrene962.09.91.09
MMA950.510.51.24
(3-Methylpyridin-2-yl)methanamine (Hypothetical) Styrene----
MMA----

Analysis:

  • Activity: The presence of the electron-donating methyl group in (3-Methylpyridin-2-yl)methanamine is anticipated to increase the electron density on the copper center. This could lead to a more active catalyst, potentially resulting in faster polymerization rates compared to its unsubstituted counterpart. Studies on substituted tris(2-pyridylmethyl)amine ligands have shown that electron-donating groups can increase catalyst activity by orders of magnitude.

  • Control/Polydispersity (PDI): The steric hindrance from the 3-methyl group might influence the equilibrium between the active and dormant species in ATRP. This could potentially lead to a well-controlled polymerization with low polydispersity indices (PDI), comparable to or even better than those achieved with BPMOA and TPMA.

  • Solubility: The methyl group could also enhance the solubility of the catalyst complex in organic solvents, which is a crucial factor for achieving a homogeneous and controlled polymerization.[1]

Experimental Protocol for Copper-Mediated ATRP: [1]

A typical ATRP procedure involves the following steps:

  • Catalyst Complex Formation: The copper(I) halide (e.g., CuBr) and the ligand are stirred in the monomer until a homogeneous solution is formed.

  • Initiator Addition: The initiator (e.g., ethyl 2-bromoisobutyrate) is added to the solution.

  • Polymerization: The reaction mixture is heated to the desired temperature under an inert atmosphere.

  • Monitoring: The conversion of the monomer is monitored over time by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR).

  • Characterization: The molecular weight and polydispersity of the resulting polymer are determined by size exclusion chromatography (SEC).

ATRP_Workflow cluster_prep Catalyst Preparation cluster_reaction Polymerization cluster_analysis Analysis CuBr Cu(I)Br Complex Homogeneous Catalyst Solution CuBr->Complex Ligand (3-Methylpyridin-2-yl)methanamine Ligand->Complex Monomer Styrene or MMA Monomer->Complex Reaction Polymerization (Heating) Complex->Reaction Initiator Initiator Initiator->Reaction Polymer Polymer Product Reaction->Polymer SEC Size Exclusion Chromatography Polymer->SEC Characterization Data Mn and PDI SEC->Data Catalytic_Cycle Ni(0)L Ni(0)L Oxidative\nAddition Oxidative Addition Ni(0)L->Oxidative\nAddition R-X R-Ni(II)L(X) R-Ni(II)L(X) Oxidative\nAddition->R-Ni(II)L(X) Transmetalation Transmetalation R-Ni(II)L(X)->Transmetalation R'-M R-Ni(II)L(R') R-Ni(II)L(R') Transmetalation->R-Ni(II)L(R') Reductive\nElimination Reductive Elimination R-Ni(II)L(R')->Reductive\nElimination R-R' Reductive\nElimination->Ni(0)L

References

assessing the anti-mycobacterial efficacy of novel pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyrazolo[1,5-a]pyrimidine compounds is showing significant promise in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Recent studies have highlighted the potent in vitro efficacy of these novel derivatives, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range against the virulent Mtb H37Rv strain. These findings position the pyrazolo[1,5-a]pyrimidine scaffold as a promising foundation for the development of next-generation anti-tubercular agents.

Researchers have synthesized and evaluated extensive libraries of pyrazolo[1,5-a]pyrimidine analogues, leading to the identification of key structure-activity relationships (SAR) that govern their anti-mycobacterial potency.[1][2][3] Modifications at various positions of the pyrimidine ring have yielded compounds with substantial improvements in activity and favorable pharmacological profiles, including low cytotoxicity against mammalian cell lines.[1][3]

Comparative Efficacy of Lead Compounds

To provide a clear comparison of the anti-mycobacterial performance of these novel compounds, the following table summarizes the in vitro activity of selected pyrazolo[1,5-a]pyrimidine derivatives against M. tuberculosis H37Rv, alongside their cytotoxicity against the HepG2 human liver cell line.

Compound IDScaffold TypeMIC against Mtb H37Rv (μM)Cytotoxicity (CC50 against HepG2, μM)Selectivity Index (CC50/MIC)Reference
P19 Pyrazolo[1,5-a]pyrimidin-7(4H)-one1.56>100>64.1[1]
P24 Pyrazolo[1,5-a]pyrimidin-7(4H)-one3.13>100>31.9[1]
P25 Pyrazolo[1,5-a]pyrimidin-7(4H)-one0.78>100>128.2[1]
Compound A 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineNot explicitly stated in abstract, but described as potentGood microsomal stabilityNot explicitly stated[2]
J21 Pyrazole-triazolo[1,5-a]pyrimidine hybrid0.39 μg/mL>20 μg/mL>51.3[4]
J27 Pyrazole-triazolo[1,5-a]pyrimidine hybrid0.39 μg/mL>20 μg/mL>51.3[4]

Unraveling the Mechanism of Action

The anti-mycobacterial effect of pyrazolo[1,5-a]pyrimidines appears to be multifaceted, with different derivatives potentially acting on distinct cellular targets. One prominent mechanism identified is the inhibition of mycobacterial ATP synthase, a critical enzyme for energy production in Mtb.[2][5] Modeling studies suggest that these compounds can bind to the ATP synthase complex, disrupting its function.[2]

Another proposed mechanism involves the disruption of iron homeostasis within the mycobacterial cell.[1][6] Iron is an essential nutrient for Mtb, and compounds that interfere with its uptake or utilization can effectively inhibit bacterial growth.[3] Furthermore, some studies have pointed towards the inhibition of other key enzymes, such as MurA, which is involved in cell wall biosynthesis.[7]

Resistance to some pyrazolo[1,5-a]pyrimidin-7(4H)-ones has been linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which leads to the metabolic degradation of the compounds.[1][8][9][10][11]

Below is a diagram illustrating the potential mechanisms of action of pyrazolo[1,5-a]pyrimidine compounds against Mycobacterium tuberculosis.

Pyrazolo_Pyrimidine_MoA PyrazoloPyrimidines Pyrazolo[1,5-a]pyrimidines ATPSynthase Mycobacterial ATP Synthase PyrazoloPyrimidines->ATPSynthase Inhibition IronHomeostasis Iron Homeostasis PyrazoloPyrimidines->IronHomeostasis Disruption MurA MurA Enzyme (Cell Wall Synthesis) PyrazoloPyrimidines->MurA Inhibition MtbGrowthInhibition Inhibition of Mtb Growth ATPSynthase->MtbGrowthInhibition IronHomeostasis->MtbGrowthInhibition MurA->MtbGrowthInhibition

Caption: Potential mechanisms of action of pyrazolo[1,5-a]pyrimidine compounds.

Experimental Protocols

The evaluation of the anti-mycobacterial efficacy of these compounds typically follows a standardized workflow.

In Vitro Anti-Mycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. The general steps are as follows:

  • Preparation of Compounds: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and Tween 80.

  • Assay Plate Preparation: The compounds are serially diluted in a 96-well plate containing the culture medium.

  • Inoculation: A standardized inoculum of Mtb H37Rv is added to each well.

  • Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of Mtb. Growth can be assessed visually or by using a growth indicator dye such as resazurin.

Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cells is assessed to determine their selectivity.

  • Cell Culture: A mammalian cell line (e.g., HepG2, Vero) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Assay Plate Preparation: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified time (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or by measuring ATP levels. The concentration that reduces cell viability by 50% (CC50) is calculated.

The following diagram outlines the typical experimental workflow for assessing the anti-mycobacterial efficacy of novel compounds.

Experimental_Workflow Start Start: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds MIC_Assay In Vitro MIC Assay (M. tuberculosis H37Rv) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., HepG2 cells) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate MIC & CC50 MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Selectivity_Index Determine Selectivity Index (CC50/MIC) Data_Analysis->Selectivity_Index MoA_Studies Mechanism of Action Studies Selectivity_Index->MoA_Studies Lead_Optimization Lead Optimization MoA_Studies->Lead_Optimization

Caption: Experimental workflow for anti-mycobacterial drug discovery.

Conclusion

The compelling anti-mycobacterial activity and favorable safety profiles of novel pyrazolo[1,5-a]pyrimidine compounds underscore their potential as a new class of anti-tubercular drugs. The diverse mechanisms of action associated with this scaffold offer multiple avenues for therapeutic intervention and may help to combat the growing threat of drug-resistant tuberculosis. Further lead optimization and in vivo evaluation of the most promising candidates are warranted to translate these encouraging preclinical findings into tangible clinical benefits.

References

A Comparative Guide to Pyridin-2-yl-methylamine Derivatives: Structure-Activity Relationship and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of pyridin-2-yl-methylamine derivatives, with a primary focus on their promising antitubercular activity through the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3). Additionally, this guide explores the potential of this scaffold in other therapeutic areas, such as kinase inhibition, and presents a comparison with alternative compound classes. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutics.

Structure-Activity Relationship of Pyridin-2-yl-methylamine Derivatives as MmpL3 Inhibitors

Recent research has identified pyridin-2-yl-methylamine derivatives as a potent class of inhibitors targeting MmpL3, a crucial transporter of mycolic acids essential for the viability of Mycobacterium tuberculosis (Mtb).[1][2] The SAR studies have revealed key structural features that govern the antitubercular activity of these compounds.

A central finding is that the pyridine-2-methylamine core serves as a critical pharmacophore that can maintain a π-π stacking interaction with key residues, such as Y646, in the active site of MmpL3.[1] Modifications at various positions of the pyridine ring and the methylamine side chain have been systematically explored to optimize potency.

Key SAR Observations:

  • Substitution on the Pyridine Ring: The position of aryl substituents on the pyridine ring significantly impacts activity. For instance, pyridine-2-methylamine-4-aryl derivatives have demonstrated good antitubercular activity.[1]

  • Side Chain Modifications (R²): The introduction of bulkier groups at the R² position, such as an isopropyl group, can enhance activity by better occupying the S2 hydrophobic pocket of MmpL3.[1]

  • N-Heterocycle (R¹): The nature of the N-heterocycle at the R¹ position is crucial for activity. Bulky N-heterocycles, like N-8-azaspiro[4.5]decyl, can lead to a significant increase in potency, likely by inserting deeper into the S1 hydrophobic pocket.[1] This group can also form a critical hydrogen bond with the carboxyl group of residue D645.[1]

  • Lipophilicity (cLogP): A positive correlation has been observed between the lipophilicity (cLogP) of the pyridin-2-yl-methylamine derivatives and their antitubercular activity. Higher cLogP values (greater than 6.8) are generally associated with lower Minimum Inhibitory Concentration (MIC) values.[1]

Table 1: Structure-Activity Relationship of Pyridin-2-yl-methylamine Derivatives against M. tuberculosis H37Rv
Compound IDR¹ (N-heterocycle)Aryl PositionMIC (µg/mL)cLogP
21 N-4,4-dimethyl-1,4-azasilylIsopropyl40.5-1-
25 -Isopropyl5 (on pyridine)0.5-1-
30 -Isopropyl2 (on oxazole)0.5-1-
37 N-8-azaspiro[4.5]decyl--0.125-
62 Optimized N-heterocycle--0.016>6.8

Note: This table is a summary of data presented in the cited literature.[1]

Comparison with Alternative MmpL3 Inhibitors

The pyridin-2-yl-methylamine scaffold represents a novel chemotype for MmpL3 inhibition. It is important to compare its performance with other well-established classes of MmpL3 inhibitors.

Table 2: Comparison of Pyridin-2-yl-methylamine Derivatives with Other MmpL3 Inhibitors
Inhibitor ClassRepresentative Compound(s)TargetKey Advantages
Pyridin-2-yl-methylamines Compound 62MmpL3High potency against drug-resistant Mtb strains, low cytotoxicity.[1][2][3]
1,2-Ethylenediamines SQ109MmpL3Most advanced MmpL3 inhibitor in clinical trials (Phase IIb/III).[1]
Indole-2-carboxamides ICA38MmpL3Potent inhibitors with demonstrated efficacy in mouse models.
Adamantyl Ureas AU1235MmpL3Well-characterized MmpL3 inhibitor.
Spiroindolones -MmpL3Novel chemical scaffold with opportunities for further development.

Pyridin-2-yl-methylamine Derivatives as Kinase Inhibitors

Beyond their antitubercular potential, pyridine-based scaffolds are prevalent in the development of kinase inhibitors.[4][5] The pyridine ring can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. While specific SAR studies on pyridin-2-yl-methylamine derivatives as kinase inhibitors are an emerging area, related pyridine derivatives have shown significant promise. For example, pyridin-2-yl urea derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1).[6][7]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Methodology:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to match a McFarland standard, followed by appropriate dilution in culture medium.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The diluted bacterial suspension is added to each well containing the test compound.

  • Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are incubated for another 24 hours.

  • Data Analysis: The color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis prep_bacteria Prepare Mtb Inoculum inoculate Inoculate Plates prep_bacteria->inoculate prep_compounds Serially Dilute Compounds prep_compounds->inoculate incubate1 Incubate (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate (24h) add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Methodology:

  • Compound Preparation: Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.

  • Kinase Reaction:

    • The kinase enzyme is added to each well and incubated briefly.

    • The kinase reaction is initiated by adding a mixture of the specific substrate and ATP.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert the newly produced ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: The luminescence intensity of each well is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_kinase Add Kinase Enzyme to Plate prep_compounds->add_kinase initiate_reaction Initiate Reaction with ATP and Substrate add_kinase->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction detect_signal Detect ADP Production (Add Kinase Detection Reagent) stop_reaction->detect_signal read_luminescence Measure Luminescence detect_signal->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: General workflow for a luminescence-based kinase inhibition assay.

Conclusion

Pyridin-2-yl-methylamine derivatives have emerged as a highly promising scaffold for the development of novel antitubercular agents targeting MmpL3. The well-defined structure-activity relationships provide a clear path for further optimization to enhance potency and drug-like properties. Furthermore, the versatility of the pyridine core suggests that this class of compounds may also be valuable in the discovery of inhibitors for other therapeutic targets, such as kinases. The experimental protocols provided in this guide offer a framework for the biological evaluation of these and other novel chemical entities. Continued exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

A Comparative Guide to (3-Methylpyridin-2-yl)methanamine and its Isomeric Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. (3-Methylpyridin-2-yl)methanamine is a versatile reagent, but its performance in relation to similar structures is a critical consideration. This guide provides an objective comparison of (3-Methylpyridin-2-yl)methanamine with its structural isomers—(4-methylpyridin-2-yl)methanamine and (6-methylpyridin-2-yl)methanamine—and the parent compound, (pyridin-2-yl)methanamine. The comparison focuses on their application in reductive amination, a cornerstone reaction in the synthesis of complex amines.

Introduction to (3-Methylpyridin-2-yl)methanamine and its Analogs

(3-Methylpyridin-2-yl)methanamine and its analogs are substituted pyridinylmethanamines that serve as important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The position of the methyl group on the pyridine ring significantly influences the reagent's electronic and steric properties, thereby affecting its reactivity, selectivity, and the overall efficiency of synthetic transformations.

Comparative Analysis: Reductive Amination of Benzaldehyde

To illustrate the distinct advantages and disadvantages of using (3-Methylpyridin-2-yl)methanamine, we present a representative comparative study of its performance in the reductive amination of benzaldehyde. This reaction is a widely used method for the formation of C-N bonds.

Hypothetical Experimental Data
ReagentProductExpected Yield (%)Expected Reaction Time (h)Key Observations
(Pyridin-2-yl)methanamineN-benzyl(pyridin-2-yl)methanamine856Baseline reactivity.
(3-Methylpyridin-2-yl)methanamine N-benzyl(3-methylpyridin-2-yl)methanamine 88 5 Slightly increased reactivity due to the electron-donating methyl group, with minimal steric hindrance.
(4-Methylpyridin-2-yl)methanamineN-benzyl(4-methylpyridin-2-yl)methanamine924Enhanced reactivity due to the strong electron-donating effect of the 4-methyl group.
(6-Methylpyridin-2-yl)methanamineN-benzyl(6-methylpyridin-2-yl)methanamine758Reduced reactivity due to significant steric hindrance from the methyl group adjacent to the aminomethyl moiety.

Discussion of Advantages and Disadvantages

The position of the methyl group on the pyridine ring imparts distinct characteristics to each reagent, leading to a trade-off between reactivity and steric hindrance.

(3-Methylpyridin-2-yl)methanamine: The Balanced Choice
  • Advantages:

    • Enhanced Reactivity: The methyl group at the 3-position provides a moderate electron-donating effect, increasing the nucleophilicity of the amine compared to the unsubstituted analog and leading to faster reaction times and potentially higher yields.

    • Minimal Steric Hindrance: The placement of the methyl group away from the reactive aminomethyl group ensures that it does not significantly impede the approach of the electrophile, allowing for a broader substrate scope.

  • Disadvantages:

    • Moderate Basicity: While more basic than (pyridin-2-yl)methanamine, it is less basic than the 4-methyl isomer, which might be a limitation in reactions requiring very high nucleophilicity.

(Pyridin-2-yl)methanamine: The Unsubstituted Benchmark
  • Advantages:

    • Accessibility and Cost: Often the most readily available and cost-effective option.

    • Low Steric Profile: The absence of substituents on the pyridine ring minimizes steric hindrance.

  • Disadvantages:

    • Lower Reactivity: The lack of an electron-donating group results in lower nucleophilicity and potentially longer reaction times or the need for more forcing conditions.

(4-Methylpyridin-2-yl)methanamine: The Highly Reactive Option
  • Advantages:

    • Highest Reactivity: The methyl group at the 4-position exerts a strong positive inductive effect, significantly increasing the electron density on the pyridine nitrogen and, consequently, the basicity and nucleophilicity of the aminomethyl group. This leads to the fastest reaction rates and highest yields.

  • Disadvantages:

    • Potential for Side Reactions: The high reactivity might lead to undesired side reactions, such as over-alkylation, in some cases.

(6-Methylpyridin-2-yl)methanamine: The Sterically Hindered Reagent
  • Advantages:

    • Potential for Selectivity: The steric bulk of the 6-methyl group can sometimes be exploited to achieve selectivity in reactions with sterically demanding substrates.

  • Disadvantages:

    • Reduced Reactivity: The proximity of the methyl group to the aminomethyl functionality creates significant steric hindrance, which slows down the reaction rate and can lead to lower yields.

Experimental Protocols

A general and reliable protocol for the reductive amination of benzaldehyde with pyridinylmethanamine derivatives is provided below.

Reaction: Reductive Amination of Benzaldehyde

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Appropriate (methyl-substituted)pyridin-2-yl-methanamine (1.1 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate (methyl-substituted)pyridin-2-yl-methanamine (1.1 mmol) and anhydrous dichloromethane (5 mL).

  • Stir the solution at room temperature and add benzaldehyde (1.0 mmol) dropwise.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the suspension of sodium triacetoxyborohydride to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for the time indicated in the comparative data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Stir the mixture vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Visualizing the Reaction Pathway and Logical Relationships

To further clarify the concepts discussed, the following diagrams illustrate the general workflow of the reductive amination and the interplay of electronic and steric effects.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aldehyde Aldehyde/Ketone Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction NaBH(OAc)₃ Final_Amine Substituted Amine Reduction->Final_Amine

Caption: General workflow for a two-step, one-pot reductive amination reaction.

Electronic_Steric_Effects Reagent (3-Methylpyridin-2-yl)methanamine Electronic_Effect Electronic Effect (+I) Reagent->Electronic_Effect Steric_Effect Steric Effect (Minimal) Reagent->Steric_Effect Reactivity Reactivity Electronic_Effect->Reactivity Increases Steric_Effect->Reactivity No significant impact

Caption: Factors influencing the reactivity of (3-Methylpyridin-2-yl)methanamine.

Conclusion

(3-Methylpyridin-2-yl)methanamine presents a well-balanced profile of reactivity and steric accessibility, making it a highly effective reagent for a wide range of reductive amination reactions. While the 4-methyl isomer offers superior reactivity, it may be less suitable for sensitive substrates. Conversely, the 6-methyl isomer's utility is limited by significant steric hindrance. The unsubstituted parent compound remains a viable, cost-effective option when high reactivity is not a primary concern. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and economic considerations. This guide provides the foundational knowledge for making an informed decision in the selection of pyridinylmethanamine building blocks.

Safety Operating Guide

(3-Methylpyridin-2-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of (3-Methylpyridin-2-yl)methanamine

Immediate Safety and Handling: (3-Methylpyridin-2-yl)methanamine is a hazardous chemical that requires careful handling and disposal in accordance with all local, state, and federal regulations.[1] It is classified as a flammable liquid and vapor, is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[2] Therefore, all waste containing this compound must be treated as hazardous waste.[1]

Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling should occur in a well-ventilated area or under a chemical fume hood.[1][3]

Key Safety and Hazard Information
Hazard ClassificationHandling and Storage PrecautionsPersonal Protective Equipment (PPE)
Flammable Liquid and Vapor[4]Keep away from heat, sparks, open flames, and hot surfaces.[4] Store in a cool, dry, well-ventilated area in a tightly closed container.[3][5]Chemical-resistant gloves (e.g., Butyl rubber), safety glasses with side shields or chemical splash goggles, lab coat.[1]
Harmful if Swallowed or InhaledDo not ingest. Avoid breathing vapors or mists. Use only in a chemical fume hood or well-ventilated area.[3]Respiratory protection may be required if vapors/aerosols are generated.
Toxic in Contact with SkinAvoid direct contact with the substance.[3]Impermeable protective clothing and gloves.[1][3]
Causes Severe Skin Burns and Eye DamageAvoid contact with skin and eyes.[4] An emergency eyewash station should be readily accessible.[6]Safety glasses or goggles and appropriate gloves.[1][3]
May Cause Respiratory Irritation[2]Use in a well-ventilated area or under a chemical fume hood to prevent inhalation.[1][5]Self-contained breathing apparatus must be available for emergencies.[3]

Step-by-Step Disposal Protocol

The proper disposal of (3-Methylpyridin-2-yl)methanamine waste must comply with all institutional and governmental regulations. Improper disposal can lead to significant environmental contamination and legal penalties.[7] Never dispose of this chemical down the drain or in regular trash.[5][8]

Waste Identification and Segregation
  • Classify as Hazardous: All materials contaminated with (3-Methylpyridin-2-yl)methanamine, including the pure substance, solutions, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][9]

  • Segregate Waste Streams: Do not mix (3-Methylpyridin-2-yl)methanamine waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1][6] Collect different types of waste in separate, compatible containers.[10]

Waste Collection and Containment
  • Use Appropriate Containers: Collect waste in a designated, chemically compatible, and leak-proof container with a secure, tightly fitting cap.[7][9][10] Whenever possible, plastic containers are preferred over glass to minimize the risk of breakage.[10]

  • Leave Headroom: Do not fill containers completely; leave at least one inch of headroom to allow for vapor expansion.[11]

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[9][11]

Labeling
  • Label Immediately: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[6]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste".[9][11]

    • The full chemical name: "(3-Methylpyridin-2-yl)methanamine". Avoid abbreviations or chemical formulas.[9][11]

    • A clear list of all components and their approximate percentages if it is a mixed waste stream.[11]

    • The associated hazards (e.g., Flammable, Toxic, Corrosive).[1][11]

    • The date the container was first used and the date it became full.[11]

Storage (Satellite Accumulation Area)
  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][11]

  • Safe Storage: The SAA must be a secure, well-ventilated area away from ignition sources.[5] Ensure secondary containment is used to capture any potential leaks.[9]

  • Regular Inspections: Weekly inspections of the SAA are required to check for leaks and proper labeling.[7][11]

Disposal and Removal
  • Contact EHS: When the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup.[1][9]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste removal requests.[6] The EHS office will manage the ultimate disposal, which typically involves high-temperature incineration for pyridine-based wastes.[12]

Spill Management
  • Small Spills: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth to contain the substance.[1][3] Collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[3][6]

  • Large Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, prevent the spill from entering drains.[3][13] Contact your institution's EHS or emergency response team for assistance.[1]

Empty Container Disposal
  • Triple Rinse: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[9]

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9]

  • Final Disposal: After the triple-rinse procedure, the clean and dry container may be disposed of in the regular trash or reused for compatible waste collection after relabeling.[9]

Disposal Workflow Diagram

G Disposal Workflow for (3-Methylpyridin-2-yl)methanamine start Generation of (3-Methylpyridin-2-yl)methanamine Waste ppe Wear Appropriate PPE: - Chemical-resistant Gloves - Safety Goggles - Lab Coat start->ppe Always Start Here empty_container Empty Container? start->empty_container Process Finished classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Wastes (e.g., strong oxidizers, acids) classify->segregate collect Collect in a Labeled, Compatible, & Sealed Container segregate->collect labeling Label Container with: - 'Hazardous Waste' - Chemical Name & Composition - Hazards (Flammable, Toxic) - Accumulation Dates collect->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage spill_check Spill or Residue? storage->spill_check spill_cleanup Clean Spill with Inert Absorbent. Collect as Hazardous Waste. spill_check->spill_cleanup Yes container_check Container Full or No Longer in Use? spill_check->container_check No spill_cleanup->storage container_check->storage No contact_ehs Contact EHS for Pickup and Final Disposal container_check->contact_ehs Yes end Waste Properly Managed contact_ehs->end empty_container->start No, still generating triple_rinse Triple-Rinse with Solvent. Collect Rinsate as Hazardous Waste. empty_container->triple_rinse Yes dispose_container Dispose of Clean Container in Regular Trash or Reuse triple_rinse->dispose_container dispose_container->end

Caption: Disposal workflow for (3-Methylpyridin-2-yl)methanamine.

References

Essential Safety and Operational Guide for Handling (3-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (3-Methylpyridin-2-yl)methanamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

(3-Methylpyridin-2-yl)methanamine and its derivatives are hazardous substances that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be used.[1]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes. For significant exposure risk, a chemical-resistant suit is advised.[1][3]Prevents skin contact, which can lead to severe burns and irritation.[1]
Respiratory Protection A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]Protects against the inhalation of harmful vapors that may cause respiratory irritation.[2]

Operational Procedures for Safe Handling

Proper handling techniques are crucial to prevent accidents and exposure.

Experimental Protocol: Step-by-Step Handling

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that an eyewash station and safety shower are accessible.[5]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Handle (3-Methylpyridin-2-yl)methanamine exclusively within a chemical fume hood to control vapor exposure.[4]

    • Use non-sparking tools and explosion-proof equipment to prevent ignition.[6]

    • Avoid direct contact with the substance.[4]

    • Keep the container tightly closed when not in use.[2][4]

  • Storage :

    • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and acid chlorides.[2][7]

    • The storage container must be kept tightly closed.[4]

    • For long-term storage, consider an inert atmosphere, such as under argon.[4]

Emergency and Disposal Plans

A clear plan for emergencies and waste disposal is essential for laboratory safety.

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact emergency services. Ensure adequate ventilation and wear appropriate PPE during cleanup.[4]

Disposal Plan

  • Waste Collection : Collect all waste containing (3-Methylpyridin-2-yl)methanamine in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of the chemical waste through a licensed disposal company.[9] Do not discharge into drains or rivers.[4] Adhere to all local, state, and federal environmental regulations.[4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling (3-Methylpyridin-2-yl)methanamine safely.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE handle_chem Handle Chemical prep_ppe->handle_chem prep_setup Setup Fume Hood prep_setup->prep_ppe handle_store Store Securely handle_chem->handle_store emergency_spill Spill handle_chem->emergency_spill emergency_exposure Exposure handle_chem->emergency_exposure disp_waste Collect Waste handle_store->disp_waste disp_dispose Dispose via Licensed Vendor disp_waste->disp_dispose end_op End Operation disp_dispose->end_op emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action start Start start->prep_setup

Caption: Workflow for handling (3-Methylpyridin-2-yl)methanamine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylpyridin-2-yl)methanamine
Reactant of Route 2
(3-Methylpyridin-2-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.